2,4-Dichloro-5-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEFNOHHULUFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391255 | |
| Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-87-6 | |
| Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53581-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-5-nitrobenzaldehyde chemical structure and properties
Technical Monograph: 2,4-Dichloro-5-nitrobenzaldehyde
Executive Summary
2,4-Dichloro-5-nitrobenzaldehyde is a highly functionalized aromatic scaffold utilized primarily as a divergence point in the synthesis of heterocyclic pharmacophores, particularly quinazolines and benzimidazoles.[1][2][3][4] Its value lies in its "dense" functionalization: an electrophilic aldehyde, a reducible nitro group, and two chlorine atoms with distinct reactivity profiles toward nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile
This compound is a derivative of 2,4-dichlorobenzaldehyde, activated by a nitro group at the 5-position.[1][2][3] It typically presents as a pale yellow to off-white crystalline solid.[1][2][3][4]
| Property | Data / Description |
| Systematic Name | 2,4-Dichloro-5-nitrobenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 220.01 g/mol |
| CAS Registry | Note: Often synthesized in situ or custom ordered; related isomer 2-chloro-5-nitrobenzaldehyde is CAS 6361-21-3.[1][2][3][4] |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[4] |
| Key Functional Groups | Aldehyde (C1), Chloride (C2, C4), Nitro (C5) |
Synthetic Routes & Production
The primary route to 2,4-dichloro-5-nitrobenzaldehyde is the electrophilic aromatic nitration of 2,4-dichlorobenzaldehyde.[1][2][3]
Mechanism of Synthesis
The precursor, 2,4-dichlorobenzaldehyde, contains two directing groups:[1][3][4]
-
Aldehyde (-CHO): Strong electron-withdrawing group (EWG); meta-director.[1][2][3][4]
-
Chlorines (-Cl): Weakly deactivating but ortho/para-directing.[1][2][3][4]
Result: The C5 position is electronically favored (cooperative direction from all groups) and sterically less hindered than C3 (which is flanked by Cl and CHO).[3]
Experimental Protocol: Mixed Acid Nitration
Warning: Nitration reactions are exothermic and can lead to thermal runaways.[4] Perform behind a blast shield.
-
Preparation: In a 3-neck round-bottom flask, charge Sulfuric Acid (
, 98%) . Cool to 0–5°C using an ice/salt bath.[3][5] -
Substrate Addition: Slowly add 2,4-dichlorobenzaldehyde (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
-
Nitration: Dropwise add a mixture of Fuming Nitric Acid (
) and (1:1 ratio, 1.1 eq of ).[3][4] -
Quench: After 2–3 hours (monitor by TLC), pour the reaction mixture over crushed ice. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water until pH is neutral, and recrystallize from ethanol/water or heptane/ethyl acetate.
Reactivity & Mechanistic Insights
The utility of 2,4-dichloro-5-nitrobenzaldehyde stems from the differential reactivity of its two chlorine atoms in Nucleophilic Aromatic Substitution (
Regioselectivity: The "Hot Spot" Analysis
In
-
C2-Chloride:
-
C4-Chloride:
Visualizing the Reaction Pathways
Caption: Divergent synthesis pathways showing the preferential C2-displacement followed by cyclization.[1][2][3][4][6][7]
Applications in Drug Discovery
A. Quinazoline Synthesis (Kinase Inhibitors)
This scaffold is a direct precursor to 6-nitroquinazolines, a class of compounds frequently screened for EGFR and tyrosine kinase inhibition.[1][3][4]
-
Step 1 (
): Reaction with an aniline displaces the C2-Cl.[1][2][3][4] -
Step 2 (Condensation): Reaction with formamidine acetate or urea closes the pyrimidine ring.[3]
-
Step 3 (Functionalization): The remaining C4-Cl (now C7 on the quinazoline) can be displaced by a second nucleophile, allowing for "dual-arm" library generation.[1][2][3][4]
B. Schiff Base Ligands
The aldehyde moiety reacts with chiral amines to form Schiff bases. Due to the electron-deficient nature of the ring (nitro/chloro groups), these imines are highly electrophilic and can be used as substrates for asymmetric additions or as ligands in metal coordination complexes.[1][3]
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store in a cool, dry place under inert gas (
). The aldehyde is susceptible to air oxidation to the benzoic acid over time. -
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize
and byproducts).[3][4]
References
-
Nitration Methodologies: "Nitration of Deactivated Aromatics." Organic Syntheses, Coll.[3][4][5] Vol. 2, p. 441.[3][4] [2][3][4]
- Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951).[3][4] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1][2][3][4] [2][3][4]
-
Quinazoline Synthesis: "Synthesis of Quinazoline Derivatives from 2-nitrobenzaldehydes." Journal of Medicinal Chemistry. (General reference for scaffold application).
-
Safety Data: "2-Chloro-5-nitrobenzaldehyde SDS." Fisher Scientific.[3][4] (Used as surrogate data for the close analog). [2][3][4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4,5-Dichloro-2-nitrobenzaldehyde 95.00% | CAS: 56990-04-6 | AChemBlock [achemblock.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
What is 2,4-Dichloro-5-nitrobenzaldehyde used for in research
CAS Registry Number: 53581-87-6
Molecular Formula:
Executive Summary
2,4-Dichloro-5-nitrobenzaldehyde is a high-value electrophilic scaffold used primarily in the synthesis of fused heterocyclic systems (quinolines, benzothiazoles, quinazolines) and fluorescent biological probes. Its utility stems from its tri-electrophilic nature : it possesses a reactive aldehyde functionality flanked by two nucleofugal chlorine atoms (at positions 2 and 4) and an activating nitro group at position 5.
This unique substitution pattern allows for sequential, regioselective functionalization. The compound is a critical intermediate in the development of DNA-intercalating agents , fluorescent mitochondrial markers (e.g., NBQ-95), and antimicrobial Schiff base ligands .
Chemical Profile & Reactivity Logic
The Tri-Electrophilic Scaffold
To design effective synthesis routes, researchers must understand the hierarchy of reactivity within this molecule.
-
The Aldehyde (C1): The most reactive site for condensation reactions (Knoevenagel, Schiff base formation). The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the carbonyl carbon.
-
The C4-Chlorine (Ortho-Nitro Activated): This position is ortho to the strong electron-withdrawing nitro group (
). It is highly susceptible to Nucleophilic Aromatic Substitution ( ) by amines or thiols. -
The C2-Chlorine (Para-Nitro / Ortho-Formyl Activated): This position is para to the nitro group and ortho to the formyl group. While also activated, steric hindrance from the adjacent formyl group often makes the C4 position the primary site for initial
attack, allowing for regioselective substitution.
Strategic Application in Drug Design
-
Fluorescence Modulation: The nitro group acts as a fluorescence quencher. Reduction of the nitro group to an amine (after scaffold assembly) often restores fluorescence, creating "turn-on" probes.
-
Solubility Tuning: The chlorine atoms serve as handles. Replacing them with hydrophilic amines (e.g., piperazine, morpholine) can drastically improve the water solubility of the final drug candidate.
Core Research Applications
Synthesis of Fluorescent Cellular Markers (Benzothiazole Styryls)
A primary application of 2,4-dichloro-5-nitrobenzaldehyde is in the synthesis of NBQ-95 and related benzazolo[3,2-a]quinolinium salts. These compounds serve as fluorescent markers for mitochondria and cytotoxicity probes.[4]
-
Mechanism: The aldehyde condenses with an activated methyl group on a heterocycle (e.g., 2,5-dimethylbenzothiazole).
-
Outcome: Formation of a styryl dye which can be photocyclized to form a planar, fused ring system capable of DNA intercalation.
Antimicrobial Schiff Base Ligands
The aldehyde group reacts readily with diamines (e.g., 1,2-diaminopropane) to form bidentate Schiff base ligands.
-
Coordination Chemistry: These ligands chelate transition metals like Cu(I) or Cu(II).
-
Application: The resulting complexes exhibit potent antibacterial and antifungal activity and serve as precursors for the sol-gel synthesis of copper oxide nanoparticles.
Quinolone & Naphthyridone Antivirals
Through Baylis-Hillman or Michael addition reactions with acrylates, the scaffold converts into substituted quinolones.
-
Target: 6-aminoquinolone derivatives synthesized from this backbone have demonstrated specific activity against Human Cytomegalovirus (HCMV) by inhibiting viral DNA synthesis.
Visualized Synthesis Workflows
Pathway A: Synthesis of DNA-Binding Benzazoloquinolinium Salts
This workflow illustrates the conversion of the aldehyde into the NBQ-series markers.
Figure 1: Synthetic route for NBQ-95, a fluorescent mitochondrial probe and DNA intercalator.
Pathway B: Regioselective Quinolone Construction
This diagram details the reaction with acrylates to form antiviral quinolone scaffolds.
Figure 2: Conversion of the aldehyde to a quinolone scaffold via Michael addition and cyclization.
Experimental Protocols
Protocol 1: Synthesis of Styryl Intermediate (NBQ Precursor)
Based on methodologies for Benzazolo[3,2-a]quinolinium salts.
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq)[1]
-
2,5-Dimethylbenzothiazole (1.0 eq)
-
Acetic Anhydride (Solvent/Reagent)[5]
Procedure:
-
Dissolution: Dissolve 1.49 mmol of 2,4-dichloro-5-nitrobenzaldehyde and 1.49 mmol of 2,5-dimethylbenzothiazole in 5-10 mL of acetic anhydride.
-
Reflux: Heat the mixture to reflux (approx. 140°C) under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, add ice-cold water to induce precipitation.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
-
Yield: Typical yields range from 40-60%. The product appears as a yellow/orange solid.[6]
Protocol 2: Schiff Base Ligand Formation
For the synthesis of Cu(I) coordination complexes.
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde (2.0 eq)[1]
-
1,2-Diaminopropane (1.0 eq)
Procedure:
-
Mixing: Dissolve the diamine in acetonitrile at room temperature.
-
Addition: Slowly add the aldehyde solution (in acetonitrile) to the amine solution.
-
Reaction: Stir the mixture for 2–4 hours. A color change (usually to dark orange or red) indicates imine formation.
-
Crystallization: Allow the solvent to evaporate slowly at 4°C. Dark orange single crystals suitable for X-ray diffraction typically form over several days.[8]
Safety & Handling
-
Hazards: 2,4-Dichloro-5-nitrobenzaldehyde is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3). It may cause respiratory irritation.
-
Sensitizer: As a halogenated nitro-compound, it carries a risk of skin sensitization.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere. It is sensitive to moisture (hydrolysis of the aldehyde) and light (nitro group degradation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde (Analogous Reactivity). Retrieved from .
-
BenchChem. Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde and 2,4-Dichloro-5-nitrobenzaldehyde Reactivity. Retrieved from .
-
Cox, O., et al. (1982/2012). Synthesis of Benzazolo[3,2-a]quinolinium Salts (NBQ-95). Cited in Comparison of the Nucleic Acid Covalent Binding Capacity....
-
Journal of the Chemical Society of Pakistan. Mononuclear Copper(I) Schiff Base Complex Cu((Cl-NO2-ba)2en)I(CH3CN): Synthesis and Crystal Structure. Retrieved from .
-
ResearchGate. Synthesis of 6-Aminoquinolone Antivirals via 2,4-Dichloro-5-nitrobenzaldehyde. Retrieved from .
Sources
- 1. 53581-87-6 | 2,4-dichloro-5-nitrobenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 53581-87-6|2,4-Dichloro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2,4-dichloro-5-nitrobenzaldehyde,(CAS# 53581-87-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. US8124770B2 - Fluorescent cellular markers - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
Key characteristics of 2,4-Dichloro-5-nitrobenzaldehyde
A Strategic Scaffold for Heterocyclic Synthesis and Drug Discovery
Executive Summary & Chemical Identity
2,4-Dichloro-5-nitrobenzaldehyde (CAS 53581-87-6) is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic structure. It features a reactive electrophilic carbonyl group flanked by two chlorine atoms and a strongly electron-withdrawing nitro group. This specific substitution pattern renders the molecule a versatile "lynchpin" scaffold, allowing for sequential functionalization via Nucleophilic Aromatic Substitution (
Physiochemical Datasheet
| Property | Specification |
| CAS Number | 53581-87-6 |
| IUPAC Name | 2,4-Dichloro-5-nitrobenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 220.01 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 98°C - 102°C (Typical range) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water. |
| Key Functional Groups | Aldehyde ( |
Synthetic Routes & Production
The industrial and laboratory-scale synthesis of 2,4-Dichloro-5-nitrobenzaldehyde relies on the regioselective nitration of 2,4-dichlorobenzaldehyde. The directing effects of the substituents dictate the position of the incoming nitro group.
Mechanism of Regioselectivity[1][2]
-
Aldehyde (-CHO): Meta-directing (deactivator). Directs towards
and .[1][2] -
Chlorines (-Cl): Ortho/Para-directing (deactivators).
-
at
: Directs to (ortho) and (para). -
at
: Directs to (ortho) and (ortho).
-
at
-
Result: Position
is the most electronically favored and sterically accessible site, leading to high regioselectivity over the isomer.
Experimental Protocol: Nitration of 2,4-Dichlorobenzaldehyde
Objective: Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde via electrophilic aromatic substitution.
Reagents:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
)
Step-by-Step Methodology:
-
Preparation of Mixed Acid: In a jacketed reactor cooled to
, slowly add Fuming to Conc. (Ratio 1:3 v/v). Maintain temperature to prevent decomposition. -
Substrate Addition: Dissolve 2,4-dichlorobenzaldehyde in
. Add this solution dropwise to the nitrating mixture over 60 minutes.-
Critical Control Point: Temperature must not exceed
during addition to prevent oxidation of the aldehyde to carboxylic acid (2,4-dichloro-5-nitrobenzoic acid).
-
-
Reaction Phase: Stir the mixture at
for 2 hours, then allow to warm to room temperature ( ) for 1 hour. Monitor via TLC (Solvent: Hexane/EtOAc 8:2). -
Quenching: Pour the reaction mass slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a yellow solid.[3]
-
Isolation: Filter the precipitate. Wash with cold water until the filtrate pH is neutral.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace acid and any 3-nitro isomer.
Caption: Synthesis pathway emphasizing temperature control to minimize oxidative by-products.
Reactivity Matrix & Mechanistic Insight
This molecule is a "chemical chameleon," offering two distinct reactivity profiles depending on the reagents used.
A. Carbonyl Condensation (Aldehyde Reactivity)
The aldehyde group at
-
Schiff Base Formation: Reacts rapidly with primary amines to form imines (azomethines).
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, benzothiazoles) to form styryl derivatives. This is crucial for creating fluorescent dyes.
B. Nucleophilic Aromatic Substitution ( )
The nitro group at
-
Regioselectivity (C-4 vs. C-2):
-
C-4 Chlorine: Located ortho to the Nitro group and para to the Aldehyde. The ortho-nitro effect provides strong resonance stabilization for the Meisenheimer complex intermediate.
-
C-2 Chlorine: Located para to the Nitro group and ortho to the Aldehyde. Sterically hindered by the adjacent aldehyde group.
-
Caption: Divergent reactivity pathways. C-4 is the preferred site for displacement due to the ortho-nitro effect.
Pharmaceutical & Research Applications[6][7][8]
Fluorescent Cellular Markers (NBQ Probes)
2,4-Dichloro-5-nitrobenzaldehyde is a starting material for Benzazoloquinolium (NBQ) salts.
-
Mechanism: Condensation with 2,5-dimethylbenzothiazole yields a styryl intermediate.[3] Subsequent photocyclization creates the quinolinium core.
-
Utility: These compounds act as DNA intercalators and fluorescent probes for apoptosis detection (Caspase-3/7 activity).
Antimalarial Quinolones
Through Baylis-Hillman reactions, this scaffold acts as a precursor for N1-substituted quinolones.
-
Significance: The introduction of the 2,4-dichloro-5-nitro moiety enhances the lipophilicity and binding affinity of the quinolone pharmacophore against Plasmodium falciparum.
Antimicrobial Schiff Bases
Condensation with heterocyclic amines (e.g., aminopyrazoles, triazoles) yields Schiff bases that exhibit broad-spectrum antibacterial and antifungal activity. The nitro group enhances the biological activity by facilitating reduction mechanisms within bacterial cells.
Handling & Safety Protocols
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
-
Storage: Store under inert atmosphere (
or Ar) at . The aldehyde is susceptible to air oxidation. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Incompatibility: Avoid contact with strong bases (induces polymerization or rapid SnAr) and strong reducing agents (reacts with Nitro and Aldehyde groups).
References
-
Synthesis & Properties: Aromsyn Co., Ltd. "2,4-dichloro-5-nitrobenzaldehyde Product Data."[2][3][4][5][6][7][8][9] Accessed Jan 2026. Link
-
Fluorescent Markers: Zayas, B. et al. "Method for producing benzazoloquinolium (BQs) salts...". US Patent 8,124,770 B2. 2012. Link
-
Antimalarial Research: ResearchGate. "Adenine Modification at C7 as a Viable Strategy to Potentiate the Antimalarial Activity of Quinolones." Link
-
Crystallography & Structure: Cabello, R. et al. "2,4-Dichlorobenzaldehyde."[10] Acta Crystallographica Section E. 2010. (Precursor structural data).[5][10] Link
-
General SnAr Reactivity: BenchChem. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
- 3. US8124770B2 - Fluorescent cellular markers - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 2 4-dichloro-5-nitrobenzaldehyde Cas:53581-87-6 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 6. 53581-87-6 | 2,4-dichloro-5-nitrobenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. researchgate.net [researchgate.net]
- 8. 53581-87-6|2,4-Dichloro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Discovery and history of 2,4-Dichloro-5-nitrobenzaldehyde
The Strategic Evolution of 2,4-Dichloro-5-nitrobenzaldehyde: From Dye Intermediate to Bioactive Scaffold
Executive Summary
In the intricate landscape of medicinal chemistry, 2,4-Dichloro-5-nitrobenzaldehyde (CAS 874-42-0) stands as a "privileged scaffold"—a molecular platform capable of diverse transformations into bioactive heterocycles. While historically rooted in the dye industry as a precursor to substituted anilines, its modern significance lies in its role as a linchpin for synthesizing Schiff base ligands , quinolone-based antimalarials , and fluorescent cellular markers .
This technical guide dissects the chemistry, synthesis, and application of this compound, moving beyond basic properties to explore the why and how of its utility in drug development.[1]
Part 1: The Chemical Identity & Mechanistic Logic
To manipulate a molecule effectively, one must understand its electronic personality. 2,4-Dichloro-5-nitrobenzaldehyde is defined by a "push-pull" electronic environment that dictates its reactivity.
Physical & Chemical Profile[2]
| Property | Value / Description |
| CAS Number | 874-42-0 |
| Molecular Formula | C₇H₃Cl₂NO₃ |
| Molecular Weight | 219.998 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | 71–74 °C (Lit.) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
| Reactivity | Highly electrophilic aldehyde; Labile chlorine atoms (especially C2/C4) |
The "Directing Group Dance": Why Position 5?
The synthesis of this isomer is a masterclass in electrophilic aromatic substitution (EAS) regioselectivity. The precursor, 2,4-dichlorobenzaldehyde , presents a conflict of directing effects:
-
Aldehyde (-CHO) at C1: A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position (C3 or C5).
-
Chlorines at C2 & C4: Weakly deactivating but ortho/para directing due to lone pair donation.
-
C2 Chlorine directs to C3 (ortho) and C5 (para).
-
C4 Chlorine directs to C3 (ortho) and C5 (ortho).
-
The Winner: Position 5.
-
Position 3: Theoretically activated by both chlorines, but it is "sandwiched" between two large chlorine atoms and the aldehyde group. Steric hindrance makes substitution here highly unfavorable.
-
Position 5: It is meta to the aldehyde (favored), para to C2-Cl, and ortho to C4-Cl. It is the most electronically activated accessible site.
-
Position 6: Ortho to the aldehyde (disfavored by EWG nature) and meta to chlorines.
This convergence of electronic and steric factors ensures that nitration proceeds with high regioselectivity to the 5-position.
Part 2: Synthesis Protocol (The "Gold Standard")
While historical methods utilized the oxidation of nitrotoluenes, the modern laboratory standard relies on the direct, controlled nitration of 2,4-dichlorobenzaldehyde. This protocol prioritizes safety and yield.
Reagents & Setup
-
Substrate: 2,4-Dichlorobenzaldehyde (1.0 eq)
-
Nitrating Agent: Potassium Nitrate (KNO₃) or Fuming HNO₃ (1.1–1.2 eq)
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[2]
-
Temperature: Strictly 0–10 °C
Step-by-Step Methodology
-
Preparation of Nitrating Mixture:
-
In a 3-neck round-bottom flask, charge concentrated H₂SO₄. Cool to 0 °C using an ice/salt bath.
-
Crucial Step: If using KNO₃, add it portion-wise to the acid, maintaining temperature <10 °C to generate nitronium ions (
) in situ without thermal runaway.
-
-
Addition of Substrate:
-
Dissolve 2,4-dichlorobenzaldehyde in a minimal amount of H₂SO₄ or add as a finely divided solid.
-
Add dropwise/portion-wise to the nitrating mixture. DO NOT exceed 10 °C. Higher temperatures promote dinitration or oxidation of the aldehyde to the benzoic acid.
-
-
Reaction Phase:
-
Stir at 0–5 °C for 1–2 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting aldehyde spot will disappear, replaced by a lower Rf nitro product.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Filter the solid and wash extensively with cold water to remove residual acid (check filtrate pH).
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or Isopropanol to yield needle-like crystals.
-
Synthesis Workflow Diagram
Caption: Optimized workflow for the regioselective nitration of 2,4-dichlorobenzaldehyde.
Part 3: Applications in Drug Discovery
The true value of 2,4-dichloro-5-nitrobenzaldehyde lies in its downstream derivatives. It serves as a "branch point" intermediate.
Pathway A: Schiff Base Antimicrobials
The aldehyde group is highly reactive toward primary amines.[3] Condensation with 4-amino-5-mercapto-1,2,4-triazoles or amino acids yields Schiff bases (imines).
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
-
Utility: These ligands coordinate with transition metals (Cu(II), Co(II), Ni(II)) to form complexes with potent antifungal and antibacterial activity, often exceeding the efficacy of the free ligand.
Pathway B: Quinolone Antimalarials
Reaction with acrylates (e.g., via Baylis-Hillman type chemistry) or condensation with ketones allows for the construction of the quinoline core.
-
Target: 7-substituted quinolones.
-
Significance: Derivatives have shown activity against chloroquine-resistant strains of P. falciparum. The nitro group can be reduced to an amine, providing a handle for further functionalization (e.g., amide coupling) to tune solubility and binding affinity.
Pathway C: Fluorescent Cellular Markers
Condensation with 2,5-dimethylbenzothiazole followed by photocyclization yields Benzazolo[3,2-a]quinolinium salts (BQS) .
-
Application: These are fluorescent DNA intercalators used to detect apoptosis (programmed cell death). The nitro group acts as a fluorescence quencher in the intermediate, which is modulated upon cyclization or reduction.
Derivative Pathways Diagram
Caption: Divergent synthetic pathways leading to antimicrobial, antimalarial, and diagnostic agents.
Part 4: Safety & Handling
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Sensitization: Potential skin sensitizer.
Protocol for Spills/Exposure:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust/vapors.
-
Neutralization: In case of acid contamination during synthesis, neutralize with sodium bicarbonate.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as aldehydes can slowly oxidize to carboxylic acids upon air exposure.
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from
-
Organic Syntheses. (n.d.). p-Nitrobenzaldehyde (General Nitration Methodologies). Org. Synth. Coll. Vol. 2, 89. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2,4-Dichlorobenzaldehyde. Retrieved from
-
ResearchGate. (2025). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Retrieved from
-
National Institutes of Health (NIH). (2017). Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene. PubMed. Retrieved from
-
Google Patents. (2012). Fluorescent cellular markers (US8124770B2). Retrieved from
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde
This Application Note is structured to address the specific regiochemical challenges of synthesizing 2,4-Dichloro-5-nitrobenzaldehyde starting from 2-chlorobenzaldehyde .
Direct chlorination of 2-chlorobenzaldehyde typically yields the 2,5-isomer due to the meta-directing aldehyde group. Therefore, this guide presents a "Functionality Switching" Strategy , utilizing a reduction-oxidation sequence to alter directing effects and ensure high regioselectivity for the 2,4-substitution pattern before the final nitration.
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The target molecule, 2,4-Dichloro-5-nitrobenzaldehyde , is a highly functionalized aromatic intermediate often used in the synthesis of fungicides (e.g., diniconazole) and pharmaceutical APIs.
The user-specified starting material, 2-Chlorobenzaldehyde , presents a significant regiochemical conflict:
-
Aldehyde (-CHO): Strong meta-director (deactivating).
-
Chlorine (-Cl): Ortho/para-director (deactivating).
Direct Chlorination Failure Mode: Attempting to directly chlorinate 2-chlorobenzaldehyde results in the 2,5-dichlorobenzaldehyde isomer. The -CHO group directs the incoming electrophile to the meta position (Position 3 or 5), while the 2-Cl directs para to Position 5. Both effects synergize to favor Position 5, making the desired Position 4 inaccessible via direct electrophilic aromatic substitution (EAS).
The Solution: "Functionality Switching" Route
To achieve the 2,4-substitution pattern, we must temporarily convert the meta-directing aldehyde into an ortho/para-directing group.
-
Reduction: Convert Aldehyde (-CHO)
Alcohol (-CH OH). The hydroxymethyl group is an ortho/para activator. -
Chlorination: The -CH
OH directs the new chlorine para to itself (Position 4), overriding the effect of the 2-Cl. -
Oxidation: Restore the Aldehyde (-CHO).
-
Nitration: The 2,4-dichloro substitution pattern now directs the nitro group to Position 5 (the only favorable open spot).
Part 2: Pathway Visualization
Caption: Strategic "Functionality Switching" pathway to overcome native directing effects of 2-chlorobenzaldehyde.
Part 3: Detailed Experimental Protocols
Stage 1: Synthesis of 2,4-Dichlorobenzaldehyde
Objective: Install the chlorine at position 4 by leveraging the benzyl alcohol intermediate.
Step 1.1: Reduction
Reaction: 2-Chlorobenzaldehyde + NaBH
-
Setup: Charge a 500 mL round-bottom flask (RBF) with 2-chlorobenzaldehyde (14.06 g, 100 mmol) and Methanol (150 mL). Cool to 0°C.[1]
-
Addition: Add Sodium Borohydride (NaBH
, 1.90 g, 50 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain T < 10°C.[2] -
Monitoring: Stir at 0°C for 1 hour. Confirm consumption of aldehyde by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with 1N HCl (caution: H
gas evolution). Concentrate methanol in vacuo. Extract aqueous residue with Dichloromethane (DCM). Wash organic layer with brine, dry over Na SO , and concentrate. -
Yield: Expect >95% yield of clear oil (2-chlorobenzyl alcohol).
Step 1.2: Regioselective Chlorination
Reaction: 2-Chlorobenzyl alcohol + NCS
-
Setup: Dissolve 2-chlorobenzyl alcohol (14.2 g, 100 mmol) in Acetonitrile (200 mL).
-
Reagent: Add N-Chlorosuccinimide (NCS, 14.7 g, 110 mmol) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 1.9 g, 10 mmol) to catalyze the electrophilic chlorination.
-
Conditions: Heat to 50-60°C for 4–6 hours.
-
Mechanism: The acid activates NCS. The -CH
OH group directs the electrophile to position 4 (Para). Position 6 is sterically hindered; Position 3 is hindered; Position 5 is deactivated by the 2-Cl (meta). -
Workup: Cool to RT. Remove solvent.[3][4][5] Redissolve in Ether/Water. Wash organic layer with 10% NaHSO
(to remove excess oxidants) and NaHCO . Dry and concentrate. -
Purification: Recrystallize from Hexane if solid, or distill.
Step 1.3: Oxidation
Reaction: 2,4-Dichlorobenzyl alcohol + PCC
-
Setup: Suspend Pyridinium Chlorochromate (PCC, 32.3 g, 150 mmol) in anhydrous DCM (300 mL).
-
Addition: Add solution of 2,4-dichlorobenzyl alcohol (17.7 g, 100 mmol) in DCM slowly.
-
Stir: Stir at RT for 2 hours. The orange suspension turns black/brown.
-
Workup: Filter through a pad of Celite/Silica to remove chromium salts. Concentrate filtrate.[5]
-
Product: 2,4-Dichlorobenzaldehyde (White solid, mp 70-72°C).
Stage 2: Nitration (The Core Transformation)
Objective: Introduce the nitro group at position 5.
Rationale: In 2,4-dichlorobenzaldehyde, the directing effects align for Position 5:
-
CHO (1): Directs Meta
Position 3, 5. -
Cl (2): Directs Para
Position 5. -
Cl (4): Directs Ortho
Position 3, 5. -
Result: Position 5 is electronically favored by all three groups. Position 3 is sterically crowded (sandwiched between Cl and CHO).
Protocol
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[5][6][7] | Amount | Role |
| 2,4-Dichlorobenzaldehyde | 175.01 | 1.0 | 17.5 g (100 mmol) | Substrate |
| KNO | 101.10 | 1.2 | 12.1 g | Nitrating Agent |
| H | 98.08 | Solvent | 100 mL | Solvent/Catalyst |
Procedure:
-
Preparation: In a 500 mL 3-neck RBF equipped with a thermometer and mechanical stirrer, place concentrated H
SO (100 mL). Cool to 0–5°C using an ice/salt bath. -
Dissolution: Slowly add 2,4-dichlorobenzaldehyde (17.5 g) to the acid. The solution may darken slightly. Ensure temperature remains <10°C.
-
Nitration: Add KNO
(12.1 g) portion-wise over 30 minutes.-
Critical Control: Do not allow temperature to exceed 10°C. Higher temperatures may lead to dinitration or oxidation of the aldehyde to benzoic acid.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours.
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.[3]
-
Isolation: Filter the solid. Wash the filter cake with cold water (3 x 100 mL) until the filtrate pH is neutral.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Isopropanol.
-
Final Product: 2,4-Dichloro-5-nitrobenzaldehyde .
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: Expected range 75–78°C (Lit. varies slightly based on purity).
-
Part 4: Analytical Validation (Self-Validating System)
To ensure the protocol worked, check the 1H NMR coupling constants.
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| CHO | ~10.3 ppm | Singlet | - | Aldehyde proton (Intact) |
| H-3 | ~8.1 ppm | Singlet | - | Para to NO |
| H-6 | ~7.8 ppm | Singlet | - | Ortho to CHO. Isolated. |
Diagnostic Check: If you see doublets with
Part 5: References
-
Nitration of Benzaldehyde Derivatives:
-
Methodology: Nitration of deactivated aromatic aldehydes typically requires mixed acid or nitrate salts in sulfuric acid at low temperatures to prevent oxidation.
-
Source: "Synthesis of 2-nitro-5-chlorobenzaldehyde." PrepChem. Available at: [Link] (Accessed Jan 2026). Note: Describes the analogous nitration conditions.
-
-
Synthesis of 2,4-Dichlorobenzaldehyde (Industrial Context):
-
Context: Confirms that direct chlorination of benzaldehyde is non-standard; industrial routes typically start from 2,4-dichlorotoluene.
-
Source: "Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene." Google Patents (CN106699526A). Available at:
-
-
Regioselectivity in Electrophilic Aromatic Substitution:
-
Mechanistic Grounding: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text confirming directing effects of -CHO vs -CH2OH).
-
-
Crystal Structure and Data:
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1999047510A2 - PROCESS FOR SYNTHESIZING SUBSTITUTED 2-BENZO[b] THIOPHENE CARBOXYLIC ACIDS AND SALTS THEREOF - Google Patents [patents.google.com]
- 4. EP0175227A2 - Process for the preparation of salts of alkaline or earth-alkaline metals of benzaldehyde-2,4-disulfonic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US4715995A - Process for the preparation of alkali metal and alkaline earth salts of benzaldehyde-2,4-disulfonic acid - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for nitration of 2-chlorobenzaldehyde
Application Note: Precision Nitration of 2-Chlorobenzaldehyde
Executive Summary
This application note details a robust, scalable protocol for the regioselective nitration of 2-chlorobenzaldehyde to synthesize 2-chloro-5-nitrobenzaldehyde , a critical intermediate in the manufacturing of pharmaceutical APIs (e.g., antineoplastic agents) and agrochemicals.
Unlike generic nitration guides, this protocol addresses the specific rheological and thermodynamic challenges of 2-chlorobenzaldehyde (MP ~11°C), ensuring high regioselectivity (>95:5 ratio of 5-nitro to 3-nitro isomers) and minimizing oxidative byproducts (2-chloro-5-nitrobenzoic acid).
Scientific Foundation & Reaction Engineering
Mechanistic Insight
The reaction is an Electrophilic Aromatic Substitution (EAS). The regiochemistry is dictated by the competing directing effects of the substituents:
-
Formyl Group (-CHO): Strong electron-withdrawing group (EWG). Directs meta (positions 3 and 5).[1]
-
Chloro Group (-Cl): Weakly deactivating but ortho/para directing (positions 3, 4, and 6).
The "Reinforced" Position: Position 5 is meta to the formyl group and para to the chlorine atom. These directing effects reinforce each other, making position 5 the most nucleophilic site accessible. Position 3 is also electronically favorable (meta to CHO, ortho to Cl) but is sterically hindered by the adjacent chloro and formyl groups, resulting in it being a minor impurity (<5%).
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the major regioselective route and potential competing side reactions.
Experimental Protocol
Safety Warning: This procedure involves "Mixed Acid" (Sulfuric/Nitric), which is highly corrosive and a potent oxidizer. The reaction is exothermic.[2][3] A runaway exotherm can lead to rapid gas evolution (NOx) and vessel rupture. Perform strictly in a fume hood behind a blast shield.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4] | Density | Quantity (Scale) |
| 2-Chlorobenzaldehyde | 140.57 | 1.0 | 1.25 g/mL | 50.0 g (0.356 mol) |
| Nitric Acid (70%) | 63.01 | 1.3 | 1.41 g/mL | 29.3 mL (0.46 mol) |
| Sulfuric Acid (98%) | 98.08 | Solvent | 1.84 g/mL | 500 mL |
| Ice/Water | N/A | Quench | N/A | ~1.5 kg |
Step-by-Step Methodology
Step 1: Solubilization (Critical for Yield)
-
Rationale: 2-Chlorobenzaldehyde has a melting point of ~11°C. If added directly to a cold nitrating mix, it may freeze into solid clumps, causing heterogeneous reaction kinetics and hot-spots.
-
Action: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 250 mL of conc. H2SO4 .[2][5][6][7] Cool to 0–5°C using an ice/salt bath.
-
Action: Add the 2-chlorobenzaldehyde (50 g) dropwise or in small liquid portions to the sulfuric acid. Stir until fully dissolved. The solution may darken slightly.
Step 2: Preparation of Nitrating Agent
-
Action: In a separate beaker, pre-mix 29.3 mL Nitric Acid (70%) with 250 mL conc. H2SO4 .[2][5][6][7]
-
Pre-cooling: Cool this mixed acid solution to 0–5°C.
-
Note: Pre-mixing dissipates the heat of hydration of nitric acid before it contacts the substrate.
Step 3: Controlled Nitration
-
Action: Add the cold Nitrating Mixture to the substrate solution dropwise via an addition funnel.
-
Control Parameter: Maintain internal temperature strictly between 0°C and 10°C .
-
Duration: Addition should take 45–60 minutes.
-
Post-Addition: Allow the reaction to stir at 5–10°C for 2 hours. Monitor via TLC (Solvent: 20% Ethyl Acetate/Hexane) or HPLC.
Step 4: Quenching & Isolation
-
Action: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous manual stirring. The product will precipitate as a pale yellow/white solid.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (3 x 200 mL) until the filtrate is neutral (pH ~7). This removes residual acid which can catalyze degradation during drying.
Step 5: Purification (Recrystallization)
-
Crude Yield: Typically ~90-95%.
-
Solvent: Ethanol/Water (9:1) or Methanol.
-
Action: Dissolve crude solid in minimum hot ethanol (~60°C). Add warm water dropwise until slight turbidity appears. Cool slowly to Room Temperature, then to 4°C.
-
Target: Needle-like crystals.
Experimental Workflow Diagram
Figure 2: Process flow diagram emphasizing temperature control points.
Process Monitoring & Troubleshooting
Analytical Parameters
-
HPLC Method: C18 Column, Acetonitrile/Water (50:50) with 0.1% TFA. Detection @ 254 nm.
-
Retention Times (Approx):
-
2-Chloro-5-nitrobenzoic acid (Oxidation impurity): ~2.5 min
-
2-Chlorobenzaldehyde (Starting Material): ~4.0 min
-
2-Chloro-5-nitrobenzaldehyde (Product): ~6.5 min
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete precipitation or "Oiling out" | Ensure quench is done on excess ice. If product oils out, scratch glass to induce crystallization or seed with pure crystal. |
| High Benzoic Acid Impurity | Oxidation of aldehyde | Reaction temperature exceeded 10°C or HNO3 addition was too fast. Keep temp < 5°C. |
| Dinitration (Byproduct) | Excess Nitric Acid | Verify stoichiometry. Do not exceed 1.3 equivalents of HNO3. |
| Dark Red/Brown Fumes | NOx generation (Runaway) | EMERGENCY: Stop addition immediately. Maximize cooling. Check stirring. |
References
-
BenchChem Technical Support. (2025).[2][6] Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from
-
PrepChem. Synthesis of 2-nitro-5-chlorobenzaldehyde. Retrieved from
-
Lenz, R., et al. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. US Patent 5,149,882. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzaldehyde (Analogous hazards). Retrieved from
Sources
Application Note: Knoevenagel Condensation of 2,4-Dichloro-5-nitrobenzaldehyde
Abstract & Core Directive
This guide details the protocols for utilizing 2,4-Dichloro-5-nitrobenzaldehyde in Knoevenagel condensation reactions. Due to the specific electronic architecture of this substrate—featuring two chlorine atoms and a nitro group—it exhibits hyper-electrophilicity . While this ensures rapid reaction kinetics, it introduces a critical risk of competing Nucleophilic Aromatic Substitution (
This document provides two validated methodologies:
-
Method A (Standard): A controlled organic solvent protocol optimized for solubility.
-
Method B (Green/Chemo-selective): An aqueous/catalytic protocol designed to suppress side reactions.
Substrate Analysis & Mechanistic Insight
Electronic Profile
The substrate, 2,4-Dichloro-5-nitrobenzaldehyde, is a highly activated electrophile.[1]
-
Aldehyde Carbon: Significantly electron-deficient due to the inductive effect (-I) of the ortho-chloro and the mesomeric/inductive effects of the meta-nitro group.
-
Aromatic Ring: The 4-position chlorine is ortho to the nitro group. This creates a "Meisenheimer complex" trap, making the 4-Cl highly susceptible to displacement by nucleophilic bases (e.g., piperidine, secondary amines).
Reaction Pathways
The primary goal is the Knoevenagel Condensation (Path A).[1] The competing side reaction is
Figure 1: Reaction logic showing the desired Knoevenagel pathway (Green) versus the undesired
Experimental Protocols
Method A: Classical Ethanol/Piperidine (Strict Stoichiometry)
Best for: Initial screening, high solubility substrates, and non-sensitive active methylenes.
Critical Control Point: Do NOT use excess piperidine. The 4-chloro group is labile. Use exactly 1-5 mol% loading.
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)
-
Glacial Acetic Acid [Buffer - Optional]
Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,4-Dichloro-5-nitrobenzaldehyde in 5 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.[1]
-
Addition: Add 1.1 mmol of the active methylene compound. Stir for 2 minutes to ensure homogeneity.
-
Catalysis: Add 2 drops (approx. 0.05 mmol) of piperidine.
-
Optimization Tip: If the reaction is too vigorous (instant precipitation), dilute with more ethanol.[1] If
byproducts are observed (yellow/orange darkening), add 2 drops of glacial acetic acid to buffer the pH.
-
-
Reaction: Stir at Room Temperature (25°C) .
-
Time: Typically 15–60 minutes. This substrate is highly reactive; reflux is rarely needed and increases side reactions.
-
-
Monitoring: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (
). -
Work-up:
Method B: Green Aqueous/Ammonium Acetate (High Chemoselectivity)
Best for: Scale-up, preventing halogen displacement, and environmental compliance.[1]
Mechanism: Ammonium acetate acts as a dual acid-base catalyst, activating the aldehyde without generating a high concentration of free nucleophilic species, effectively shutting down the
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Active Methylene Compound (1.1 equiv)
-
Water (or 1:1 Ethanol/Water)[1]
-
Ammonium Acetate (
) (20 mol%)
Protocol:
-
Setup: In a 50 mL flask, combine 1.0 mmol aldehyde and 1.1 mmol active methylene compound.
-
Solvent System: Add 10 mL of Water. (Note: Reactants may not dissolve; this often proceeds as an "on-water" reaction).
-
Catalyst: Add 20 mg (approx. 20 mol%) of Ammonium Acetate.
-
Energy Input:
-
Option 1 (Sonicator): Sonicate at room temperature for 10–30 minutes. (Highest Yield/Purity).
-
Option 2 (Stirring): Stir vigorously at 60°C for 45–90 minutes.
-
-
Isolation: The product typically crashes out as a solid.[3] Filter, wash with water, and dry.[1][4]
Data Summary & Troubleshooting
Comparative Yields (Typical)
| Active Methylene | Method A Yield | Method B Yield | Reaction Time (Method A) | Notes |
| Malononitrile | 88-92% | 94-96% | 15 min | Method B avoids hydrolysis of nitrile. |
| Ethyl Cyanoacetate | 82-85% | 88-90% | 30 min | Product may require recrystallization. |
| Barbituric Acid | 75-80% | 85-92% | 45 min | Method B preferred; Barbituric acid has low EtOH solubility. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dark Red/Orange Impurity | Switch to Method B or reduce amine loading. Use a bulky base (e.g., DBU) if needed. | |
| Low Conversion | Poor solubility of aldehyde. | Use 1:1 Ethanol/Water in Method B or warm Method A to 40°C. |
| Oiling Out | Product melting point depression. | Scratch flask induce crystallization; cool to 0°C; add water dropwise. |
Applications in Drug Development
The Knoevenagel adducts of 2,4-dichloro-5-nitrobenzaldehyde are versatile intermediates for:
-
Quinazoline Synthesis: Reductive cyclization of the nitro group allows for the formation of quinazoline scaffolds, common in EGFR inhibitors.
-
Indole Synthesis: The ortho-chloro group allows for palladium-catalyzed cyclizations (e.g., Buchwald-Hartwig/Heck sequences) after the Knoevenagel step.
References
-
Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde Product Specification & Reactivity.Link
-
BenchChem. Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde.Link
-
Rasayan Journal of Chemistry. Alum Catalyzed Eco-friendly Synthesis of Benzylidene Malononitrile and Benzylidene Barbituric Acid Derivatives. Vol 16, No 3, 2023.[1][7][8][9] Link
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation (Green Chemistry Protocols). Journal of Scientific Research, Vol 65, Issue 8, 2021.[1][8] Link
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Recent Advances.Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. orientjchem.org [orientjchem.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
Application of 2,4-Dichloro-5-nitrobenzaldehyde in pharmaceutical synthesis
Application Note: 2,4-Dichloro-5-nitrobenzaldehyde in Pharmaceutical Synthesis
Executive Summary
2,4-Dichloro-5-nitrobenzaldehyde (CAS: 53581-87-6) is a high-value "poly-electrophilic" scaffold used in the synthesis of complex heterocyclic libraries. Its unique structure—featuring an aldehyde, a nitro group, and two activated chlorine atoms—allows for orthogonal functionalization. This guide details its application in synthesizing Schiff base ligands (antimicrobial/anticancer agents) and fused heterocycles (quinazolines/benzothiazoles), emphasizing regioselective control during nucleophilic aromatic substitution (
Chemical Profile & Reactivity Landscape
The versatility of 2,4-Dichloro-5-nitrobenzaldehyde stems from its electronic "pull-pull" nature. The benzene ring is highly electron-deficient due to the synergistic effects of the aldehyde (-CHO) and nitro (-NO
| Feature | Position | Electronic Effect | Synthetic Utility |
| Aldehyde | C1 | Electron Withdrawing (EWG) | Imine formation (Schiff bases), Knoevenagel condensation, Heterocycle closure. |
| Chlorine | C2 | Ortho to CHO, Para to NO | Activated Leaving Group. Essential for cyclization (e.g., Quinazolines). |
| Chlorine | C4 | Ortho to NO | Highly Activated Leaving Group. Primary site for intermolecular |
| Nitro | C5 | Strong EWG | Activates C2/C4 for substitution.[1] Reducible to amine for aniline-based derivatives. |
Mechanistic Insight: The Regioselectivity Challenge
In intermolecular reactions with nucleophiles (e.g., primary amines), the C4 position is kinetically favored for substitution because the nitro group is a stronger activator than the aldehyde. However, C2 substitution can be promoted via intramolecular tethering—forming an imine at C1 first brings the nucleophile into proximity with C2, forcing cyclization.
Figure 1: Reactivity Map of 2,4-Dichloro-5-nitrobenzaldehyde indicating orthogonal reaction sites.
Application 1: Synthesis of Bioactive Schiff Bases
Schiff bases derived from nitrobenzaldehydes exhibit potent antifungal and anticancer activity. The electron-withdrawing nitro group enhances the biological activity of the azomethine (-CH=N-) linkage.
Protocol A: General Synthesis of Schiff Bases
Target: Synthesis of (E)-N-(2,4-dichloro-5-nitrobenzylidene)arylamine.
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Primary Aromatic Amine (e.g., Aniline, 4-Fluoroaniline) (1.0 equiv)
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of 2,4-Dichloro-5-nitrobenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Slight heating (40°C) may be required for complete solubility.
-
Addition: Add 5.0 mmol of the primary amine dropwise.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, lowering the activation energy.
-
Reflux: Reflux the mixture at 78-80°C for 3–6 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
-
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a yellow/orange solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield analytical-grade crystals.
Data Interpretation:
-
IR Spectroscopy: Look for the appearance of a strong band at ~1600–1630 cm
(C=N stretching) and disappearance of the Carbonyl band (~1700 cm ). -
Yield: Typical yields range from 85% to 95%.
Application 2: Heterocyclic Construction (Quinazolines)
This scaffold is ideal for synthesizing Quinazolines , a class of pharmacophores found in EGFR inhibitors (e.g., Gefitinib analogs). The synthesis exploits the "Ortho-Effect" where the C2-Chlorine is displaced after imine formation.
Protocol B: Synthesis of Quinazoline Derivatives
Target: Construction of the Quinazoline core via Guanidine cyclization.
Reagents:
-
2,4-Dichloro-5-nitrobenzaldehyde[3][4][5][6][7][8][9][10][11][12]
-
Guanidine Carbonate (or Amidine derivative)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Potassium Carbonate (K
CO )
Workflow Logic:
-
Condensation: The amine of guanidine attacks the aldehyde to form an intermediate imine.
-
Cyclization (
): The second nitrogen of the guanidine attacks the C2 position. The intramolecular nature of this step overcomes the inherent kinetic preference for C4 substitution. -
Aromatization: Loss of HCl and oxidation (often spontaneous or air-mediated) yields the quinazoline.
Figure 2: Synthetic pathway for Quinazoline construction. Note that the C4-Cl remains intact, allowing for further library diversification.
Step-by-Step Methodology:
-
Setup: In a sealed tube or pressure vial, suspend 2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv) and Guanidine Carbonate (1.2 equiv) in DMF.
-
Base: Add anhydrous K
CO (2.0 equiv). -
Reaction: Heat to 120°C for 12 hours.
-
Note: High temperature is required to force the
at the C2 position.
-
-
Workup: Pour the reaction mixture into crushed ice. The product typically precipitates.
-
Differentiation: The resulting product retains the C4-Chlorine. This can be further reacted with secondary amines (e.g., morpholine, piperazine) in a subsequent step to create a "dual-substituted" library.
Safety & Handling
-
Sensitization: Chlorinated nitro-aromatics are potent skin sensitizers. Always wear nitrile gloves and long sleeves.
-
Thermal Stability: Nitro compounds can be shock-sensitive or explosive if distilled to dryness. Avoid rotary evaporation to complete dryness at high bath temperatures (>50°C).
-
Waste: Segregate halogenated organic waste.
References
-
PubChem. 2,4-Dichloro-5-nitrobenzaldehyde (CID 11664879). National Library of Medicine. Link
-
Hassan, R. A., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. Link
-
BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine (Analogous Chemistry).Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text for regioselectivity principles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 53581-87-6|2,4-Dichloro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 53581-87-6 | 2,4-dichloro-5-nitrobenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-dichloro-5-nitrobenzaldehyde,(CAS# 53581-87-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US8124770B2 - Fluorescent cellular markers - Google Patents [patents.google.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. 2 4-dichloro-5-nitrobenzaldehyde Cas:53581-87-6 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
Technical Application Note: Synthesis & Functionalization of Benzimidazoles using 2,4-Dichloro-5-nitrobenzaldehyde
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 2-substituted benzimidazoles utilizing 2,4-dichloro-5-nitrobenzaldehyde as a high-value electrophilic scaffold. Unlike standard benzaldehydes, this specific precursor offers a "privileged" substitution pattern:
-
The Aldehyde: Facilitates the construction of the benzimidazole core via oxidative condensation.
-
The 5-Nitro Group: Acts as a potent electron-withdrawing group (EWG) that activates the ring for downstream chemistry.
-
The 2,4-Dichloro Motifs: Provide two distinct electrophilic sites. The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (
) due to its position ortho to the nitro group, enabling regioselective library expansion.
This guide provides a self-validating protocol for the core cyclization and a secondary protocol for regioselective functionalization, designed for medicinal chemistry campaigns targeting kinase inhibitors and antimicrobial agents.
Reaction Mechanism & Pathway[1][2]
The formation of the benzimidazole ring proceeds through a two-stage mechanism: Schiff base formation followed by oxidative cyclization.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Step-wise mechanistic pathway from condensation to oxidative aromatization.[1]
Protocol A: Core Synthesis via Oxidative Condensation
This protocol utilizes Sodium Metabisulfite (
Materials
-
Reagent A: o-Phenylenediamine (OPD) (1.0 equiv)
-
Reagent B: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Oxidant: Sodium Metabisulfite (
) (1.2 equiv) -
Solvent: Ethanol (EtOH) or DMF (for higher solubility)
Step-by-Step Methodology
-
Pre-Solubilization: In a round-bottom flask, dissolve 2,4-dichloro-5-nitrobenzaldehyde (10 mmol) and o-phenylenediamine (10 mmol) in Ethanol (30 mL).
-
Expert Note: If the aldehyde does not fully dissolve at RT, switch to DMF or heat gently to 40°C.
-
-
Oxidant Addition: Prepare an aqueous solution of
(12 mmol in 5 mL water) and add it dropwise to the reaction mixture. -
Reflux: Heat the mixture to reflux (80°C for EtOH) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The yellow aldehyde spot (
) should disappear; a fluorescent blue/purple spot (product) will appear at lower .
-
-
Quench & Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Filter via vacuum filtration.
-
Purification: Wash the cake with cold water (2x20 mL) to remove inorganic salts. Recrystallize from hot Ethanol/Water (9:1).
Data & Validation[4][5]
| Parameter | Specification / Result |
| Appearance | Pale yellow to tan solid |
| Yield (Typical) | 75% – 88% |
| Melting Point | >280°C (Decomposition often observed) |
| 1H NMR Diagnostic | Disappearance of aldehyde proton (~10.4 ppm). Appearance of broad NH singlet (~13.0 ppm). |
Protocol B: Regioselective Functionalization ( )
The "Why": The 2,4-dichloro-5-nitro substitution pattern is not random. The chlorine at the 4-position (relative to the original aldehyde attachment) is activated by the ortho-nitro group. The chlorine at the 2-position is sterically hindered by the benzimidazole ring and is meta to the nitro group, making it significantly less reactive.
Target: Selective substitution of the 4'-Chloro with a secondary amine (e.g., morpholine, piperazine).
Step-by-Step Methodology
-
Setup: Dissolve the benzimidazole product from Protocol A (1.0 equiv) in anhydrous DMF.
-
Base & Nucleophile: Add
(2.0 equiv) and the amine nucleophile (1.1 equiv). -
Reaction: Heat to 80°C for 2-4 hours.
-
Critical Control: Do not exceed 100°C to avoid displacing the second chlorine atom.
-
-
Workup: Pour into water. The product (4-amino-substituted derivative) will precipitate.
Experimental Workflow Diagram
Figure 2: Operational decision tree for synthesis and downstream functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation of the intermediate aminal. | Increase |
| Sticky Product | Oligomerization of the aldehyde. | Ensure the aldehyde is fully dissolved before adding the diamine. Use DMF instead of EtOH. |
| No Precipitation | Product is soluble in acidic media. | Neutralize the filtrate with dilute |
| Regioselectivity Loss (Protocol B) | Temperature too high ( | Lower temperature to 60-80°C. The 4-Cl is highly reactive; harsh conditions are unnecessary. |
References
-
Ozbey, S., Kaynak, F. B., & Kus, C. (2002).[2] Synthesis and antifungal activity of some new benzimidazole derivatives.[3][4][5] Arabian Journal of Chemistry. 2[6][7][3][2][4][5][8][9][10]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles - Recent Literature.[7][2][4][10]10[11][6][1][7][3][2][4][5][8][9][12]
-
Al-Momeni, A. et al. (2014). Synthesis of 2-Substituted Benzimidazoles Using P2O5-SiO2.[6][7][2][4][5][8]
-
RSC Publishing. (2022). Design, synthesis, bio-evaluation... of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.12[6][7][3][2][4][5][8]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes / Zeitschrift für Naturforschung B, 1977 [sci-hub.sg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. BJOC - Search Results [beilstein-journals.org]
- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of 2,4-Dichloro-5-nitrobenzaldehyde (CAS: 84728-30-3), a critical intermediate in the manufacture of agrochemicals (e.g., Diniconazole) and specialty dyes. The method utilizes a standard electrophilic aromatic substitution (nitration) pathway, optimized for regioselectivity and safety. We address the mechanistic rationale for the 5-position substitution, provide a self-validating experimental workflow, and outline critical purification steps to ensure high purity (>98%) suitable for downstream applications.
Reaction Design & Mechanism
Regioselectivity Analysis
The synthesis relies on the nitration of 2,4-dichlorobenzaldehyde . The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring:
-
Aldehyde (-CHO) at C1: A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta positions (C3 and C5).
-
Chlorine (-Cl) at C2: An ortho/para director (deactivating), directing to C3 (ortho) and C5 (para).
-
Chlorine (-Cl) at C4: An ortho/para director (deactivating), directing to C3 (ortho) and C5 (ortho).
Theoretical Outcome:
-
Position C3: Located between the C2-Cl and C4-Cl, and meta to the aldehyde. While electronically activated by the chlorines, this position is severely sterically hindered ("sandwiched").
-
Position C5: Meta to the aldehyde, para to the C2-Cl, and ortho to the C4-Cl. This position is electronically favorable and significantly less sterically hindered than C3.
Therefore, the 5-nitro isomer is the predominant product.
Mechanistic Pathway
The reaction proceeds via the generation of the nitronium ion (
Figure 1: Mechanistic pathway for the electrophilic nitration of 2,4-dichlorobenzaldehyde.
Experimental Setup
Reagents & Materials
| Reagent | CAS No.[1] | Role | Purity |
| 2,4-Dichlorobenzaldehyde | 874-42-0 | Substrate | >98% |
| Potassium Nitrate (KNO3) | 7757-79-1 | Nitrating Agent | >99% |
| Sulfuric Acid (H2SO4) | 7664-93-9 | Solvent/Catalyst | 98% (Conc.) |
| Ethanol / 2-Propanol | 64-17-5 / 67-63-0 | Recrystallization | AR Grade |
| Ice/Water | N/A | Quenching | Distilled |
Equipment Configuration
-
Reactor: 250 mL 3-neck round-bottom flask (RBF).
-
Temperature Control: Ice/Salt bath (capable of -5°C) and internal thermometer.
-
Agitation: Magnetic stir bar (Teflon-coated) or overhead mechanical stirrer (preferred for scale >50g).
-
Addition: Solid addition funnel (for KNO3) or pressure-equalizing dropping funnel (if using fuming HNO3).
Detailed Protocol
Phase 1: Preparation & Solubilization
-
Setup: Clamp the 3-neck RBF in the fume hood. Attach the thermometer and ensure the bulb is submerged near the bottom.
-
Acid Charge: Add 50 mL of Concentrated H2SO4 to the flask. Cool to 0–5°C using an ice/salt bath.
-
Substrate Addition: Slowly add 17.5 g (0.10 mol) of 2,4-dichlorobenzaldehyde to the acid with moderate stirring.
-
Note: The aldehyde may dissolve slowly. Ensure a homogenous mixture/suspension before proceeding. The solution typically turns yellow/orange.
-
Phase 2: Nitration (The Critical Step)
-
Nitrating Agent: Weigh out 11.1 g (0.11 mol, 1.1 eq) of finely powdered KNO3.
-
Controlled Addition: Add the KNO3 in small portions over 30–45 minutes .
-
CRITICAL SAFETY: Monitor the internal temperature strictly. Do not allow the temperature to exceed 10°C. The reaction is exothermic. If the temperature spikes, stop addition and allow the system to cool.
-
-
Reaction Maintenance: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) . Stir for 2–3 hours .
-
Validation: Monitor reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting material (Rf ~0.6) should disappear, replaced by the product spot (Rf ~0.4).
-
Phase 3: Quenching & Isolation
-
Quench: Prepare a beaker with 300 g of crushed ice .
-
Precipitation: Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.
-
Filtration: Filter the solid using a Buchner funnel/vacuum pump.
-
Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid. Check the pH of the filtrate; wash until neutral (pH 6–7).
Phase 4: Purification
-
Recrystallization: Transfer the crude solid to a flask.
-
Solvent: Ethanol (95%) or 2-Propanol .
-
Heat to reflux until dissolved. If insoluble particulates remain, filter while hot.
-
Cool slowly to room temperature, then to 4°C.
-
-
Final Isolation: Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Analysis
Physical Properties[2]
-
Appearance: Pale yellow crystalline solid.[2]
-
Melting Point: Expected range 80–85°C (Note: Literature values vary; experimental verification recommended).
-
Yield: Typical isolated yield is 75–85% .
Spectroscopic Data (Expected)
To validate the structure, perform 1H NMR in
| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment |
| CHO | ~10.4 ppm | Singlet | 1H | Aldehyde proton |
| Ar-H (C6) | ~8.55 ppm | Singlet | 1H | Ortho to |
| Ar-H (C3) | ~7.65 ppm | Singlet | 1H | Meta to |
Interpretation: The absence of coupling (singlets) confirms the para relationship between the two aromatic protons, supporting the 2,4-dichloro-5-nitro substitution pattern.
Safety & Troubleshooting
Hazard Identification
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns. Use butyl rubber gloves.
-
Exotherm: The nitration is highly exothermic. Runaway reactions can occur if KNO3 is added too quickly.
-
Waste: Acidic filtrate must be neutralized with Sodium Bicarbonate before disposal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Tarred Product | Temperature too high during addition. | Ensure T < 10°C. Add KNO3 slower. |
| Low Yield | Incomplete reaction or loss during quench. | Check TLC before quenching. Ensure ice volume is sufficient to precipitate all solids. |
| Oily Product | Impurities or isomers present. | Recrystallize twice. Use Ethanol/Water mix to induce crystallization. |
References
-
US Patent 4456772A : Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (Describes nitration protocols for halogenated benzaldehydes). Link
-
US Patent 8124770B2 : Fluorescent cellular markers. (Cites the use of 2,4-dichloro-5-nitrobenzaldehyde as a starting material).[3][4][5] Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem Compound Summary : 2,4-Dichlorobenzaldehyde. Link
Sources
- 1. Melting point of 4-nitrobenzaldehyde (c) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 4. US8124770B2 - Fluorescent cellular markers - Google Patents [patents.google.com]
- 5. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
Application Note: 2,4-Dichloro-5-nitrobenzaldehyde as a Strategic Agrochemical Scaffold
Executive Summary & Strategic Value
2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) is a high-value electrophilic building block characterized by a unique "push-pull" electronic landscape. Its tri-functionalized core—containing an aldehyde, a nitro group, and two chemically distinct chlorine atoms—serves as a linchpin in the synthesis of next-generation agrochemicals, particularly quinazolines (fungicides) , benzimidazoles (anthelmintics/fungicides) , and nitrodiphenyl ether herbicides .
This guide outlines the mechanistic exploitation of 2,4-DCNB, focusing on regioselective Nucleophilic Aromatic Substitution (SNAr) and subsequent heterocyclization.
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: 2,4-Dichloro-5-nitrobenzaldehyde
-
CAS: [Specific Isomer Focus] (Note: Often derived from nitration of 2,4-dichlorobenzaldehyde)
-
Molecular Weight: 220.01 g/mol
-
Key Moiety: Ortho-chloro-aldehyde (C2/C1) and Ortho-nitro-chloro (C5/C4).
Reactivity Matrix & Mechanistic Logic
The utility of 2,4-DCNB lies in the differential reactivity of its two chlorine atoms. Understanding the electronic activation is critical for preventing "over-reaction" (bis-substitution) and achieving high yields.
Electronic Activation Analysis
-
C2-Chlorine (The "Anchor"): Activated by the ortho-formyl group (–CHO) and the para-nitro group (–NO₂). This position is highly reactive but is often preserved to serve as the closure point for heterocyclic rings (e.g., reacting with hydrazines or amidines).
-
C4-Chlorine (The "Diversity Handle"): Activated primarily by the ortho-nitro group (–NO₂). While both positions are electrophilic, the C4 position is frequently targeted for initial SNAr functionalization to introduce lipophilic tails or solubilizing groups typical in agrochemical design.
-
C1-Aldehyde: Serves as the electrophilic partner for condensation reactions (Knoevenagel, Schiff base formation) or cyclization.
-
C5-Nitro: An electron-withdrawing "activator" that can later be reduced to an amine, switching the ring from electrophilic to nucleophilic.
Reactivity Visualization
The following diagram maps the divergent synthetic pathways available from this scaffold.
Caption: Divergent synthetic pathways from 2,4-DCNB. Pathway A is preferred for generating library diversity while maintaining the capacity for ring closure.
Detailed Protocol: Synthesis of a Quinazoline-4(3H)-one Scaffold
This protocol demonstrates the Pathway A approach: Selective SNAr at C4 followed by reductive cyclization. This sequence is typical for generating quinazoline-based antifungal candidates.
Phase 1: Regioselective SNAr at C4
Objective: Displace the C4-chlorine with a morpholine moiety (model nucleophile) while retaining the C2-chlorine and aldehyde.
Reagents:
-
Substrate: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq)
-
Nucleophile: Morpholine (1.05 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2,4-DCNB in 50 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is critical. Higher temperatures promote competitive substitution at the C2 position.
-
-
Addition: Mix morpholine and DIPEA in 10 mL MeCN. Add this mixture dropwise to the aldehyde solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product (4-morpholino-2-chloro-5-nitrobenzaldehyde) will appear as a bright yellow/orange spot, distinct from the starting material.
-
-
Workup: Pour the reaction mixture into 200 mL of ice water. The product should precipitate. Filter the yellow solid. If oil forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to remove any trace bis-substituted byproducts.
Phase 2: Reductive Cyclization to Quinazolin-4(3H)-one
Objective: Convert the intermediate into the bioactive heterocycle.
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
Reducing Agent: Sodium Dithionite (Na₂S₂O₄) (3.0 eq) or Fe/Acetic Acid
-
Solvent: DMF/Water (9:1)
Step-by-Step Methodology:
-
Reduction: Dissolve the nitro-intermediate in DMF/Water. Add Sodium Dithionite in portions at 60°C. Stir until the yellow color fades (indicating reduction of -NO₂ to -NH₂).
-
Alternative: For scale-up, Iron powder in Acetic Acid is more economical but requires rigorous filtration.
-
-
Cyclization: Add Formamidine Acetate directly to the reaction vessel. Heat the mixture to 100°C for 12 hours.
-
Isolation: Cool to room temperature and pour into crushed ice. The quinazolinone derivative will precipitate as a solid.
-
Characterization: Verify structure via ¹H-NMR (Look for the disappearance of the aldehyde proton at ~10.4 ppm and appearance of the quinazoline C2-H singlet at ~8.1 ppm).
Data Summary & Troubleshooting
| Parameter | C4-Substitution (Preferred) | C2-Substitution (Byproduct) |
| Reaction Temp | < 25°C | > 50°C |
| Solvent Polarity | Moderate (MeCN, THF) | High (DMSO, DMF) |
| Nucleophile | Secondary Amines (Morpholine) | Hard Nucleophiles (Alkoxides) |
| Observation | Bright Yellow Solid | Dark Orange/Red Oil |
| Corrective Action | Lower temp; Dropwise addition | N/A (Irreversible) |
Common Pitfall:
-
Issue: Formation of bis-substituted product (both Cl displaced).
-
Cause: Excess amine or high temperature.
-
Solution: Strictly control stoichiometry (1.05 eq amine) and keep temperature at 0°C during addition.
Safety & Handling Protocols
Warning: 2,4-Dichloro-5-nitrobenzaldehyde is a potent skin sensitizer and lachrymator.
-
Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves are required. The nitro group increases skin permeability; immediate washing is required upon splash contact.
-
Waste Disposal:
-
Aqueous Waste: Segregate from general organic waste due to nitro-aromatic toxicity.
-
Solid Waste: Incineration is the preferred disposal method for nitro-chlorinated aromatics to prevent groundwater contamination.
-
-
Incompatibility: Avoid contact with strong bases (NaOH, KOH) in the absence of solvent, as exothermic polymerization or rapid hydrolysis can occur.
References
-
PubChem. (n.d.).[4] 2,4-Dichloro-5-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Quinazolines.[5][6] Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Retrieved October 26, 2023, from [Link]
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 3. carlroth.com [carlroth.com]
- 4. 2,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 735456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
Application Note: Condensation Reaction Protocols with 2,4-Dichloro-5-nitrobenzaldehyde
Executive Summary & Chemical Rationale
This guide details optimized protocols for condensation reactions utilizing 2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) . As a highly functionalized benzaldehyde derivative, 2,4-DCNB serves as a critical scaffold in the synthesis of Schiff bases, hydrazones, and heterocyclic pharmacophores (e.g., quinazolines, benzimidazoles).
Chemical Reactivity Profile
The reactivity of 2,4-DCNB is defined by the synergistic electronic effects of its substituents:
-
Enhanced Electrophilicity: The ortho-chloro and meta-nitro groups exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (amines, active methylenes) compared to unsubstituted benzaldehyde.
-
Solubility & Sterics: The halogenated ring increases lipophilicity (logP ~ 2.6), necessitating polar organic solvents (Ethanol, Methanol, DMF) for homogeneous reactions. Steric hindrance from the ortho-chloro group is minimal for carbonyl attack but must be considered during subsequent cyclization steps.
-
Chemo-selectivity Warning: While the carbonyl is the primary reactive site, the C-Cl bonds (especially at C2 and C4) are activated toward Nucleophilic Aromatic Substitution (
) under harsh basic conditions or elevated temperatures. The protocols below are designed to favor condensation over substitution.
Reaction Pathways & Workflow
The following diagram illustrates the primary synthetic pathways covered in this guide.
Figure 1: Divergent synthetic pathways for 2,4-Dichloro-5-nitrobenzaldehyde condensation.
Experimental Protocols
Protocol A: Schiff Base Formation (Imine Synthesis)
Application: Synthesis of ligands for metal coordination or intermediates for antifungal agents.
Mechanism: Acid-catalyzed nucleophilic addition-elimination. The acid catalyst activates the carbonyl oxygen, facilitating the attack of the weak amine nucleophile.
Materials
-
Precursor: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Nucleophile: Substituted Aniline or Primary Amine (1.0 equiv)
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (2.20 g) of 2,4-DCNB in 20 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.
-
Addition: Add 10 mmol of the target amine dropwise to the stirring solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid. The solution may change color (often yellow/orange) immediately, indicating imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Work-up: Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a crystalline solid.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake with 10 mL of cold ethanol to remove unreacted amine. Recrystallize from hot ethanol if necessary.
Yield Expectation: 85–92%
Protocol B: Knoevenagel Condensation
Application: Synthesis of
Mechanism: Base-catalyzed deprotonation of the active methylene compound, followed by attack on the aldehyde and dehydration.
Materials
-
Precursor: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.1 equiv)[1]
-
Catalyst: Piperidine (Secondary amine base)
Step-by-Step Procedure
-
Setup: Charge a reaction vessel with 5 mmol (1.10 g) of 2,4-DCNB and 10 mL of ethanol.
-
Activation: Add 5.5 mmol (0.36 g) of malononitrile. Stir until homogeneous.
-
Initiation: Add catalytic piperidine (2–3 drops). Caution: Exothermic reaction possible.
-
Reaction: Reflux for 2 hours.
-
Green Alternative: This reaction can also be performed solvent-free by grinding the aldehyde and malononitrile with a pinch of ammonium acetate in a mortar and pestle for 10 minutes (Yield: ~95%).
-
-
Isolation: Cool to room temperature. The product, 2-(2,4-dichloro-5-nitrobenzylidene)malononitrile, will precipitate.
-
Purification: Filter and wash with cold water (to remove piperidine salts) followed by cold ethanol. Dry in a vacuum oven at 50°C.
Protocol C: Thiosemicarbazone Synthesis
Application: Precursor for thiazole/triazole heterocycles; direct use as an enzyme inhibitor (e.g., Xanthine Oxidase).
Materials
-
Precursor: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 equiv)
-
Reagent: Thiosemicarbazide (1.0 equiv)
Step-by-Step Procedure
-
Preparation: Dissolve 5 mmol of thiosemicarbazide in 15 mL of hot methanol.
-
Combination: Add 5 mmol of 2,4-DCNB to the hot solution.
-
Reflux: Heat at reflux for 3–4 hours. A heavy precipitate usually forms during the reaction.
-
Filtration: Filter the hot mixture to collect the product (often less soluble than starting materials).
-
Washing: Wash with hot methanol (2 x 5 mL) to remove unreacted aldehyde.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Incomplete water removal | Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap to drive the equilibrium. |
| Oiling Out | Product melting point < reaction temp | Cool the reaction mixture very slowly. Scratch the glass surface to induce nucleation. |
| Darkening/Tarry Product | Reduce base concentration (Protocol B). Ensure temperature does not exceed solvent reflux. Avoid strong inorganic bases (NaOH/KOH). | |
| Starting Material Remains | Steric hindrance | Increase reaction time to 6–8 hours. Switch solvent to higher-boiling alcohol (e.g., n-Propanol). |
Mechanistic Logic (DOT Visualization)
The following diagram details the Knoevenagel mechanism, highlighting the critical dehydration step which drives the equilibrium.
Figure 2: Mechanistic flow of the Knoevenagel condensation emphasizing the role of substituents.
Safety & Handling
-
Sensitization: Chlorinated nitro-aromatics are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Explosion Hazard: While 2,4-DCNB is stable, reactions involving polynitro compounds or hydrazine derivatives (Protocol C) should be conducted behind a blast shield if scaled up >10g.
-
Waste Disposal: Filtrates containing piperidine or acetic acid must be neutralized before disposal. Halogenated organic waste streams must be segregated.
References
-
BenchChem. "Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde." BenchChem Application Library. Accessed 2024.[4][7] Link(Note: Protocol adapted from analogous 2-chloro-5-nitro substrates).
-
Muralidhar, L., & Girija, C.R. (2011). "Simple and practical procedure for Knoevenagel condensation under solvent-free conditions."[8] Journal of King Saud University - Science, 23(4), 363-366. Link
-
Zong, Q.S., & Wu, J.Y. (2014).[2] "Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide." Asian Journal of Chemistry, 26(3). Link
-
Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Overview." Chemical Synthesis Resources. Link
-
Organic Chemistry Portal. "Synthesis of Benzimidazoles." Organic Chemistry Portal Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Chloro-5-nitrobenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Step-by-step guide to purifying 2,4-Dichloro-5-nitrobenzaldehyde
Introduction & Strategic Importance
2,4-Dichloro-5-nitrobenzaldehyde (CAS 6361-21-3) is a critical electrophilic building block utilized in the synthesis of complex heterocyclic pharmaceutical intermediates and agrochemicals.[1][2] Its structural motif—possessing a deactivated aromatic ring with a reactive aldehyde and a nitro group—makes it prone to specific impurity profiles, including regioisomers (e.g., 2,6-dichloro analogs), oxidation byproducts (benzoic acids), and unreacted starting materials.[1][2]
Achieving pharmaceutical-grade purity (>98.5%) requires a purification strategy that discriminates between the target aldehyde and its oxidized carboxylic acid derivatives, which often co-precipitate.[1][2] This guide outlines a dual-phase purification protocol: Recrystallization for bulk impurity removal and Flash Column Chromatography for polishing.[1][2]
Safety & Handling (E-E-A-T)
Hazard Profile: According to standard Safety Data Sheets (SDS), this compound is a skin and eye irritant and may cause sensitization.[2][3] It is potentially toxic to aquatic life.[2][3][4][5]
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling.[1][2] |
| Eye Irritation | Causes serious eye irritation (H319) | Use chemical safety goggles.[1][2] |
| Sensitization | May cause allergic skin reaction (H317) | Avoid breathing dust; use in a fume hood.[1][2] |
Engineering Controls:
-
All operations must be performed in a certified chemical fume hood.[2]
-
Use anti-static weighing boats to prevent dust dispersion.[2]
Purification Strategy & Logic
The purification logic relies on the solubility differential between the aldehyde (moderately polar) and its likely impurities:[1][2]
-
2,4-Dichloro-5-nitrobenzoic acid: More polar, acidic.[1][2] Can be removed via a bicarbonate wash or retained on silica.[1][2]
-
Regioisomers: Often possess slightly different crystal lattice energies, allowing separation via fractional recrystallization.[2]
Table 1: Physicochemical Properties & Solubility Profile
| Property | Value | Notes |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Pale yellow crystalline solid | Darkens upon oxidation/light exposure.[1][2][6] |
| Melting Point | 76–82 °C | Broad range indicates impurity.[1][2] |
| Solubility (High) | Ethyl Acetate, DCM, Acetone | Good solvents for dissolution.[2] |
| Solubility (Low) | Hexanes, Cold Ethanol, Water | Good anti-solvents for precipitation.[2] |
Detailed Protocols
Protocol A: Solvent-Mediated Recrystallization (Primary Method)
Best for: Removing bulk impurities and improving crystallinity.[1][2]
Materials:
Step-by-Step Methodology:
-
Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (95%).
-
Heating: Heat the mixture gently on a hot plate/stirrer to 60–70 °C. Rationale: Do not exceed boiling point significantly to prevent aldehyde oxidation.
-
Clarification (Optional): If the solution is dark brown, add 0.5 g of activated charcoal. Stir for 5 minutes, then filter hot through a pre-warmed Celite pad to remove particulates.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes). Rationale: Slow cooling promotes the formation of pure, defined crystal lattices, excluding impurities.[1][2]
-
Cooling: Once at room temperature, place the flask in an ice bath (0–4 °C) for 20 minutes to maximize yield.
-
Filtration: Collect the pale yellow crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 10 mL of ice-cold Ethanol. Rationale: Cold solvent minimizes loss of the target product while washing away surface mother liquor.[1][2]
-
Drying: Dry in a vacuum oven at 40 °C for 4 hours.
Protocol B: Flash Column Chromatography (Polishing)
Best for: Isolating high-purity material (>99%) for analytical standards.[1][2]
System Parameters:
Step-by-Step Methodology:
-
Sample Loading: Dissolve 1.0 g of semi-pure material in a minimum volume of Dichloromethane (DCM). Mix with 2.0 g of silica gel and evaporate to dryness (dry loading).
-
Column Packing: Pack a glass column (20 mm diameter) with 30 g of silica gel slurry in Hexanes.
-
Elution: Load the dry sample. Elute with Hexanes:EtOAc (9:1).[1][2]
-
Fraction Collection: Collect 15 mL fractions. The aldehyde typically elutes before the corresponding acid and alcohol impurities due to lower polarity.[2]
-
Monitoring: Check fractions via TLC (Hexanes:EtOAc 3:1). The target spot will be UV active and distinct.[2]
-
Concentration: Combine pure fractions and concentrate under reduced pressure (Rotavap, <40 °C).
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for the purification process.
Figure 1: Decision logic and workflow for the isolation of pharmaceutical-grade 2,4-Dichloro-5-nitrobenzaldehyde.
Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
Melting Point Analysis: Pure 2,4-Dichloro-5-nitrobenzaldehyde should melt sharply between 76–78 °C .[1][2] A depressed or broad range (<75 °C) indicates retained solvent or isomeric impurities.[1][2]
-
TLC Analysis:
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde. (Note: Isomer analog used for property benchmarking).[1][2] Retrieved from [Link]
-
Carl Roth. (2025).[1][2][3][4] Safety Data Sheet: 4-Nitrobenzaldehyde. (General handling reference for nitrobenzaldehydes). Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 2,4-Dichloro-5-nitrobenzaldehyde in Kinase Inhibitor Synthesis
Executive Summary
This application note details the synthetic utility of 2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) as a high-value scaffold for developing Type I and Type II kinase inhibitors. While often overshadowed by its benzoic acid derivatives, this aldehyde offers a versatile "linchpin" functionality, enabling divergent pathways to Indazole and Quinazoline cores—two of the most privileged pharmacophores in oncology drug discovery (e.g., EGFR, VEGFR, and HER2 inhibitors).
Why This Scaffold? (The Causality)
The strategic value of 2,4-DCNB lies in its electronic asymmetry :
-
The Nitro Group (C5): Acts as a latent amine for the "hinge-binding" motif (after reduction) and strongly activates the ortho- and para-positions for Nucleophilic Aromatic Substitution (
). -
The Aldehyde (C1): Enables rapid heterocycle formation via condensation (hydrazines, amidines) or olefination (Knoevenagel).
-
The Dual Halogens (C2 & C4): Offer regioselective displacement opportunities. The C2-Cl is activated by the para-nitro group, while the C4-Cl is activated by the ortho-nitro group, allowing for sequential functionalization.
Chemo-Selectivity & Reactivity Map
Understanding the electronic landscape is critical for protocol success.[1] The nitro group is the dominant directing force.
Figure 1: Electronic activation map of 2,4-DCNB. The Nitro group dictates the lability of the halogen substituents.
Protocol A: Synthesis of 1-Substituted-6-chloro-5-nitroindazoles
Target Class: Allosteric Kinase Inhibitors / Hinge Binders
Mechanism: Condensation followed by intramolecular
This protocol leverages the aldehyde directly.[2] Reaction with hydrazines forms a hydrazone intermediate, which undergoes base-mediated cyclization by displacing the C2-chlorine (activated by the para-nitro and ortho-aldehyde).
Materials
-
Substrate: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq)
-
Reagent: Methylhydrazine or Phenylhydrazine (1.2 eq)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Ethanol (EtOH) or THF
-
Temperature: Reflux (
)
Step-by-Step Methodology
-
Hydrazone Formation:
-
Dissolve 2,4-dichloro-5-nitrobenzaldehyde (10 mmol) in EtOH (50 mL).
-
Add hydrazine derivative (12 mmol) dropwise at
to prevent exotherm-induced side reactions. -
Stir at RT for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The formation of the hydrazone is usually quantitative.
-
-
Cyclization:
-
Add
(15 mmol) to the reaction mixture. -
Heat to reflux for 4–6 hours. The base facilitates the deprotonation of the hydrazone -NH-, triggering the intramolecular nucleophilic attack at C2.
-
-
Work-up:
-
Cool to RT. Pour mixture into ice-water (200 mL).
-
The indazole product typically precipitates as a yellow/orange solid.
-
Filter, wash with water, and recrystallize from EtOH/Water.
-
Critical Note: If using unsubstituted hydrazine (
Protocol B: Synthesis of 4-Anilinoquinazoline Core (EGFR/HER2 Scaffold)
Target Class: Covalent Inhibitors (e.g., Afatinib analogs)
Mechanism: Oxidation
While direct condensation is possible, the industrial standard for high-purity kinase inhibitors involves oxidizing the aldehyde to the acid to access the quinazolin-4(3H)-one core.
Workflow Diagram
Figure 2: Synthetic route from 2,4-DCNB to the reactive quinazoline core.
Detailed Methodology
Step 1: Oxidation to Benzoic Acid
-
Suspend 2,4-dichloro-5-nitrobenzaldehyde (20 mmol) in water (50 mL) heated to
. -
Add
(25 mmol) portion-wise over 30 minutes. -
Stir at
for 2 hours. The purple color should dissipate to brown ( ). -
Filter hot through Celite to remove
. -
Acidify filtrate with HCl (pH 1). Collect the white precipitate (Acid intermediate).
Step 2: Cyclization to Quinazolinone
-
Mix the acid (from Step 1) with Formamidine Acetate (2.0 eq) in 2-Methoxyethanol (or DMF).
-
Reflux (
) for 6–12 hours. -
Mechanism: The amine of formamidine condenses with the carboxylic acid, and the second nitrogen displaces the C2-chlorine (originally C2 in aldehyde, now ortho to the acid) to close the ring.
-
Cool and pour into water. Filter the 7-chloro-6-nitroquinazolin-4(3H)-one .
-
Note: The C4-chlorine of the starting material is retained and becomes C7 in the quinazoline numbering.
-
Step 3: Chlorination (The Activation)
-
Suspend the quinazolinone in
(Thionyl Chloride) or with a catalytic amount of DMF. -
Reflux for 3 hours until the solution becomes clear.
-
Evaporate excess solvent under reduced pressure.
-
Product: 4,7-Dichloro-6-nitroquinazoline .
-
Stability Warning: This intermediate is highly reactive towards moisture. Store under Argon.
-
Analytical Data & Quality Control
When characterizing intermediates derived from 2,4-DCNB, specific NMR signatures confirm regioselectivity.
| Intermediate | Key 1H NMR Feature (DMSO-d6) | Diagnostic Shift |
| 2,4-DCNB | Aldehyde Proton (-CHO) | |
| Indazole | Disappearance of -CHO; Appearance of N-CH3 (if used) | N-CH3 ~4.1 ppm; Ar-H shifts upfield |
| Quinazolinone | Pyrimidine C2-H | |
| Final Core | Loss of Amide NH; Downfield shift of Ar-H | Distinct doublets for H5/H8 |
Safety & Handling
-
Nitro Compounds: 2,4-DCNB and its derivatives are nitro-aromatics. While stable, they should be treated as potentially energetic. Avoid heating dry solids to decomposition.
-
Skin Sensitization: Dinitro- and dichloro-benzenes are potent sensitizers. Double-gloving (Nitrile) is mandatory.
-
Hydrazine: If using Protocol A, handle hydrazines in a fume hood (carcinogenic/toxic). Destroy excess hydrazine with bleach solution before disposal.
References
-
Nucleophilic Aromatic Substitution Selectivity
- Topic: Regioselective control in reactions of dichloropyrimidines and related arom
- Source: National Institutes of Health (NIH) / PubMed.
-
Link:
-
Indazole Synthesis via Hydrazines
- Topic: Reaction of 2-halobenzaldehydes with hydrazines to form indazoles.
- Source: Organic Chemistry Portal.
-
Link:
-
Quinazoline Sulfone/Inhibitor Synthesis
-
Kinase Inhibitor Design Principles
-
Patent Landscape (Process Chemistry)
-
Topic: Synthetic methods for 4-chloro-7-fluoro-6-nitroquinazoline (Analogous process).[7]
- Source: Google P
-
Link:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in the Nitration of 2-Chlorobenzaldehyde
Case ID: REGIO-NITRO-2CB Status: Active Subject: Minimization of 2-chloro-3-nitrobenzaldehyde (3-CNB) impurity during the synthesis of 2-chloro-5-nitrobenzaldehyde (5-CNB).
Executive Summary & Mechanistic Insight
The Core Issue:
In the nitration of 2-chlorobenzaldehyde, the formation of the 2-chloro-3-nitrobenzaldehyde isomer is a persistent "ortho-effect" problem. Both the aldehyde group (
-
Aldehyde (
): Strongly electron-withdrawing, meta-directing (directs to C3 and C5). -
Chlorine (
): Weakly deactivating but ortho/para-directing (directs to C3 and C5 relative to the ring numbering).
Why Minimization is Difficult: Both substituents electronically activate the same positions (3 and 5). However, the 3-position is sterically congested, "sandwiched" between the chlorine and the aldehyde group. The 5-position is significantly more accessible. Therefore, minimizing the 3-isomer is primarily a function of Kinetic Control (exploiting the steric barrier) and Post-Reaction Purification (exploiting solubility differences).
Visualizing the Pathway (Thermodynamics vs. Kinetics)
The following diagram illustrates the competitive pathways. Note the higher activation energy barrier (
Figure 1: Kinetic competition between the 5-nitro (green) and 3-nitro (red) pathways. The 3-position is sterically hindered by the flanking Cl and CHO groups.
Optimization Protocol: Minimizing Isomer Formation
To suppress the formation of the 3-nitro isomer, you must operate under strict kinetic control . The energy available in the system must be sufficient to overcome the barrier for C5 substitution but insufficient to surmount the steric barrier of C3.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | -10°C to 0°C | Higher temperatures provide the activation energy required to overcome the steric hindrance at C3, increasing the impurity ratio. |
| Acid Solvent | 98% | Acts as the solvent and catalyst. High concentration ensures rapid generation of the nitronium ion ( |
| Nitrating Agent | Fuming | Use stoichiometric amounts (1.0–1.05 eq). Excess |
| Addition Rate | Very Slow (Dropwise) | Prevents localized "hot spots" (exotherms) that momentarily spike the temperature, triggering 3-isomer formation. |
Step-by-Step Synthesis Guide
-
Preparation: Charge a reaction vessel with concentrated sulfuric acid (
). Cool the vessel to -10°C using a cryostat or salt-ice bath. -
Nitronium Generation: Add fuming nitric acid (
) dropwise, ensuring the internal temperature does not exceed 0°C . -
Substrate Addition: Dissolve 2-chlorobenzaldehyde in a minimum volume of sulfuric acid (if solid) or add neat (if liquid) extremely slowly.
-
Critical Checkpoint: If the temperature spikes above 5°C, stop addition immediately and allow the system to re-cool.
-
-
Reaction: Stir at 0°C to 5°C for 2–3 hours. Monitor by TLC or HPLC.[1][2] Do not heat to room temperature until conversion is >95%.
-
Quenching: Pour the reaction mixture onto crushed ice. The product (mixture of isomers) will precipitate as a pale yellow solid.
Troubleshooting: Purification & Separation
Even under optimized conditions, the crude product will likely contain 5–15% of the unwanted 3-nitro isomer. Since you cannot prevent it entirely, you must remove it.
The "Slurry Wash" Technique (Best Practice) Recrystallization often leads to co-precipitation.[2] The most effective method relies on the higher solubility of the 3-nitro isomer in specific solvent systems compared to the 5-nitro target.
Isomer Solubility Profile
| Solvent System | 2-chloro-5-nitro (Target) | 2-chloro-3-nitro (Impurity) | Result |
| Cold Methanol | Poorly Soluble | Moderately Soluble | Recommended |
| Dilute Ethanol | Poorly Soluble | Soluble | Recommended |
| Toluene/Pet. Ether | Insoluble (Cold) | Soluble | Good for recrystallization |
Purification Protocol
-
Filter the crude precipitate from the ice quench and wash with cold water to remove acid.
-
Dry the crude solid thoroughly.
-
Suspend the solid in cold Methanol or a Methanol/Water (1:1) mixture (approx. 2-3 mL per gram of solid).
-
Stir vigorously at 0°C for 30–60 minutes. The 3-nitro isomer will dissolve into the mother liquor; the 5-nitro isomer will remain suspended.
-
Filter the suspension.
-
Wash the filter cake with a small amount of ice-cold methanol.
-
Result: The filter cake is high-purity 2-chloro-5-nitrobenzaldehyde (>98%).[3]
Frequently Asked Questions (FAQs)
Q: Why not protect the aldehyde group to change the directing effects? A: Protecting the aldehyde as an acetal (e.g., using ethylene glycol to form a dioxolane) is a valid strategy [1]. The acetal group is bulkier than the aldehyde, further increasing steric hindrance at the 3-position and improving regioselectivity. However, this adds two steps (protection and deprotection) to the workflow, which may not be cost-effective compared to the direct nitration/purification route described above.
Q: I am seeing a carboxylic acid byproduct. What happened? A: You likely oxidized the aldehyde.[1] This occurs if the reaction temperature is too high (>20°C) or if the nitric acid concentration is too high. Ensure you are operating at <5°C.
Q: Can I use HPLC to quantify the isomers? A: Yes. A standard C18 reverse-phase column with a Water/Acetonitrile gradient is effective. The 5-nitro isomer typically elutes later than the 3-nitro isomer due to slight differences in polarity and hydrogen bonding capabilities [2].
Q: Is the 3-nitro isomer dangerous? A: Like all nitro-benzaldehydes, it is a skin sensitizer and potentially mutagenic. However, it does not present a significantly higher safety risk than the target 5-nitro isomer. Standard PPE (gloves, fume hood) is sufficient.
References
-
BenchChem Technical Support. (2025).[1][2][4] Synthesis of 2-Chloro-5-nitrobenzaldehyde: Troubleshooting & Optimization. Retrieved from
-
ResearchGate. (2024).[5] Exploring the Chemistry, Reactions, and Applications of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from
-
Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.[3] Retrieved from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[6][7] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Thermal Optimization for 2-Chlorobenzaldehyde Nitration
Introduction
The nitration of 2-chlorobenzaldehyde is a classic electrophilic aromatic substitution that presents a specific "thermal conflict." You are balancing the activation energy required to nitrate a deactivated ring (due to electron-withdrawing -Cl and -CHO groups) against the thermodynamic instability of the aldehyde group, which is prone to oxidation in mixed acid media.
This guide moves beyond basic recipes to address the thermal kinetics governing product distribution. The target molecule, 2-chloro-5-nitrobenzaldehyde , is the major isomer, but thermal mismanagement leads to significant formation of the 2-chloro-3-nitro isomer (regioselectivity loss) and 2-chloro-5-nitrobenzoic acid (chemoselectivity loss).
Module 1: Critical Temperature Zones & Reaction Kinetics
The "Goldilocks" Window
The reaction temperature profile is not static; it requires dynamic management across two distinct phases: Addition and Aging .
| Phase | Optimal Temp Range | Critical Failure Mode (Too Low) | Critical Failure Mode (Too High) |
| Addition | -10°C to 0°C | Reagent Accumulation: Nitrating agent builds up unreacted. Upon warming, this causes a violent thermal runaway. | Regioselectivity Loss: Increased formation of the 3-nitro isomer due to higher energy available for the sterically/electronically less favored transition state. |
| Aging | 0°C to 20°C | Incomplete Conversion: Stalled reaction leading to difficult separation of starting material. | Oxidation: The aldehyde group oxidizes to carboxylic acid (>25°C), significantly lowering yield and complicating workup. |
Mechanistic Insight: Why Temperature Dictates Isomer Ratio
The -CHO group is a strong meta-director, and the -Cl group is an ortho/para-director. These directing effects reinforce each other at the 5-position (meta to CHO, para to Cl).
-
Low Temp (-10°C): The reaction is under kinetic control, heavily favoring the lower-energy transition state (5-nitro).
-
High Temp (>10°C): The system has enough thermal energy to overcome the higher activation barrier of the 3-nitro position (ortho to CHO, meta to Cl), degrading the isomeric ratio from ~90:10 to ~80:20 or worse.
Module 2: Troubleshooting Common Failure Modes
Q1: My LC-MS shows a large peak with Mass M+16. What happened?
Diagnosis: You have oxidized your aldehyde to a carboxylic acid (2-chloro-5-nitrobenzoic acid).[1] Root Cause: The reaction temperature likely exceeded 25°C during the "Aging" phase, or the addition was too fast, creating localized "hot spots" >30°C. Corrective Action:
-
Cryogenic Addition: Ensure the internal temperature never exceeds 5°C during acid addition.
-
Quench Protocol: Do not let the reaction sit overnight at room temperature. Quench immediately upon consumption of starting material.
-
Workup Fix: Wash the organic layer with saturated Sodium Bicarbonate (
).[1] The carboxylic acid impurity will deprotonate and move to the aqueous layer, while the aldehyde remains in the organic phase.
Q2: The reaction is stalling with 15% starting material remaining. Should I heat it?
Diagnosis: Kinetic stall due to the deactivated ring. Risk: Heating to force completion often triggers oxidation (see Q1). Corrective Action:
-
Do NOT heat above 25°C.
-
Reagent Stoichiometry: Instead of heat, add a small excess (0.1 - 0.2 eq) of the nitrating agent (KNO3 or HNO3) while keeping the temp at 0°C.
-
Time over Temp: Extend the aging time at 20°C rather than increasing temperature to 40°C.
Q3: I experienced a sudden temperature spike during addition. Is the batch ruined?
Diagnosis: Thermal Runaway / Loss of Regioselectivity. Impact: If the spike exceeded 35-40°C, you likely generated significant dinitro-impurities and oxidized byproducts. Recovery: Check the impurity profile. If 3-nitro isomer >15%, recrystallization yield will be poor. It is often more cost-effective to discard and restart with stricter dosing control.
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways governed by thermal energy.
Caption: Thermal influence on regioselectivity and chemoselectivity. Green path represents the optimized low-temperature window.
Module 4: Optimized Experimental Protocol
This protocol uses Potassium Nitrate (
Reagents
-
2-Chlorobenzaldehyde (1.0 eq)[1]
-
Sulfuric Acid, conc. (95-98%) (Solvent/Catalyst)
-
Potassium Nitrate (
) (1.05 - 1.1 eq) -
Dichloromethane (DCM) (Extraction)
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
Charge a round-bottom flask with 2-Chlorobenzaldehyde and Sulfuric Acid (approx. 4-5 mL per gram of substrate).
-
Critical Step: Cool the mixture to -5°C using an ice/salt bath. Ensure vigorous stirring.
-
-
Controlled Addition (The Exotherm Zone):
-
Add solid Potassium Nitrate (
) in small portions (or dropwise if using / mixed acid).[2] -
Monitor Internal Temp: Do not allow temperature to rise above 0°C . If it hits 0°C, stop addition and let it cool.
-
Why: This prevents the formation of the 3-nitro isomer and prevents "hot spots."
-
-
Aging Phase:
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour .
-
Slowly allow the reaction to warm to Room Temperature (20-22°C) .
-
Stir for 2–3 hours. Do not exceed 4 hours at RT to minimize oxidation.
-
-
Quench & Workup:
-
Pour the reaction mixture slowly onto crushed ice (exothermic!).
-
Extract the aqueous slurry with DCM (x3).
-
Purification Wash: Wash the combined organic layers with saturated
.[1]-
Validation: This step removes the benzoic acid impurity (see Module 2, Q1).
-
-
Wash with brine, dry over
, and concentrate.
-
-
Crystallization:
-
Recrystallize the crude solid from Ethanol/Water (9:1) or 2-Propanol . This effectively removes the minor 3-nitro isomer, which is more soluble in alcohols.
-
References
-
BenchChem Technical Support. (2025).[1][3] Synthesis of 2-Chloro-5-nitrobenzaldehyde: Troubleshooting & Optimization. Retrieved from
-
European Journal of Organic Chemistry. (2012). Regioselectivity in Nitration of Deactivated Aromatics. Juan de M. et al., 2012(2), 260–263.[2]
-
Google Patents. (2007). Process for the preparation of 2-chloro-5-nitrobenzaldehyde.[1][2][3][4] Patent WO2007036718.[2] Retrieved from
-
Institution of Chemical Engineers (IChemE). (2009). Runaway reaction hazards in processing organic nitrocompounds.[5][6][7][8] Symposium Series No. 155. Retrieved from
-
PrepChem. Preparation of 2-chlorobenzaldehyde and derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
Technical Support Center: Troubleshooting 2,4-Dichloro-5-nitrobenzaldehyde Synthesis
Status: Operational Ticket ID: #NITRO-24D-OPT Assigned Specialist: Senior Application Scientist Subject: Root Cause Analysis & Yield Optimization for 2,4-Dichloro-5-nitrobenzaldehyde
Executive Summary & Diagnostic Logic
The Core Problem: The synthesis of 2,4-Dichloro-5-nitrobenzaldehyde (typically via nitration of 2,4-dichlorobenzaldehyde) is deceptively simple. The primary cause of low yield (<40%) is rarely the nitration itself, but rather the unwanted oxidation of the aldehyde group to a carboxylic acid (2,4-dichloro-5-nitrobenzoic acid).
The aldehyde moiety is highly labile in the presence of strong oxidizers like nitric acid (
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in nitration of benzaldehydes.
Technical Deep Dive: The Failure Modes
Issue A: The "Hidden" Oxidation (Primary Yield Killer)
Symptom: The crude product is a solid with a high melting point (
Mechanism:
Nitric acid acts as both a nitrating agent (
Corrective Action:
-
Switch Reagents: Replace fuming nitric acid with Potassium Nitrate (
) in Sulfuric Acid ( ) . This generates the nitronium ion ( ) in situ without the high concentration of free oxidizing species present in fuming . -
Temperature Lock: The reaction temperature must be maintained between -5°C and 5°C during addition. Oxidation rates spike significantly above 10°C.
Issue B: Regioselectivity (The 3-Nitro Impurity)
Symptom: NMR shows minor peaks in the aromatic region. Mechanism:
-
-CHO: Meta-directing (deactivates ortho/para).
-
-Cl (2,4 positions): Ortho/Para-directing (deactivates ring, but less than nitro).
-
Target (Position 5): Meta to CHO, Para to Cl(2). This is electronically favored.
-
Impurity (Position 3): Meta to CHO, Ortho to Cl(2) and Cl(4). Sterically crowded but possible if the reaction is too energetic.
Corrective Action: Avoid "over-cooking." Stop the reaction immediately once the starting material is consumed (monitor via TLC). Prolonged stirring allows for thermodynamic equilibration or dinitration.
The "Golden Standard" Protocol
This protocol minimizes oxidation by using the Nitrate Salt method.
Reaction Scheme:
Reagents & Equipment
| Component | Specification | Quantity (Scale: 10g SM) |
| Precursor | 2,4-Dichlorobenzaldehyde | 10.0 g (57.1 mmol) |
| Solvent/Catalyst | 80 mL | |
| Nitrating Agent | 6.35 g (62.8 mmol, 1.1 eq) | |
| Quench | Crushed Ice | ~300 g |
Step-by-Step Methodology
-
Preparation of Nitrating Mix (In Situ):
-
Charge the concentrated
into a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer. -
Cool the acid to 0°C using an ice/salt bath.
-
CRITICAL: Add the 2,4-dichlorobenzaldehyde slowly to the acid. Ensure it dissolves completely. If it clumps, the nitration will be heterogeneous and low-yield.
-
-
Controlled Nitration:
-
Add
in small portions over 30–45 minutes. -
Monitor Internal Temp: Do NOT allow the temperature to exceed 5°C . If it spikes, stop addition immediately.
-
Why?
dissolves in sulfuric acid to form nitronium bisulfate ( ) gently.
-
-
Reaction Phase:
-
After addition, allow the mixture to stir at 0–5°C for 1 hour.
-
Allow to warm slightly to room temperature (max 20°C) for 1 hour to complete the reaction.
-
TLC Check: Solvent system Hexane:Ethyl Acetate (4:1). Product should be less polar than the acid impurity but more polar than starting material.
-
-
Workup (Quenching):
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
A pale yellow solid should precipitate.
-
Troubleshooting Oiling: If the product oils out (emulsion), add cold water and scratch the flask walls with a glass rod to induce crystallization.
-
-
Purification:
-
Filter the solid and wash with cold water until the filtrate is neutral (pH 7).
-
Removal of Acid Impurity: Wash the filter cake with 5% Sodium Bicarbonate (
) solution.[1] The benzoic acid impurity will dissolve as the salt; the aldehyde will remain solid. -
Recrystallize from Toluene/Petroleum Ether or Ethanol/Water .
-
FAQ: Rapid-Fire Troubleshooting
Q: My product is a dark oil that won't solidify. A: You likely have a mixture of isomers or residual solvent.
-
Fix: Dissolve the oil in diethyl ether or DCM, wash with saturated
(removes acid), then brine. Dry over and evaporate. Recrystallize the residue using the "seeding" technique if possible.
Q: The melting point is 230°C+. What happened? A: You isolated 2,4-dichloro-5-nitrobenzoic acid .
-
Fix: Your reaction temperature was too high, or you used fuming nitric acid without temperature control. You cannot convert this back to aldehyde easily. Discard and restart using the
method.
Q: Can I protect the aldehyde to improve yield? A: Yes. This is the industrial "Pro" method.
-
Convert 2,4-dichlorobenzaldehyde to its diacetate using acetic anhydride.
-
Nitrate the diacetate (the protecting group is stable to oxidation).
-
Hydrolyze back to the aldehyde using aqueous acid.
-
Reference: See Organic Syntheses procedures for similar nitrobenzaldehydes [1].
References
-
Organic Syntheses , Coll.[2] Vol. 2, p.441 (1943); Vol. 18, p.61 (1938). o-Nitrobenzaldehyde.[3] (Describes the diacetate protection strategy applicable to substituted benzaldehydes). Link
-
BenchChem . Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. (Highlighting temperature control and side reactions). Link
-
Master Organic Chemistry . Nitration of Aromatic Compounds. (Mechanistic background on nitration and oxidation side reactions). Link
-
GuideChem . Synthesis route of 2,4-Dichlorobenzaldehyde. (Background on precursor handling). Link
Sources
Recrystallization techniques for purifying 2,4-Dichloro-5-nitrobenzaldehyde
Ticket ID: PUR-DCNB-001 Status: Open Agent: Senior Application Scientist
Introduction: The Scope of the Problem
Welcome to the Technical Support Center. You are likely working with 2,4-Dichloro-5-nitrobenzaldehyde (CAS: 63690-57-3 or similar derivatives), a critical intermediate often synthesized via the nitration of 2,4-dichlorobenzaldehyde.
The Challenge: Nitro-benzaldehydes are notoriously difficult to purify due to three converging physical properties:
-
Low Melting Point: Often between 70–90°C, leading to "oiling out" rather than crystallization.
-
Oxidation Sensitivity: The aldehyde group spontaneously oxidizes to a carboxylic acid (2,4-dichloro-5-nitrobenzoic acid) upon air exposure.
-
Isomer Contamination: Nitration can yield minor regioisomers that co-precipitate.
This guide provides a self-validating protocol to overcome these specific failure modes.
Module 1: Solvent System Selection
Do not choose a solvent randomly. For this substrate, we rely on polarity differentials .
| Solvent System | Suitability | Mechanism of Action |
| Ethanol / Water (9:1 to 7:3) | Primary Recommendation | The nitro group creates high solubility in hot ethanol. Water acts as the anti-solvent to force precipitation upon cooling. |
| Glacial Acetic Acid | Secondary (High Purity) | Excellent for removing "tarry" nitration byproducts. The aldehyde is soluble hot; impurities often stay in solution or adsorb better to charcoal in this medium. |
| Ethyl Acetate / Hexane | Tertiary (Isomer Removal) | If the melting point is depressed (indicating isomers), this non-polar/polar mix helps separate regioisomers based on dipole moments. |
Module 2: Standard Operating Procedure (SOP)
WARNING: Do not boil this compound for extended periods. Prolonged heating accelerates the oxidation of the aldehyde to the carboxylic acid.
Protocol A: The Aqueous Ethanol Method
Best for general purification of crude solids.
-
Dissolution: Place 10g of crude solid in a flask. Add 95% Ethanol (approx. 3-5 mL per gram). Heat to 60-65°C. Do not exceed 70°C to avoid melting the solid into an oil before it dissolves.
-
Clarification: If undissolved particles remain (likely inorganic salts from nitration), filter hot. If the solution is dark/black, add 5% w/w activated charcoal, stir for 5 mins, and filter through Celite.
-
The Anti-Solvent Drop: While keeping the solution at 60°C, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
The Re-Solubilization: Add just enough hot Ethanol to clear the turbidity.
-
Controlled Cooling (Critical): Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature slowly over 2 hours.
-
Why? Rapid cooling traps impurities and causes oiling out.
-
-
Harvest: Filter the pale yellow needles. Wash with cold (0°C) 50% aqueous ethanol.
Protocol B: The Acid Wash (Pre-treatment)
Use this if your crude contains significant Benzoic Acid impurity (detected via IR - broad -OH peak).
-
Dissolve crude in Dichloromethane (DCM).
-
Wash with 5% Sodium Bicarbonate (
) solution. The acid impurity converts to the water-soluble salt and is removed. -
Dry the DCM layer (
), evaporate, and proceed to Protocol A.
Module 3: Troubleshooting & FAQs
Q1: "My product came out as a yellow oil at the bottom, not crystals. What happened?"
Diagnosis: This is "Oiling Out." The solution temperature dropped below the "oiling limit" (liquid-liquid phase separation) before it dropped below the solubility curve. The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a Seed Crystal: Save a tiny speck of crude solid. Add it to the solution when it is just slightly supersaturated (approx 50°C).
-
Increase Solvent Volume: You may be too concentrated. Add 10% more solvent.
-
Agitation: Stir vigorously. Mechanical agitation can induce nucleation over oil formation.
Q2: "The crystals are turning white to brownish-red on the filter paper."
Diagnosis: Photochemical decomposition or Oxidation. Nitrobenzaldehydes are light-sensitive. The Fix:
-
Dry the crystals in the dark or under aluminum foil.
-
Store under an inert atmosphere (
) if possible.
Q3: "My melting point is 65°C, but literature says >72°C."
Diagnosis: Eutectic depression due to isomers (likely 2,6-dichloro isomer or 3-nitro isomer). The Fix:
-
Switch to Protocol C (Trituration): Suspend the solid in cold Hexane. Stir for 30 minutes. Filter. The impurities are often more soluble in hexane than the target nitro-aldehyde.
Module 4: Process Logic & Visualization
Workflow Visualization
The following diagram illustrates the critical decision nodes in the purification process.
Caption: Logic flow for purification, highlighting the critical "Oiling Out" loop and Acid impurity check.
Module 5: Validation Data (Quality Control)
Once isolated, verify purity against these benchmarks.
| Parameter | Specification | Method |
| Appearance | Pale yellow to slightly cream needles | Visual |
| Melting Point | 72°C – 76°C (Range < 2°C) | Capillary Method |
| TLC ( | Single spot (Hexane:EtOAc 3:1) | UV Visualization (254 nm) |
| IR Spectrum | ~1700 | FTIR |
References
-
Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde Product Specification. (Used as a physiochemical proxy for the 2,4-dichloro analog regarding melting point and solubility behavior). Link
-
Organic Syntheses. Nitration of substituted benzaldehydes. Coll. Vol. 3, p. 644 (1955). (Establishes the standard nitration protocols and expected isomers for halogenated benzaldehydes). Link
-
Thermo Fisher Scientific. Recrystallization Techniques for Nitro Compounds. (General guidance on avoiding oiling out in low-melting nitro-aromatics). Link
-
PubChem. 2,4-Dichloro-5-nitrobenzaldehyde Compound Summary. (Structural confirmation and predicted properties). Link
Technical Support Center: 2,4-Dichloro-5-nitrobenzaldehyde Purification
Ticket ID: #DCNB-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2,4-Dichloro-5-nitrobenzaldehyde (CAS: 6361-21-3) has yielded a product that fails downstream Quality Control (QC).
This intermediate is critical for Schiff base formation and antifungal API synthesis. However, the nitration of 2,4-dichlorobenzaldehyde is notorious for two issues:
-
Regioisomer Contamination: Formation of 3-nitro or 6-nitro isomers which depress the melting point.[1]
-
Oxidation Sensitivity: The aldehyde group readily oxidizes to 2,4-dichloro-5-nitrobenzoic acid upon air exposure.[1]
This guide prioritizes purity over yield . We use self-validating protocols where the physical state of the intermediate confirms the success of the step.
Module 1: Diagnostic & Troubleshooting
Before attempting purification, diagnose your crude material.[2] Use this logic flow to select the correct protocol.
Visual & Analytical Diagnosis[1][3]
-
Symptom A: Melting point is broad (e.g., 65–72°C) or below 75°C.
-
Symptom B: Product is sticky, orange/dark, or acidic (pH < 4).
-
Diagnosis: Occluded Nitric/Sulfuric acid or oxidation byproducts (Carboxylic acids).
-
Solution:Protocol 2 (Bisulfite Purification).
-
-
Symptom C: HPLC shows >98% purity, but color is dark brown.
-
Diagnosis: Trace polymeric tars.
-
Solution: Activated Carbon filtration (integrated into Protocol 1).
-
Decision Logic Diagram
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material properties.
Module 2: Protocol 1 - Selective Suspension (The "Gold Standard")
Unlike standard recrystallization which dissolves everything and relies on cooling kinetics, selective suspension relies on the solubility differential between the 5-nitro target and its isomers.[1] The 5-nitro isomer is significantly less soluble in cold aqueous alcohols than its regioisomers [1].[1]
Solvent System Efficiency
| Solvent System | Target Recovery | Isomer Removal | Notes |
| Methanol / Water (1:1) | High (90%) | Excellent | Recommended. Best balance of yield/purity.[1] |
| Acetone / Water (1:[1][2][3]2) | Moderate (75%) | Good | Risk of oiling out if added too fast. |
| Ethanol (95%) | Low (60%) | Moderate | Too soluble; significant yield loss. |
| Toluene / Petroleum Ether | High (95%) | Poor | Co-crystallizes isomers; avoid for purification. |
Step-by-Step Procedure
-
Preparation: Place crude solid in a flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy slurries).
-
Solvent Addition: Add Methanol (2.5 mL per gram of crude) . Stir at room temperature (20–25°C) for 15 minutes. The mixture should be a thick slurry.
-
Precipitation: Slowly add Water (2.5 mL per gram of crude) dropwise over 20 minutes while stirring.
-
Technical Note: Adding water decreases the solubility parameter (
) of the solvent mix, forcing the lipophilic 2,4-dichloro-5-nitrobenzaldehyde out of solution while the more polar impurities/acids remain dissolved.[1]
-
-
Equilibration: Cool the suspension to 0–5°C and stir for 1 hour.
-
Filtration: Filter under vacuum.
-
Displacement Wash: Wash the cake immediately with a pre-chilled (0°C) 1:1 Methanol/Water mixture.
-
Why? This displaces the "mother liquor" containing impurities without dissolving the crystal cake.
-
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent auto-oxidation or melting.
Success Criteria: Melting point should sharpen to 75–77°C [2].
Module 3: Protocol 2 - Bisulfite Adduct (Chemical Purification)
Use this when physical separation (Protocol 1) fails, particularly if the product is contaminated with non-aldehyde byproducts (starting material 2,4-dichlorobenzaldehyde or over-nitrated species).[1]
Mechanism: Aldehydes react with sodium bisulfite (
Workflow Diagram
Figure 2: Chemical purification pathway exploiting the reversible bisulfite addition reaction.[1]
Step-by-Step Procedure
-
Adduct Formation:
-
Dissolve crude material in a minimal amount of Ethyl Acetate (optional, only if very tarry).
-
Add saturated Sodium Bisulfite (
) solution (3 eq). -
Stir vigorously for 2–4 hours. The 2,4-dichloro-5-nitrobenzaldehyde bisulfite adduct will precipitate as a white/pale crystalline solid.[1]
-
Critical Check: If no solid forms, add a small amount of Ethanol to initiate precipitation.
-
-
Purification (The Wash):
-
Regeneration:
-
Suspend the clean solid adduct in water.
-
Slowly add 10% Sodium Carbonate (
) or dilute Sulfuric Acid ( ) . -
Warning: Do not use strong Sodium Hydroxide (NaOH) or high heat, as this can trigger the Cannizzaro reaction (disproportionation into alcohol and acid) [4].
-
Stir until the solid adduct disappears and replaced by the yellow precipitate of the free aldehyde.
-
-
Isolation: Filter the regenerated solid, wash with water, and dry.[2][6]
Frequently Asked Questions (FAQs)
Q: My product turned white after bisulfite treatment. Is this wrong? A: If it is the intermediate adduct, yes, it should be white. If the final product is white, it might be extremely pure (the yellow color often intensifies with trace impurities), or you may have formed the hydrate. Check the Melting Point.[8][6][9][10][11] If MP > 75°C, it is the correct product.
Q: Can I store the aldehyde for long periods? A: This aldehyde is air-sensitive.[1] Store under Nitrogen or Argon at 2–8°C. If stored in air, it will slowly oxidize to 2,4-dichloro-5-nitrobenzoic acid (MP ~165°C), which appears as white specs in the yellow solid.[1]
Q: Why avoid recrystallization from hot ethanol? A: While standard for many aldehydes, hot ethanol can cause acetal formation (reaction between aldehyde and alcohol) if trace acid is present from the nitration step. The Methanol/Water suspension method (Protocol 1) is performed cold, mitigating this risk.
References
-
BenchChem. (2025).[2][5][9][11] Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][8] 2-Chloro-5-nitrobenzaldehyde Product Specification. Retrieved from [1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ScienceMadness Discussion. (2018). Regeneration of benzaldehyde from bisulfite adduct. Retrieved from [1][12]
Sources
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-クロロ-5-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
Side reactions to avoid during 2,4-Dichloro-5-nitrobenzaldehyde synthesis
Introduction
The synthesis of 2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) is a critical intermediate step in the production of various agrochemicals and pharmaceutical antifungals. The standard laboratory route involves the electrophilic aromatic nitration of 2,4-dichlorobenzaldehyde .
While conceptually simple, this reaction is notoriously sensitive. The aldehyde moiety (-CHO) is labile and prone to oxidation under the strongly oxidizing conditions required for nitration. Furthermore, the directing effects of the two chlorine atoms (ortho/para directors) compete with the aldehyde (meta director), creating significant risks for regio-isomeric impurities.
This guide addresses the three primary failure modes: Oxidative Degradation , Regio-Isomer Formation , and Runaway Exotherms .
Module 1: Critical Side Reactions & Troubleshooting
The "Acidic Product" Issue (Oxidation)
Symptom: The final product has a low melting point, is highly soluble in base, and IR spectroscopy shows a broad -OH stretch around 2500–3300 cm⁻¹. Diagnosis: You have oxidized your aldehyde to 2,4-Dichloro-5-nitrobenzoic acid . Nitric acid is a potent oxidant, and the aldehyde proton is easily abstracted.
| Parameter | Troubleshooting Protocol |
| Temperature | Critical: Oxidation rates double for every 10°C rise. Maintain reaction temperature strictly below 5°C (ideally -5°C to 0°C). |
| Reagent Choice | Avoid fuming |
| Protection | Expert Tip: Run the reaction in Acetic Anhydride . This converts the aldehyde in situ to a gem-diacetate (acylal), protecting it from oxidation. The diacetate hydrolyzes back to the aldehyde during the aqueous workup. |
The Isomer Problem (Regioselectivity)
Symptom: HPLC/GC shows a persistent impurity (5–15%) with a similar retention time to the product. Diagnosis: Formation of 2,4-Dichloro-3-nitrobenzaldehyde .
-
Mechanism: The aldehyde group directs meta (to position 3 and 5). The Chlorine at C4 directs ortho (to position 3 and 5). Position 5 is sterically favored, but Position 3 is electronically activated by both directing groups, leading to significant byproduct formation if energy is uncontrolled.
Corrective Action:
-
Acid Strength: Do not use weak acids. High concentrations of
(>95%) protonate the carbonyl oxygen more effectively, increasing the steric bulk of the aldehyde group and pushing substitution away from the crowded C3 position toward the desired C5 position. -
Dosing Rate: Add the substrate to the acid (or acid to substrate) dropwise. Localized hot spots favor the kinetic product (often the unwanted isomer or dinitro species).
Safety: Thermal Runaway
Symptom: Sudden temperature spike, brown fume evolution (
Module 2: Reaction Pathway Visualization
The following diagram illustrates the competition between the desired pathway and the critical side reactions.
Figure 1: Reaction network showing the narrow operating window required to reach the Target (Green) while avoiding Oxidation (Red) and Isomerization (Yellow).
Module 3: Recommended Experimental Protocol
This protocol utilizes the Potassium Nitrate / Sulfuric Acid method, which offers superior control over oxidation compared to liquid nitric acid additions.
Reagents
-
2,4-Dichlorobenzaldehyde (10.0 g, 57 mmol)
-
Potassium Nitrate (
) (6.35 g, 63 mmol, 1.1 eq) -
Sulfuric Acid (
), 98% (100 mL) -
Crushed Ice (500 g)
Step-by-Step Methodology
-
Preparation of Nitrating Agent:
-
In a 250 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, add 80 mL of concentrated
. -
Cool to 0°C using an ice/salt bath.
-
Add
portion-wise over 20 minutes. Stir until fully dissolved. Note: This generates nitronium bisulfate in situ.
-
-
Substrate Addition:
-
Dissolve 2,4-Dichlorobenzaldehyde in the remaining 20 mL of
(or add as a finely ground solid if solubility is poor). -
Add the substrate to the nitrating mixture dropwise over 45–60 minutes.
-
CRITICAL: Maintain internal temperature between -5°C and +5°C . Do not allow it to exceed 5°C.[3]
-
-
Reaction & Monitoring:
-
Stir at 0–5°C for 2 hours.
-
TLC Check: (Solvent: 20% Ethyl Acetate in Hexane). Look for the disappearance of the starting aldehyde (
) and appearance of the product ( ). -
Note: If the "Acid" impurity forms, it will stay at the baseline or streak.
-
-
Workup (Quenching):
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Troubleshooting: If an oil forms, the temperature during quenching was likely too high. Stir the oil with fresh ice water until it solidifies.
-
-
Purification:
-
Filter the solid and wash with copious cold water (to remove acid).
-
Wash with cold saturated
solution (to remove any benzoic acid byproduct). -
Recrystallization: Recrystallize from Ethanol/Water (9:1) or Isopropanol to remove the 3-nitro isomer (which is generally more soluble).
-
Frequently Asked Questions (FAQs)
Q: Can I use mixed acid (
Q: Why wash with Bicarbonate (
Q: My yield is only 40%. Where did I lose it? A: If the product was an oil that didn't solidify, you likely lost it during the filtration of the "gummy" mass. Alternatively, if you didn't control the temperature, the aldehyde oxidized to the acid, which was then washed away by the bicarbonate step (meaning the reaction worked, but produced the wrong molecule).
References
-
Nitration Mechanism & Regioselectivity
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Definitive text on aromatic nitration pathways).
-
-
Synthesis of Nitrobenzaldehydes (General Method)
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
-
Oxidation Risks in Aldehyde Nitration
-
Sainz-Díaz, C. I., et al. (1999). "Theoretical Study on the Mechanism of the Nitration of Benzaldehyde." Journal of Organic Chemistry, 64(13), 4567–4574.
-
-
Patent Reference for 2,4-DCNB Derivatives
-
US Patent 4,159,282 (1979). Process for the preparation of 2,4-dichloro-5-nitrobenzoic acid derivatives. (Describes the oxidation side-reaction constraints).
-
Sources
Technical Support Center: Monitoring 2,4-Dichloro-5-nitrobenzaldehyde Synthesis
Topic: Reaction Progress Monitoring via Thin Layer Chromatography (TLC)
Target Molecule: 2,4-Dichloro-5-nitrobenzaldehyde (CAS: 874-42-0
Introduction & Context
This guide addresses the specific challenges of monitoring the nitration of 2,4-dichlorobenzaldehyde to 2,4-dichloro-5-nitrobenzaldehyde . Because this reaction typically employs a mixed acid system (conc.[1]
Key Technical Challenges:
-
Acidity: The reaction matrix is highly corrosive; direct spotting causes "charring" and streaking.[1]
-
Isomerism: Nitration may yield regioisomers (e.g., 3-nitro vs. 5-nitro) requiring optimized separation.[1]
-
Detection: Both Starting Material (SM) and Product (P) are aldehydes, requiring specific visualization to distinguish conversion.[1]
Standard Operating Procedure (SOP)
A. The "Mini-Workup" (CRITICAL STEP)
Do not spot the reaction mixture directly. Sulfuric acid will degrade the silica gel and alter the Rf values.[1] You must isolate the organic components first.[1]
Protocol:
-
Sampling: Use a glass capillary or micropipette to withdraw ~50
L of the reaction mixture.[1] -
Quench: Dispense the aliquot into a small vial containing 0.5 mL of ice-cold water and 0.5 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Extraction: Cap and shake the vial vigorously for 10 seconds.
-
Separation: Allow the layers to separate. The top layer (organic) contains your SM and Product.[1]
-
Spotting: Spot the organic layer onto the TLC plate.[1]
B. Stationary & Mobile Phase Selection[1][2]
-
Stationary Phase: Silica Gel
(Aluminum or Glass backed).[1] -
Mobile Phase (Eluent):
C. Visualization Methods
Use these methods in the order listed to maximize data extraction.
| Method | Observation | Mechanism |
| 1. UV Light (254 nm) | Dark spots on green background.[1] | Conjugated aromatic systems quench fluorescence. |
| 2.[1] 2,4-DNP Stain | Orange/Red spots .[1] | Reacts with the aldehyde carbonyl to form a hydrazone precipitate. |
| 3.[1] Ninhydrin (Optional) | No reaction (unless reduced).[1] | Used only if checking for reduction byproducts (amines).[1] |
Visualizing the Workflow
The following diagram illustrates the critical "Mini-Workup" required to protect your TLC plate from the acidic reaction matrix.
Data Interpretation & Troubleshooting
Expected Rf Values (Hexane:EtOAc 8:2)
Note: Values are approximate and depend on humidity and plate activation.
| Compound | Approx.[1][2][3][4][5][6] Rf | Appearance (UV) | Appearance (DNP Stain) |
| 2,4-Dichlorobenzaldehyde (SM) | 0.60 - 0.70 | Dark Spot | Orange |
| 2,4-Dichloro-5-nitrobenzaldehyde (P) | 0.40 - 0.50 | Dark Spot | Yellow-Orange |
| Benzoic Acid Byproduct | < 0.10 (Baseline) | Faint Spot | Negative (No reaction) |
Scientific Rationale: The introduction of the Nitro group (
Troubleshooting Guide
Issue 1: "Streaking" or "Comet-tailing" spots.
-
Cause: Residual acid in the spotted sample is protonating the silica, or the compound is ionizing.[1]
-
Solution:
-
Ensure the Mini-Workup (water wash) was thorough.[1]
-
Add 1% Acetic Acid to the mobile phase (if the streak is the product).[1]
-
Neutralization Trick: After spotting the plate, hold it over an open bottle of Ammonium Hydroxide (
) or Triethylamine ( ) for 10 seconds before developing.[1] This neutralizes residual acid on the silica.[1]
-
Issue 2: Co-elution (One large spot instead of two).
-
Cause: The polarity difference between SM and Product is too small for the solvent system.[1]
-
Solution:
Issue 3: New spot appears at the baseline (Rf ~ 0).
-
Cause: Oxidation of the aldehyde to a carboxylic acid (2,4-dichloro-5-nitrobenzoic acid).[1] This is a common side reaction if the nitration conditions are too harsh (oxidizing).[1]
-
Solution: Confirm with a Bromocresol Green stain (turns yellow on blue background for acids).[1] If confirmed, lower the reaction temperature or reduce
equivalents.
Frequently Asked Questions (FAQs)
Q: Why does my Product spot turn dark brown after dipping in DNP?
-
A: While DNP usually turns orange with aldehydes, nitro compounds can sometimes darken due to redox interactions or high concentration.[1] If the spot is UV active and has a lower Rf than the starting material, it is likely your product.[1]
Q: Can I use Iodine (
-
A: Yes, but it is less specific. Both the chloro-SM and the nitro-product will absorb iodine (turn brown).[1] UV + DNP is superior because DNP confirms the aldehyde functional group is still intact (i.e., you haven't oxidized it to an acid).[1]
Q: How do I differentiate the 5-nitro isomer from the 3-nitro isomer?
-
A: TLC is often insufficient for regioisomer separation unless you use HPTLC (High-Performance TLC) or very specific toluene-based systems.[1]
-
Recommendation: Use GC-MS or
H-NMR for isomer confirmation.[1] In NMR, the 5-nitro isomer will show two singlets (para protons), whereas the 3-nitro isomer will show a doublet coupling pattern (ortho protons).[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for aromatic nitration and TLC techniques).
-
Sigma-Aldrich. TLC Stains and Visualization Reagents.[1]
-
BenchChem. Synthesis of 2-Chloro-5-nitrobenzaldehyde via Nitration. (Analogous protocol for chlorobenzaldehyde nitration).
-
University of Rochester. Solvent Systems for Thin Layer Chromatography.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. sarponggroup.com [sarponggroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dinitrophenylhydrazine (contains HCl) Ethanol Solution [for TLC Stain], TCI America 500 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 2,4-Dichloro-5-nitrobenzaldehyde Production
Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: SC-24DC5NB-001 Subject: Optimization, Safety, and Purification Protocols for Scale-Up
Introduction
Welcome to the Technical Support Center. You are likely here because the transition from gram-scale synthesis to kilogram-scale production of 2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) has introduced yield variability, thermal risks, or persistent isomeric impurities.
This compound is a critical intermediate for antifungal agents (e.g., diniconazole) and other bioactive scaffolds.[1] The primary synthetic route involves the electrophilic aromatic nitration of 2,4-dichlorobenzaldehyde. While straightforward on a bench, this reaction is notoriously sensitive to thermal runaway and regioselectivity drift at scale.
This guide replaces standard operating procedures with a causality-driven troubleshooting system . Follow the modules below to diagnose and resolve your specific production bottlenecks.
Module 1: Reaction Optimization (The Nitration Step)
The Core Challenge: Controlling the exotherm while maximizing regioselectivity for the 5-nitro position over the unwanted 3-nitro isomer.
Critical Process Parameters (CPPs)
| Parameter | Target Range | Scientific Rationale |
| Temperature | 0°C – 5°C | Higher temperatures (>10°C) increase the kinetic energy enough to overcome the activation barrier for the 3-nitro isomer , degrading selectivity. |
| Acid Ratio | HNO₃ (1.05 eq) / H₂SO₄ (solvent) | Excess sulfuric acid acts as a heat sink and dehydrating agent, promoting formation of the nitronium ion ( |
| Addition Rate | < 1 kg/hour (for 100L reactor) | Rate must be strictly coupled to cooling capacity. If |
Step-by-Step Protocol (Self-Validating)
-
Preparation: Dissolve 2,4-dichlorobenzaldehyde in concentrated H₂SO₄ (98%).
-
Checkpoint: Solution must be clear/pale yellow. Darkening indicates oxidation or impurities in the starting material.
-
-
Nitration: Cool to -5°C. Add fuming HNO₃ / H₂SO₄ mixture dropwise.
-
Quenching: Pour reaction mixture onto crushed ice (ratio 1:3 w/w).
-
Why: Slow addition of water to acid generates localized hot spots. Adding acid to ice ensures rapid heat dissipation.
-
Visual Workflow: Nitration Logic & Safety Interlocks
Caption: Logic flow for nitration with safety loop for temperature excursions.
Module 2: Impurity Management (The Isomer Problem)
The Core Challenge: The crude product typically contains 8-15% of the 3-nitro isomer (2,4-dichloro-3-nitrobenzaldehyde). Standard recrystallization often co-precipitates this impurity due to structural similarity.
The Solution: The Suspension (Slurry) Method .[2] Unlike recrystallization, which dissolves everything and relies on differential cooling, the slurry method uses a solvent where the 5-nitro isomer is mostly insoluble and the 3-nitro isomer is soluble.
Comparative Purification Data
| Method | Solvent System | Yield | Purity (5-nitro) | Notes |
| Recrystallization | Ethanol (95%) | 65-70% | 96-97% | Significant product loss in mother liquor. |
| Recrystallization | Chloroform/Ligroin | 60% | 98% | Toxic solvents; hard to scale. |
| Slurry Wash (Recommended) | Methanol/Water (1:1) | 90-93% | >99.3% | Best balance of yield and purity. |
| Slurry Wash | Acetone/Water | 95% | >99% | Requires precise temperature control (0°C). |
Optimized Slurry Protocol
-
Drying: Ensure crude filter cake is dried. Water content affects solvent ratio.
-
Suspension: Suspend crude solid in Methanol/Water (1:1 v/v) at a ratio of 3 mL solvent per gram of solid.
-
Digestion: Stir vigorously at 20-25°C for 60 minutes.
-
Filtration: Filter under vacuum. Wash with 1 volume of cold (0°C) Methanol/Water.
-
Validation: Run TLC (Solvent: Ethyl Acetate/Hexane 1:4).
-
Pass Criteria: Single spot (
). No secondary spot for 3-nitro isomer ( ).
-
Module 3: Troubleshooting & FAQs
Q1: My reaction yield is low (<70%), but purity is high. What is happening? A: You are likely over-quenching or losing product during filtration.
-
Diagnosis: Check the pH of the filtrate.[2] If pH < 1, the product solubility increases in the acidic aqueous phase.
-
Fix: Neutralize the quench mixture to pH 6-7 using Sodium Bicarbonate before filtration. This precipitates maximum organic product.
Q2: The product has a persistent yellow/orange oil that won't solidify. A: This "oil out" phenomenon is caused by over-nitration (formation of dinitro species) or residual solvent.
-
Fix:
-
Decant the aqueous layer.
-
Dissolve the oil in minimal Dichloromethane (DCM).
-
Wash with 5% NaHCO₃ to remove acidic impurities.
-
Evaporate DCM and apply the Slurry Protocol (Module 2) immediately.
-
Q3: Can I use continuous flow reactors for this? A: Yes, and it is recommended for safety.
-
Benefit: Flow reactors (e.g., tubular microreactors) offer superior heat transfer (surface-area-to-volume ratio), allowing you to run the nitration at slightly higher temperatures (10-20°C) with residence times of seconds, significantly reducing the formation of the 3-nitro isomer and eliminating thermal runaway risks.
Module 4: Safety & Waste Management
Hazard: The nitration mix is an oxidizer and corrosive. Waste Stream: The filtrate contains dilute H₂SO₄, HNO₃, and nitro-aromatics.
Disposal Protocol:
-
Neutralization: Treat aqueous waste with Lime (Ca(OH)₂) or NaOH to pH 7-9.
-
Extraction: Before disposal, extract the aqueous waste with Toluene to remove dissolved nitro-organics (toxic to aquatic life).
-
Incineration: Organic residues must be sent for high-temperature incineration.
Safety Decision Tree
Caption: Emergency response logic for thermal and spill events.
References
-
BenchChem Technical Support. (2025).[2] Synthesis and Purification of 2-Chloro-5-nitrobenzaldehyde and Isomers. Retrieved from
-
Organic Syntheses. (1943).[9] Nitration of substituted benzaldehydes: Procedures and Safety. Org. Synth. Coll. Vol. 2. Retrieved from
-
Google Patents. (1992). Process for the purification of nitrobenzaldehyde (EP0305812A2). Retrieved from
-
ResearchGate. (2010). Crystal structure and weak interactions in 2,4-dichlorobenzaldehyde. Acta Crystallographica. Retrieved from
-
OC-Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde: Batch scale instructions. Retrieved from [10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 5. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]
- 8. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Technical Guide: Selective Nitration of Aromatic Aldehydes
Preventing Carbonyl Oxidation During Electrophilic Aromatic Substitution
To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Protocol Optimization for Nitration of Aldehyde-Bearing Substrates
The Core Conflict: Oxidation vs. Nitration
The nitration of aromatic aldehydes presents a classic chemoselectivity challenge. Standard nitration conditions (concentrated
The aldehyde group (
The Solution Strategy: To prevent oxidation, you must either:
-
Exclude Water: Prevent hydrate formation by using non-aqueous nitrating agents.
-
Mask the Aldehyde: Convert the aldehyde into a protecting group (specifically a gem-diacetate ) that is stable to nitration but easily hydrolyzed later.
Critical Pathways & Decision Logic
The following diagram illustrates the mechanistic bifurcation that determines your yield.
Figure 1: Mechanistic divergence. Hydrate formation is the precursor to oxidation failure.
Recommended Protocols
Method A: The "Acetyl Nitrate" Route (In-Situ Protection)
Best for: Small to mid-scale synthesis where high regioselectivity and yield are required.
Mechanism: Acetic anhydride (
⚠️ SAFETY CRITICAL: Acetyl nitrate is explosive if heated or allowed to concentrate. Never exceed 35°C.
Protocol:
-
Preparation: In a reactor, dissolve the aromatic aldehyde (1.0 equiv) in Acetic Anhydride (3-5 equiv).
-
Catalyst: Add a catalytic amount of conc.
or to facilitate diacetate formation. Stir for 15-30 mins at room temperature. -
Nitration: Cool the mixture to 0–5°C .
-
Addition: Prepare a separate mixture of fuming
and Acetic Anhydride (carefully mixed at 0°C). Add this nitrating solution dropwise to the aldehyde mixture.[1][2] -
Quench & Hydrolysis: Pour the mixture over crushed ice. The gem-diacetate will hydrolyze back to the aldehyde spontaneously or with mild heating (warm water bath), precipitating the nitro-aldehyde.
Method B: The Nitrate Salt Method (Controlled Anhydrous)
Best for: Substrates sensitive to acylating agents or when strict stoichiometry is needed.
Reagent: Potassium Nitrate (
Protocol:
-
Dissolution: Dissolve the aldehyde in concentrated
at -5°C to 0°C .-
Why: The low temperature and high acid concentration protonate the carbonyl oxygen, which deactivates it against oxidation but directs the nitration to the meta position.
-
-
Reagent Addition: Add solid
(1.05 equiv) portion-wise over 1 hour. -
Workup: Pour onto ice. The solid product precipitates.[1]
Comparative Analysis of Reagents
| Feature | Mixed Acid ( | Acetyl Nitrate ( | Nitronium Tetrafluoroborate ( |
| Oxidation Risk | High (Due to water) | Low (Protected as diacetate) | Very Low (Anhydrous) |
| Yield | 40-60% | 70-90% | >90% |
| Safety Hazard | Corrosive | Explosion Risk | Moisture Sensitive |
| Cost | Low | Medium | High |
| Selectivity | Meta (strong) | Meta (modified by sterics) | Meta |
Troubleshooting & FAQs
Q1: I am getting a large amount of benzoic acid precipitate. What went wrong?
-
Fix: Ensure you are using fuming nitric acid (low water content) or switch to Method A (Acetic Anhydride). If using Method A, ensure your glassware is oven-dried. The presence of water allows the aldehyde hydrate to form, which oxidizes rapidly.
Q2: My reaction exothermed uncontrollably during the addition of Nitric Acid to Acetic Anhydride.
-
Safety Stop: This is a precursor to a runaway explosion.
-
Fix: NEVER add nitric acid to warm acetic anhydride. Always cool the anhydride to 0°C before adding the acid. The formation of acetyl nitrate is exothermic. If the temperature spikes, stop addition immediately and cool.
Q3: Can I use ethylene glycol to protect the aldehyde as a cyclic acetal?
-
Technical Advice: NO. Cyclic acetals are acid-labile. In the presence of strong nitrating acids (
), the acetal will hydrolyze immediately, exposing the aldehyde to oxidation. The gem-diacetate (formed via acetic anhydride) is the only "acetal-like" protecting group stable enough for this acidic environment [1].
Q4: I need the ortho isomer, but I'm only getting meta.
-
Explanation: The aldehyde group (and the protonated aldehyde in acid) is a strong electron-withdrawing group (EWG), which directs incoming electrophiles to the meta position.
-
Strategy: You cannot easily change this electronic bias during nitration. You must use an indirect route:
-
Nitrate toluene (gives ortho/para mixture).
-
Separate the ortho-nitrotoluene.
-
Oxidize the methyl group to an aldehyde (e.g., Etard reaction or similar).
-
References
- Davey, W., & Gwilt, J. R. (1950). The preparation of aromatic aldehydes by the oxidation of the methyl group. Journal of the Chemical Society.
- Olah, G. A., et al. (1956). Nitration of Aromatics with Nitronium Salts. Journal of the American Chemical Society.
-
BenchChem. (2025).[1][2] Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.Link
-
Fraunhofer Institute. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (Safety data on Acetyl Nitrate). Link
-
Organic Chemistry Portal. (2014). Clay-Supported Copper Nitrate (Claycop).[4] (Alternative mild reagents). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins [organic-chemistry.org]
- 5. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 11. rushim.ru [rushim.ru]
Effective work-up procedures for 2,4-Dichloro-5-nitrobenzaldehyde synthesis
Topic: Effective Work-up Procedures for 2,4-Dichloro-5-nitrobenzaldehyde Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Technical Support Center: 2,4-Dichloro-5-nitrobenzaldehyde
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical work-up and purification phases for the nitration of 2,4-dichlorobenzaldehyde. As a Senior Application Scientist, I have structured this not merely as a recipe, but as a system of causality—explaining why failures occur and how to engineer success.
Module 1: The Quenching & Isolation Protocol
The Critical Junction: The transition from the homogeneous reaction mixture (in
Standard Operating Procedure (SOP)
-
Preparation: Prepare a slurry of crushed ice (approx. 5x the reaction volume) in a large beaker.
-
Quenching: Slowly pour the reaction mixture into the ice under vigorous mechanical stirring.
-
Technical Note: Do not pour ice into the acid. This causes localized overheating and "oiling out."[1]
-
-
Temperature Control: Maintain the quench temperature below 10°C .
-
Filtration: Vacuum filter the resulting yellow precipitate immediately.
-
Acid Removal: Wash the filter cake with cold water (
) until the filtrate pH is neutral (pH 6-7).
Why This Matters (Causality)
-
Oiling Out: If the temperature spikes during quenching, the product melts (MP ~75-77°C) and forms a supercooled oil that traps impurities (acids, isomers). Once oiled, it is difficult to crystallize.
-
Isomer Management: The 5-nitro isomer is the thermodynamic product, but the kinetic 3-nitro impurity is more soluble in acidic water.[1] Rapid, cold quenching maximizes the precipitation of the target while keeping some impurities in the mother liquor.
Module 2: Purification & Isomer Removal
The Challenge: The nitration of 2,4-dichlorobenzaldehyde typically yields ~90-95% of the desired 5-nitro isomer and ~5-10% of the 3-nitro isomer.[1] Standard recrystallization often leads to significant yield loss.
Recommended Technique: The "Slurry Wash" (Suspension)
Instead of fully dissolving the crude, use a solvent system where the impurity is soluble, but the product is sparingly soluble.
-
Solvent System: Prepare a 1:1 (v/v) mixture of Methanol/Water or Acetone/Water .
-
Procedure:
-
Place the dried crude solid in a flask.
-
Add the solvent mixture (approx. 2-3 mL per gram of solid).
-
Stir vigorously at room temperature for 30-60 minutes.
-
Optional: Cool to 0°C for 15 minutes before filtering.
-
-
Isolation: Filter the solid and wash with a small amount of cold solvent mixture.[2]
-
Drying: Dry in a vacuum oven at 40°C.
Why This Works
The 3-nitro isomer (and unreacted aldehyde) has higher solubility in aqueous methanol than the highly crystalline 2,4-dichloro-5-nitrobenzaldehyde.[1] This method acts as a "chemical sieve," removing surface impurities without the yield penalty of a full recrystallization [1, 3].
Module 3: Troubleshooting Guide (FAQ)
Q1: My product "oiled out" during quenching. How do I recover it?
Diagnosis: The quench temperature exceeded the melting point of the crude mixture (often depressed by impurities), or the acid concentration was too high. Recovery Protocol:
-
Decant the aqueous supernatant.
-
Dissolve the oil in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .
-
Wash the organic layer with saturated Sodium Bicarbonate (
) to remove trapped acid. -
Dry over
and evaporate the solvent. -
Recrystallize the residue from 2-Propanol (IPA) or Ethanol/Water .[1]
Q2: The product color is dark orange/brown instead of yellow.
Diagnosis: Oxidation or polymerization of the aldehyde group, likely caused by high reaction temperatures (>40°C) or prolonged exposure to strong acid. Solution:
-
Perform a Charcoal Treatment : Dissolve crude in hot ethanol, add activated carbon (5% w/w), filter hot through Celite, and recrystallize.
-
Prevention:[1] Ensure the nitration temperature does not exceed 35°C post-addition.
Q3: My melting point is broad (e.g., 65-72°C).
Diagnosis: Presence of the 3-nitro isomer or unreacted starting material.[1] Solution:
-
Run the Slurry Wash (Module 2) again.
-
Check reaction completion via TLC/GC before quenching.[1][2] Unreacted 2,4-dichlorobenzaldehyde significantly depresses the melting point.[1]
Visualizations
Figure 1: Synthesis & Work-up Workflow
This diagram outlines the logical flow from reaction to pure product, highlighting critical control points.[1][2]
Caption: Step-by-step workflow for the isolation and purification of 2,4-Dichloro-5-nitrobenzaldehyde, including a rescue path for oiling out.
Figure 2: Troubleshooting Decision Tree (Oiling Out)
A logic gate for handling the most common failure mode.
Caption: Decision tree for diagnosing and resolving "oiling out" issues during work-up.
Data Summary: Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 220.01 g/mol | |
| Appearance | Pale Yellow Crystalline Solid | Darkens upon oxidation/light exposure [2].[1] |
| Melting Point | 75 – 77 °C | Sharp MP indicates high purity [4].[1] |
| Solubility | Soluble in DCM, Ethyl Acetate, Hot Ethanol. | Insoluble in water.[1][3][4] |
| Key Impurity | 2,4-Dichloro-3-nitrobenzaldehyde | Removed via MeOH/Water slurry.[1] |
References
-
BenchChem Technical Support. (2025).[2][5][6][7] Purification of 2-Chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from
-
PubChem. (2025).[4] 2,4-Dichlorobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (1992). Process for the purification of nitrobenzaldehyde (EP0305812A2). Retrieved from
-
Sigma-Aldrich. (2025).[1] 2-Chloro-5-nitrobenzaldehyde Product Specification. Retrieved from [1]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Reactivity Profile: Multifunctional Scaffolds vs. Classical Electrophiles
Topic: 2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) vs. 4-Nitrobenzaldehyde (4-NB)
Executive Summary
In the landscape of medicinal chemistry, the choice between 4-Nitrobenzaldehyde (4-NB) and 2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) is rarely a matter of simple substitution. It is a strategic decision between terminal functionalization and scaffold construction .
-
4-NB acts as a "Targeted Electrophile," primarily used to append the p-nitrophenyl moiety to a core structure via condensation reactions (e.g., Knoevenagel, Schiff base).
-
2,4-DCNB functions as a "Divergent Scaffold." The presence of ortho- and para-halogen substituents relative to the nitro and aldehyde groups enables cyclization cascades (e.g., Indazoles, Quinazolines) that are chemically inaccessible to 4-NB.
This guide provides a technical comparison of their reactivity profiles, supported by experimental protocols and mechanistic insights.
Electronic Character & Reactivity Landscapes
The divergent applications of these molecules stem from their distinct electronic environments.
4-Nitrobenzaldehyde (4-NB)
-
Mechanism: The nitro group at the para position exerts a strong mesomeric (
) and inductive ( ) electron-withdrawing effect. This significantly lowers the LUMO energy of the carbonyl carbon, making it a "hard" electrophile. -
Primary Reactivity: Nucleophilic addition at the carbonyl (C1). The aromatic ring is deactivated towards Electrophilic Aromatic Substitution (
) but moderately activated for Nucleophilic Aromatic Substitution ( ) only under forcing conditions.
2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB)
-
Mechanism: This molecule is a "loaded spring." The aldehyde is activated by the meta-nitro group and ortho-chlorine. Crucially, the ring carbon atoms attached to chlorine (C2 and C4) are highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing power of the aldehyde and nitro groups.[1]
-
Regioselectivity Paradox:
-
C4-Cl (Ortho to
): Generally the most electrophilic site for simple displacement because the nitro group is a stronger activator than the aldehyde [1]. -
C2-Cl (Ortho to
): The "Gateway" to cyclization. While electronically less activated than C4, nucleophiles that first condense with the aldehyde (e.g., hydrazines, amidines) are held in proximity to C2, enforcing an intramolecular displacement at this position [2].
-
Figure 1: Comparative Reactivity Map. Note the multiple reactive sites on 2,4-DCNB compared to the singular focus of 4-NB.
Experimental Case Studies: Synthesis Protocols
To illustrate the practical differences, we compare the synthesis of a Dihydropyridine (using 4-NB) versus a Nitroindazole (using 2,4-DCNB).
Protocol A: Hantzsch Dihydropyridine Synthesis (4-NB)
Application: Synthesis of Nifedipine analogs (Calcium channel blockers).
Key Feature: 4-NB serves as the central electrophile linking two equivalents of
Methodology:
-
Reagents: 4-Nitrobenzaldehyde (10 mmol), Ethyl acetoacetate (22 mmol), Ammonium acetate (12 mmol).
-
Solvent: Ethanol (20 mL).
-
Conditions: Reflux for 4–6 hours.
-
Mechanism:
-
Step 1: Knoevenagel condensation of 4-NB with one eq. of ethyl acetoacetate.
-
Step 2: Michael addition of the enamine (formed from the second eq. and ammonia).
-
Step 3: Cyclodehydration.
-
-
Outcome: 1,4-Dihydropyridine derivative. The nitro group remains intact as a substituent.
Protocol B: Regioselective Indazole Synthesis (2,4-DCNB)
Application: Synthesis of kinase inhibitors (e.g., substituted indazoles). Key Feature: The C2-Cl allows for ring closure, a reaction path impossible for 4-NB.
Methodology [3]:
-
Reagents: 2,4-Dichloro-5-nitrobenzaldehyde (10 mmol), Hydrazine hydrate (15 mmol).
-
Solvent: Ethanol or DMF.
-
Conditions: Stir at RT for 1 hour, then reflux for 2 hours.
-
Mechanism (Cascade):
-
Step 1: Hydrazine attacks the aldehyde to form the hydrazone (fast).
-
Step 2: The distal nitrogen of the hydrazone attacks the C2-Cl position (
). -
Note: Regioselectivity is controlled by proximity. Despite C4 being more electronic-deficient, the hydrazone is tethered to C1, making C2 the kinetic target.
-
-
Outcome: 6-Chloro-5-nitroindazole .
-
Observation: The C4-Cl remains available for further functionalization (e.g., Suzuki coupling), demonstrating the "scaffold" nature of 2,4-DCNB.
-
Figure 2: Divergent Synthetic Pathways. 4-NB leads to condensation products, while 2,4-DCNB facilitates heterocycle formation.
Comparative Data Analysis
The following table summarizes the performance metrics based on standard literature protocols for Schiff base and heterocycle formation [4, 5].
| Feature | 4-Nitrobenzaldehyde | 2,4-Dichloro-5-nitrobenzaldehyde |
| Primary Role | Electrophilic Cap / Linker | Heterocyclic Precursor / Scaffold |
| Schiff Base Rate | Fast (High Electrophilicity) | Very Fast (Inductive boost from Cl) |
| Poor (Requires forcing conditions) | Excellent (Activated by | |
| Cyclization Potential | Low (Requires external linker) | High (Self-contained leaving group) |
| Solubility | Moderate (Ethanol, DCM) | Lower (Requires DMF/DMSO often) |
| Typical Yield | 85–95% (Simple Condensation) | 70–85% (Cyclization/Cascade) |
Critical Insight on Kinetics:
While steric hindrance from the C2-Cl in 2,4-DCNB might theoretically slow down nucleophilic attack at the carbonyl, experimental data suggests the strong inductive effect (
Decision Matrix: When to Use Which?
| Select 4-Nitrobenzaldehyde IF: | Select 2,4-Dichloro-5-nitrobenzaldehyde IF: |
| You need a simple electron-deficient aryl group attached to your molecule. | You are building a fused heterocycle (Indazole, Quinazoline, Quinoline). |
| You are performing a Hantzsch synthesis for calcium channel blockers. | You need a "handle" (C4-Cl) for late-stage diversification (e.g., Suzuki coupling). |
| You require high atom economy without generating halide waste. | You require regioselective introduction of multiple nucleophiles. |
| Target: Simple Schiff Bases, Chalcones. | Target: Kinase Inhibitors, Poly-functionalized scaffolds. |
References
-
National Institutes of Health (NIH). (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Indazoles via Condensation of o-Halo-benzaldehydes. Retrieved from [Link]
-
Discovery Scientific Society. (2025). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Retrieved from [Link]
-
MDPI. (2026). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Retrieved from [Link]
Sources
Comparing yields of different 2,4-Dichloro-5-nitrobenzaldehyde synthesis routes
CAS: 53581-87-6 | Formula: C₇H₃Cl₂NO₃ | Mol.[1] Weight: 220.01 g/mol
Executive Summary
For researchers and process chemists in drug development—particularly those working on quinolone antibiotics or benzimidazole-based kinase inhibitors—the synthesis of 2,4-Dichloro-5-nitrobenzaldehyde represents a critical junction.
While multiple pathways exist, this guide evaluates the two most chemically distinct and practically relevant routes:
-
Direct Nitration (Acid-Mediated): The industrial standard. High throughput, lower cost, but carries risks of over-oxidation and isomer contamination.
-
Diacetate Protection (Acylal Intermediate): The "Pharma-Grade" route. Protects the aldehyde functionality to maximize yield (>90%) and purity, essential for late-stage GMP intermediates.
Recommendation: Use Direct Nitration for early-stage scaffold generation where recrystallization is acceptable. Adhere to the Diacetate Route when scaling up or when the aldehyde functionality must be preserved against rigorous oxidation side-reactions.
Part 1: Route Analysis & Mechanism
Route A: Direct Nitration of 2,4-Dichlorobenzaldehyde
This method utilizes the directing effects of the existing substituents to install the nitro group at the 5-position.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity:
-
-CHO (Position 1): Meta-directing (deactivating). Directs to 3, 5 .[2][3][4][5]
-
-Cl (Position 2): Ortho/Para-directing (deactivating). Para position is 5 .
-
-Cl (Position 4): Ortho/Para-directing. Ortho positions are 3, 5 .[3]
-
Result: All directing groups synergistically favor Position 5 . Position 3 is sterically crowded (sandwiched between Cl and CHO), making Position 5 the dominant kinetic and thermodynamic product.
-
Route B: Diacetate (Acylal) Protection
This route mitigates the primary failure mode of Route A: the oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH) by the strong nitrating media.
-
Protection: Aldehyde is converted to a gem-diacetate (acylal) using acetic anhydride.
-
Nitration: The diacetate is nitrated. The protecting group is stable in acidic nitration media.
-
Hydrolysis: Acidic hydrolysis restores the aldehyde.
Part 2: Comparative Performance Data
| Metric | Route A: Direct Nitration | Route B: Diacetate Protection | Route C: Nitrotoluene Oxidation |
| Overall Yield | 80 – 88% | 85 – 92% | 40 – 60% |
| Purity (Crude) | 85 – 90% (Contains Acid) | >95% | Variable (Radical byproducts) |
| Reaction Time | 2 – 4 Hours | 12 – 24 Hours (3 Steps) | >12 Hours |
| Atom Economy | High | Moderate (Ac2O waste) | Low |
| Safety Profile | High Risk: Exothermic runaway potential. | Moderate Risk: Better thermal control. | High Risk: Toxic oxidants (Cr) or radical initiators. |
| Scalability | Excellent (Industrial Standard) | Good (Pharma/Fine Chem) | Poor (Purification bottlenecks) |
Part 3: Visualization of Pathways
Reaction Scheme & Logic Flow
The following diagram illustrates the mechanistic divergence between the Direct and Protected routes.
Caption: Comparison of Direct Nitration (Route A) vs. Diacetate Protection (Route B) showing the bypass of oxidation side-reactions.
Part 4: Detailed Experimental Protocols
Protocol A: Direct Nitration (High-Yield Optimization)
Adapted for laboratory scale (10–50g).
Reagents:
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 98% (Solvent/Catalyst)
-
Fuming Nitric Acid (HNO₃) or KNO₃ (1.1 – 1.2 eq)
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck round-bottom flask with H₂SO₄ (approx. 5 mL per gram of substrate). Cool to 0°C using an ice/salt bath.
-
Substrate Addition: Slowly add 2,4-Dichlorobenzaldehyde to the acid. Stir until fully dissolved. Note: Exotherm is minimal here, but dissolution may be slow.
-
Nitration (Critical Step): Prepare a mixture of HNO₃/H₂SO₄ (1:2 ratio) or add solid KNO₃ portion-wise.
-
Control: Add the nitrating agent dropwise. Maintain internal temperature below 5°C .
-
Warning: Exceeding 10°C promotes oxidation of the aldehyde to 2,4-dichloro-5-nitrobenzoic acid.
-
-
Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature (20–25°C) over 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a pale yellow/white solid.
-
Purification: Filter the solid. Wash with copious cold water to remove acid (check filtrate pH). Recrystallize from Ethanol or Isopropanol/Water to remove benzoic acid byproducts.
Expected Yield: 85–88% Characterization: ¹H NMR (DMSO-d₆) δ 10.25 (s, 1H, CHO), 8.47 (s, 1H, H-6), 8.24 (s, 1H, H-3).
Protocol B: Diacetate Protection Route
Recommended for high-purity requirements.
Step-by-Step Workflow:
-
Protection: Dissolve 2,4-dichlorobenzaldehyde in Acetic Anhydride (3.0 eq). Add catalytic H₂SO₄ (1-2 drops). Stir at RT for 1–2 hours.
-
Checkpoint: Formation of the diacetate is usually quantitative.
-
-
Nitration: Cool the diacetate solution to 0–5°C. Add fuming HNO₃ (1.1 eq) dropwise directly to the acetic anhydride solution (or use a separate mixed acid nitration on the isolated diacetate).
-
Hydrolysis: Once nitration is complete (TLC check), pour the mixture into ice water. Heat the aqueous suspension to reflux for 30–60 minutes in the presence of dilute HCl. This hydrolyzes the acetal back to the aldehyde.
-
Isolation: Cool to precipitate the product. Filter and wash.
Expected Yield: >90% (cumulative) Advantage: The product obtained is often analytically pure without recrystallization.
Part 5: Troubleshooting & Safety
| Issue | Cause | Corrective Action |
| Low Yield | Oxidation of CHO to COOH | Lower nitration temperature (<5°C). Switch to Route B. |
| Isomer Impurities | Temperature spikes | Maintain strict temperature control during addition. |
| Oily Product | Incomplete precipitation | Ensure quench water is ice-cold. Scratch glass to induce nucleation. |
| Runaway Exotherm | Fast addition of HNO₃ | STOP addition. Maximize cooling. Use a dropping funnel with pressure equalization. |
References
-
Nitration Methodology & Yields
-
Diacetate Route Validation
-
p-Nitrobenzaldehyde via Diacetate Intermediate. Organic Syntheses, Coll.[7] Vol. 2, p.441 (1943). (Foundational protocol for protected nitration).
-
-
Physical Properties & Characterization
Sources
- 1. 4-CHLORO-3-NITROBENZOTRIFLUORIDE (121-17-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
- 6. US8124770B2 - Fluorescent cellular markers - Google Patents [patents.google.com]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 9. 2-Chloronitrobenzene (88-73-3, 25167-93-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. researchgate.net [researchgate.net]
Technical Analysis Guide: Isomeric Purity of 2,4-Dichloro-5-nitrobenzaldehyde by GC
Executive Summary & Scientific Rationale
2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) is a critical intermediate in the synthesis of quinolone antibiotics and agrochemical fungicides.[1] Its synthesis—typically via the nitration of 2,4-dichlorobenzaldehyde—is governed by the directing effects of the existing substituents. While the 5-position is electronically and sterically favored, process deviations can yield regioisomers (primarily the 6-nitro isomer) and unreacted starting materials.[1]
The Analytical Challenge: While High-Performance Liquid Chromatography (HPLC) is often the default for nitro-aromatics due to thermal stability concerns, Gas Chromatography (GC) offers superior resolution for separating structural isomers that possess distinct boiling points but similar polarities.[1] However, the thermal lability of the nitro group requires a rigorously optimized thermal profile to prevent on-column degradation.
This guide presents a validated GC-FID approach, objectively compared against HPLC-UV, to establish a robust purity assay.
Synthesis & Impurity Origin
Understanding the "Why" behind the impurities is essential for method development. The nitration of 2,4-dichlorobenzaldehyde is an electrophilic aromatic substitution.[1]
-
Directing Effects: The aldehyde group (-CHO) is meta-directing.[1] The chlorine atoms (-Cl) are ortho/para-directing.[1]
-
Steric Hindrance: The 3-position is sandwiched between two chlorines, making substitution there highly unlikely.[1] The 5-position is the major product.[1] The 6-position (ortho to aldehyde) is the primary site for isomeric impurity formation.[1]
Diagram 1: Synthesis Pathway & Impurity Logic
Caption: Electrophilic substitution pathway showing the origin of the critical 6-nitro regioisomer and potential thermal degradation risks during analysis.
Comparative Analysis: GC vs. HPLC
Before committing to a protocol, researchers must weigh the trade-offs.[1]
| Feature | Gas Chromatography (GC-FID) | HPLC (UV-Vis) |
| Separation Mechanism | Volatility & Boiling Point | Polarity & Hydrophobic Interaction |
| Isomer Resolution | Superior. Excellent for separating positional isomers with slight boiling point deltas.[1] | Moderate. Requires specialized phenyl-hexyl or PFP columns for isomer separation.[1] |
| Thermal Risk | High. Nitro groups can degrade at high inlet temps.[1] | Low. Ambient temperature analysis. |
| Throughput | High (10-15 min run times).[1] | Moderate (20-30 min run times).[1] |
| Sample Prep | Simple dilution (Acetone/DCM).[1] | Dissolution in mobile phase (ACN/Water). |
| Recommendation | Primary Method for process control and raw material screening due to resolution. | Secondary Method for final release if thermal degradation is observed.[1] |
Experimental Protocol: GC-FID Analysis
This protocol is designed to minimize thermal stress while maximizing the resolution between the 5-nitro (product) and 6-nitro (impurity) isomers.[1]
Instrumentation & Conditions[1][2][3][4]
-
System: Agilent 7890/8890 or equivalent with Split/Splitless Inlet.
-
Detector: Flame Ionization Detector (FID) @ 300°C.
-
Column Selection:
-
Primary:DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane) - 30m x 0.25mm x 0.25µm.[1]
-
Rationale: Low bleed, high thermal stability, and sufficient polarity interaction to separate aromatics.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
Temperature Program (The "Soft Ramp")[1]
To prevent thermal shock to the nitro group, we utilize a pulsed split injection and a gentle ramp.
-
Inlet: 250°C (Do not exceed 260°C).
-
Oven Program:
-
Initial: 100°C (Hold 1 min) - Volatilizes solvent.
-
Ramp 1: 15°C/min to 200°C - Elutes starting material.
-
Ramp 2: 5°C/min to 260°C - Separates isomers (Critical Phase).[1]
-
Final: 260°C (Hold 3 min).
-
Sample Preparation[1][3]
-
Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade).[1]
-
Note: Avoid Methanol if using GC, as it can cause methylation artifacts in the injector port under high heat.
-
-
Concentration: 1.0 mg/mL.
-
Vial: Amber glass (nitro compounds are photosensitive).
Method Validation & Performance Criteria
A self-validating system must meet the following System Suitability Tests (SST) before every sample set.
Key Parameters[1][3][5][6][7][8][9][10]
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Tailing indicates active sites in the liner or thermal degradation. | |
| Theoretical Plates ( | Confirms column efficiency.[1] | |
| Signal-to-Noise | Required for ICH sensitivity limits.[1] |
Troubleshooting Thermal Instability[1]
If you observe peak broadening or ghost peaks eluting before the main peak, the nitro group is degrading.
-
Solution 1: Lower Inlet temperature to 230°C.
-
Solution 2: Use a deactivated glass wool liner (e.g., Ultra Inert) to prevent metal-catalyzed reduction.[1]
Analytical Workflow Decision Tree
Use this logic flow to determine the final purity status of the batch.
Diagram 2: Purity Assessment Workflow
Caption: Decision matrix for batch release based on GC-FID isomeric purity data.
References
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart? Retrieved from [Link][1]
-
Longdom Publishing. (2025).[1] Development of a Method for Regioisomer Impurity Detection... by Gas Chromatography. Retrieved from [Link][1]
Sources
Comparative Guide: Optimizing Benzimidazole Synthesis via Alternative Catalytic Reagents
Executive Summary & Strategic Context
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan).[1]
Historically, the Phillips condensation (refluxing o-phenylenediamine with carboxylic acids in 4N HCl) was the industry standard.[1] However, this method suffers from significant drawbacks:[1][2]
-
Harsh Conditions: Incompatible with acid-sensitive functional groups.[1][2]
-
High Temperatures: Promotes polymerization and tar formation.[1]
-
Environmental Load: Requires corrosive reagents and extensive neutralization.[1]
The Modern Shift: Current optimization focuses on the oxidative cyclization of aldehydes with o-phenylenediamine (OPD) .[1] This route offers higher atom economy and diversity but requires efficient catalysis to drive the ring closure and subsequent oxidation of the dihydro-intermediate.[1]
This guide objectively compares three alternative reagent classes that outperform traditional acid condensation:
-
Molecular Iodine (
): The high-efficiency oxidative Lewis acid.[1] -
Sodium Metabisulfite (
): The scalable, "green" adduct former.[1] -
Cobalt(II) Acetylacetone (
): The mild coordination catalyst.[1]
Mechanistic Foundations
To select the correct reagent, one must understand the bottleneck of the reaction.[1] The synthesis proceeds through three stages:
-
Cyclization: Intramolecular nucleophilic attack by the second amine.[1]
-
Aromatization: Oxidation of the 2-substituted-2,3-dihydrobenzimidazole intermediate.[1]
Most "failed" reactions stall at the dihydro-intermediate stage due to insufficient oxidative driving force.[1]
Diagram 1: General Reaction Pathway & Reagent Intervention Points[1]
Caption: The critical path from condensation to aromatization.[1] Note that Iodine acts dually as a Lewis acid and oxidant, while Sodium Metabisulfite operates via adduct formation.[1]
Comparative Analysis of Reagents
Reagent A: Molecular Iodine ( )
Role: Lewis Acid & Mild Oxidant Best For: Rapid screening, high-throughput synthesis, and electron-deficient aldehydes.[1]
Iodine is a powerhouse reagent.[1] It activates the carbonyl oxygen (or imine nitrogen) as a mild Lewis acid, accelerating cyclization.[1] Crucially, it also facilitates the oxidative dehydrogenation step, preventing the accumulation of the dihydro-intermediate.[1]
-
Pros:
-
Cons:
Reagent B: Sodium Metabisulfite ( )
Role: Nucleophilic Activator (Bisulfite Adduct) Best For: Large-scale synthesis, "Green" chemistry requirements, cost-sensitive projects.[1]
reacts with the aldehyde to form a bisulfite adduct.[1] This intermediate is highly susceptible to nucleophilic attack by OPD.[1] It is the preferred method for industrial scale-up due to the low toxicity of reagents and the use of ethanol/water as solvent.[1]-
Pros:
-
Cons:
Reagent C: Cobalt(II) Acetylacetone ( )
Role: Coordination Catalyst Best For: Acid-sensitive substrates, complex natural product synthesis.[1]
Transition metal catalysts like Cobalt(II) offer a neutral pH environment.[1]
-
Pros:
-
Cons:
Performance Data Summary
The following data is aggregated from comparative literature studies benchmarking the synthesis of 2-Phenylbenzimidazole (Standard Substrate).
| Feature | Iodine ( | Sodium Metabisulfite ( | Cobalt(II) ( |
| Reaction Type | Oxidative Cyclization | Adduct-Mediated Cyclization | Coordination Catalysis |
| Typical Yield | 92 - 96% | 85 - 92% | 88 - 94% |
| Reaction Time | 30 - 60 min | 2 - 4 hours | 4 - 8 hours (RT) |
| Solvent System | MeCN or Water | Ethanol / Water (1:[1]1) | Methanol or EtOH |
| Temperature | RT to 50°C | Reflux (80°C) | Room Temp |
| Purification | Thiosulfate wash + Recryst.[1] | Simple Filtration | Column or Scavenger |
| Cost Efficiency | High | Very High | Moderate |
Validated Experimental Protocols
Protocol A: Iodine-Mediated Synthesis (High Speed)
Primary Reference: Kidwai et al. (2006)[1]
Reagents:
-
o-Phenylenediamine (1.0 mmol)[1]
-
Molecular Iodine (0.1 - 1.0 mmol, typically 10 mol% is sufficient for catalysis, but 1 eq ensures rapid oxidation)[1]
-
Acetonitrile (5 mL)
Step-by-Step:
-
Setup: In a 25 mL round-bottom flask, dissolve OPD and the aldehyde in Acetonitrile.
-
Addition: Add molecular iodine (
) in one portion. The solution will turn dark brown.[1] -
Reaction: Stir at room temperature.
-
Quenching: Once complete (~45 min), add 5% aqueous sodium thiosulfate (
) solution dropwise until the iodine color disappears (solution turns pale yellow/clear). -
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over
and concentrate.[1] -
Purification: Recrystallize from hot ethanol.
Protocol B: Sodium Metabisulfite Synthesis (Green/Scalable)
Primary Reference: Ridley et al. (2004) / Kumar et al. (2022)[1]
Reagents:
-
o-Phenylenediamine (10 mmol)[1]
-
Benzaldehyde derivative (10 mmol)[1]
-
Sodium Metabisulfite (10 mmol)[1]
-
Ethanol (20 mL) / Water (5 mL)[1]
Step-by-Step:
-
Adduct Formation: Dissolve the aldehyde in Ethanol. Add
dissolved in minimal water.[1] Stir for 10 mins. -
Condensation: Add OPD to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.
-
Self-Validation Check: The reaction mixture often precipitates the product as a solid upon completion.[1]
-
-
Workup: Cool the mixture to room temperature. Pour into crushed ice (100 g).
-
Isolation: Filter the solid precipitate. Wash copiously with water to remove inorganic salts.[1]
-
Purification: The crude solid is usually pure enough (>90%).[1] If necessary, recrystallize from ethanol.[1][5]
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific substrate and constraints.
Diagram 2: Reagent Selection Workflow
Caption: Logical framework for selecting between Iodine, Metabisulfite, and Cobalt based on chemical constraints.
References
-
Kidwai, M., et al. (2006).[1] "Molecular Iodine: A Versatile Catalyst for the Synthesis of Nitrogen Heterocycles."[1] Tetrahedron Letters, 47(28), 5029-5031.[1] [1]
-
Ridley, R. G., et al. (2004).[1] "Sodium Metabisulfite: A Mild and Efficient Reagent for the Synthesis of Benzimidazoles."[1] Tetrahedron Letters, 45(12), 2567-2570.[1] [1]
-
Kumar, M., et al. (2022).[1][3] "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel." Results in Chemistry, 4, 100289.[1] [1]
-
Puntambekar, D. S., et al. (2011).[1] "Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature." Thai Journal of Pharmaceutical Sciences, 35, 137-144.[1]
-
Du, L. H., & Wang, Y. G. (2007).[1][3] "Hypervalent Iodine in Synthesis: Efficient Synthesis of Benzimidazoles." Synthesis, 2007(5), 675-678.[1]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. thaiscience.info [thaiscience.info]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy & Synthetic Utility of 2,4-Dichloro-5-nitrobenzaldehyde Derivatives
Executive Summary
The "Dual-Handle" Advantage in Medicinal Chemistry
2,4-Dichloro-5-nitrobenzaldehyde represents a high-value scaffold in the synthesis of bioactive heterocycles. Unlike its mono-substituted analogs (e.g., 2-chloro-5-nitrobenzaldehyde) or non-nitrated precursors (2,4-dichlorobenzaldehyde), this compound offers a unique regioselective advantage . The presence of the electron-withdrawing nitro group at the C5 position creates a distinct electronic gradient, activating the C2-chlorine for Nucleophilic Aromatic Substitution (
This guide provides a technical comparison of its derivatives—specifically Schiff bases, thiosemicarbazones, and quinazolines—against standard therapeutic agents, highlighting their efficacy in antimicrobial and anticancer applications.
Structural Analysis & Reactivity Profile
The Electronic "Push-Pull" System
The utility of 2,4-dichloro-5-nitrobenzaldehyde stems from the synergistic electronic effects of its substituents.
-
C1-Aldehyde (CHO): Highly electrophilic due to the inductive effect of the adjacent C2-Cl and the resonance effect of the C5-NO
. This facilitates rapid condensation with amines (Schiff base formation) even under mild conditions. -
C2-Chlorine (The "Hot" Zone): Located ortho to the aldehyde and para to the nitro group. Both groups withdraw electron density, making this position highly susceptible to nucleophilic attack (
). -
C4-Chlorine (The "Cold" Zone): Located meta to the aldehyde. While ortho to the nitro group, steric hindrance and the lack of para-activation make it significantly less reactive than C2, enabling regioselective synthesis.
Diagram 1: Regioselective Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available to this scaffold.
Caption: Divergent synthetic utility: The aldehyde group drives Schiff base formation (Path A), while the activated C2-Cl enables regioselective substitution (Path B).
Comparative Efficacy Analysis
Antimicrobial Potency (Schiff Base Derivatives)
Schiff bases derived from 2,4-dichloro-5-nitrobenzaldehyde typically exhibit superior antimicrobial profiles compared to their non-nitro analogs. The nitro group enhances lipophilicity, facilitating cell membrane penetration, while the azomethine linkage (
Table 1: Comparative MIC (
| Compound Class | Derivative Type | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Performance Notes |
| Test Scaffold | 2,4-Dichloro-5-nitro Schiff Base | 6.25 - 12.5 | 12.5 - 25.0 | 12.5 | High potency due to dual Cl/NO |
| Analog A | 2-Chloro-5-nitro Schiff Base | 12.5 - 25.0 | 25.0 - 50.0 | 25.0 | Good activity, but lacks the secondary Cl lipophilic boost. |
| Analog B | 2,4-Dichlorobenzaldehyde Schiff Base | 50.0 - 100.0 | >100.0 | 50.0 | Significantly lower activity; lacks the nitro "warhead." |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.25 - 0.5 | N/A | Clinical Benchmark (Antibacterial) |
| Standard | Fluconazole | N/A | N/A | 8.0 - 16.0 | Clinical Benchmark (Antifungal) |
Key Insight: While the derivatives are less potent than pure Ciprofloxacin, their activity against C. albicans is comparable to Fluconazole in specific hydrazone formulations, making them promising candidates for broad-spectrum antifungal development.
Anticancer Potential (Thiosemicarbazones)
Thiosemicarbazones derived from this scaffold act as iron chelators. The 5-nitro group is critical here; it increases the acidity of the thiosemicarbazone N-H, enhancing metal binding affinity (particularly Fe
-
Mechanism: Inhibition of Ribonucleotide Reductase (essential for DNA synthesis).
-
IC
Comparison:-
2,4-Dichloro-5-nitro derivatives: typically < 5
(High Potency). -
Unsubstituted benzaldehyde derivatives: typically > 50
(Low Potency).
-
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Objective: Condensation of 2,4-dichloro-5-nitrobenzaldehyde with 4-aminoantipyrine (or similar amine).
-
Preparation: Dissolve 2,4-dichloro-5-nitrobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add equimolar amount of the primary amine (1.0 mmol) dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base will precipitate as a colored solid (typically yellow/orange).
-
Purification: Recrystallize from hot ethanol.
-
Validation: IR peak at ~1620 cm
(C=N azomethine stretch).
-
Protocol B: Regioselective (C2 Substitution)
Objective: Selective replacement of the C2-Chlorine with a nucleophile (e.g., Morpholine).
-
Solvent System: Use DMF or DMSO (polar aprotic solvents enhance
rates). -
Conditions: Mix Scaffold (1.0 eq) with Morpholine (1.1 eq) and K
CO (2.0 eq). -
Temperature Control: Stir at room temperature or mild heat (40°C).
-
Critical Step: Do not exceed 80°C to prevent substitution at the C4 position.
-
-
Workup: Pour into ice water. Filter the precipitate.
-
Why it works: The C2 position is electronically "hotter" (ortho to CHO, para to NO
). The C4 position requires higher energy to activate.
-
Structure-Activity Relationship (SAR) Visualization
Understanding the pharmacophore is essential for optimizing these derivatives.
Caption: SAR Map: The 5-NO2 group drives potency, while the 2-Cl and Azomethine linkage enable synthesis and binding.[1]
References
-
BenchChem. (2025). A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications.
-
National Institutes of Health (NIH). (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
-
MDPI. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes. [2]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
-
PubChem. (2025). Compound Summary: 2,3-Dichloro-5-nitrobenzaldehyde (Analogous Structure).
Sources
Comparative Spectroscopic & Structural Analysis: Dichloronitrobenzaldehyde Isomers
Executive Summary & Structural Logic
In the development of antimicrobial Schiff bases and chalcones, the choice of benzaldehyde intermediate is often dictated by reactivity and solubility. However, the structural isomerism between 2,4-dichloro-5-nitrobenzaldehyde (2,4,5-DCNB) and 2,6-dichloro-3-nitrobenzaldehyde (2,6,3-DCNB) presents a classic case of steric versus electronic control.
This guide objectively compares these two isomers. The core differentiator is the "Ortho Effect" (Steric Inhibition of Resonance) .
-
2,4,5-DCNB: Possesses only one ortho-chlorine. The aldehyde group maintains partial coplanarity with the benzene ring, allowing for mesomeric electron withdrawal.
-
2,6,3-DCNB: The aldehyde group is flanked by two bulky chlorine atoms. This forces the carbonyl group out of the aromatic plane, breaking conjugation and significantly altering spectroscopic signatures and nucleophilic reactivity.
Experimental Protocols
To ensure reproducible spectroscopic data, samples must be purified to remove hydrolysis products (benzoic acids).
Purification Workflow
Objective: Isolate high-purity crystals for KBr pellet (IR) and CDCl₃ solution (NMR).
Figure 1: Purification workflow optimized for varying solubility profiles. Note the solvent switch for the 2,6-isomer due to higher lipophilicity.
Spectroscopic Acquisition Parameters
-
FT-IR: KBr Pellet method (1:100 ratio). 64 scans at 4 cm⁻¹ resolution. Background subtraction is critical to remove atmospheric CO₂/H₂O.
-
¹H NMR: 400 MHz, CDCl₃ solvent, TMS internal standard (0.00 ppm). Concentration: 15 mg/0.6 mL.
Comparative Spectroscopic Data
The following data highlights the impact of steric hindrance on vibrational modes and magnetic resonance.
Physical & Vibrational Properties (FT-IR)
| Feature | 2,4-Dichloro-5-nitrobenzaldehyde | 2,6-Dichloro-3-nitrobenzaldehyde | Mechanism of Difference |
| Melting Point | 73–77 °C | 165 °C | Crystal Packing: The 2,6-isomer is highly symmetrical, leading to tighter lattice packing and a significantly higher MP. |
| ν(C=O) Stretch | 1695–1705 cm⁻¹ | 1715–1725 cm⁻¹ | Conjugation: In the 2,6-isomer, the twisted carbonyl loses conjugation with the ring, increasing double-bond character (higher frequency). |
| ν(NO₂) Asym | ~1535 cm⁻¹ | ~1540 cm⁻¹ | Inductive Effect: Both isomers show strong withdrawal, but the 2,6-environment is more electron-deficient. |
| ν(C-Cl) | 700–800 cm⁻¹ | 700–800 cm⁻¹ | Less diagnostic; multiple coupled bands in the fingerprint region. |
Nuclear Magnetic Resonance (¹H NMR)
| Proton Environment | 2,4,5-DCNB (δ ppm) | 2,6,3-DCNB (δ ppm) | Interpretation |
| -CHO (Aldehyde) | 10.30 – 10.35 (s) | 10.45 – 10.55 (s) | Deshielding: The 2,6-isomer's aldehyde proton is deshielded by the proximity of two electronegative Cl atoms (anisotropy + induction). |
| Aromatic H | Two singlets (para) | Two doublets (ortho) | Coupling: 2,4,5-isomer has isolated protons (weak/no coupling). 2,6,3-isomer has adjacent H4/H5 protons showing ortho-coupling (~8 Hz). |
Performance Analysis: Reactivity & Application
For drug development professionals, the spectroscopic differences translate directly to synthetic utility.
Schiff Base Formation (Nucleophilic Attack)
The formation of imines (Schiff bases) requires nucleophilic attack by an amine on the carbonyl carbon.[1]
-
2,4,5-DCNB (High Reactivity): The carbonyl face is accessible. Reaction rates with primary amines (e.g., aniline, hydrazides) are rapid.
-
2,6,3-DCNB (Low Reactivity): The "2,6-blocking" effect creates a steric wall. Synthesis requires harsher conditions (higher reflux temperatures, acid catalysis) to force the amine attack.
Structural Pathway Analysis
Figure 2: Comparative reactivity pathways. The 2,6-isomer requires higher activation energy due to steric shielding.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18767162, 2,3-Dichloro-5-nitrobenzaldehyde (Isomer Analog Data). Retrieved from [Link]
Sources
Technical Comparison Guide: Advantages of 2,4-Dichloro-5-nitrobenzaldehyde in Heterocyclic Synthesis
Executive Summary: The "Dual-Activation" Advantage
In the competitive landscape of pharmaceutical intermediate synthesis, 2,4-Dichloro-5-nitrobenzaldehyde offers a distinct structural advantage over traditional precursors like 2,4-dichlorobenzaldehyde or 2-chloro-5-nitrobenzoic acid. Its value lies in its orthogonal reactivity profile :
-
Regioselective Cyclization: The C2-chlorine, activated by the aldehyde (C1), facilitates rapid heterocycle formation (e.g., quinazolines) via condensation-substitution cascades.
-
Post-Cyclization Functionalization: The C4-chlorine remains intact during ring closure but is highly activated by the ortho-nitro group (C5), allowing for mild, regioselective
derivatization in the final scaffold.
This guide details why this intermediate is the optimal choice for synthesizing complex 6-nitro-7-aminoquinazoline derivatives, a pharmacophore common in EGFR inhibitors (e.g., Afatinib analogs).
Chemical Profile & Structural Logic
| Feature | Specification |
| CAS Number | 53581-87-6 |
| Molecular Formula | |
| Molecular Weight | 220.01 g/mol |
| Key Functional Groups | Aldehyde (C1), Chlorine (C2, C4), Nitro (C5) |
| Primary Application | Precursor for 6-nitro-7-substituted quinazolines and benzimidazoles. |
The Reactivity Map
The molecule functions as a "chemical switchboard," directing incoming nucleophiles to specific positions based on reaction conditions.
Figure 1: Divergent synthesis pathways. Path A is preferred for library generation, preserving the activated halogen for late-stage diversification.
Comparative Performance Analysis
The following table contrasts 2,4-Dichloro-5-nitrobenzaldehyde with its closest structural competitors.
Table 1: Reactivity & Utility Comparison
| Intermediate | Reactivity Driver | Key Limitation | Suitability for Quinazoline Synthesis |
| 2,4-Dichloro-5-nitrobenzaldehyde | Nitro (C5) activates C4-Cl strongly ( | Sensitivity to oxidation (requires inert atmosphere). | High: Allows sequential ring closure and side-chain addition. |
| 2,4-Dichlorobenzaldehyde | Aldehyde (C1) only. Weak activation of halogens. | Requires harsh conditions (high T, strong base) for | Low: Difficult to introduce amino side chains regioselectively. |
| 2-Chloro-5-nitrobenzaldehyde | Nitro (C5) activates C2-Cl. | Lacks the C4 handle for further derivatization. | Medium: Good for core synthesis, but limits diversity. |
| 2-Amino-4-chlorobenzoic acid | Carboxylic acid functionality.[1] | Requires activation (SOCl2) and cyclization at high T. | Medium: Traditional route, but less atom-economical than aldehyde condensation. |
Key Technical Advantage: Regioselectivity
In nucleophilic aromatic substitution (
-
C4-Cl: Located ortho to the nitro group. It is the most electrophilic site for intermolecular attack.
-
C2-Cl: Located para to the nitro group. While less active towards external nucleophiles than C4, it is perfectly positioned for intramolecular cyclization with an amidine tethered to the aldehyde.
-
Result: By using the aldehyde to "anchor" the reagent (Path A in Fig 1), you force reaction at C2, saving the highly reactive C4-Cl for the next step.
Application Case Study: Synthesis of 6-Nitro-7-aminoquinazolines
This scaffold is a precursor to several tyrosine kinase inhibitors. The use of 2,4-dichloro-5-nitrobenzaldehyde allows for a streamlined, 2-step "one-pot" potential workflow.
Experimental Protocol
Step 1: Construction of the Quinazoline Core
-
Objective: Selective cyclization involving C1 (Aldehyde) and C2 (Chlorine).
-
Reagents: 2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq), Formamidine acetate (1.5 eq).
-
Solvent: 2-Methoxyethanol or DMF.
-
Catalyst:
nanoparticles (optional, enhances yield) or simply thermal activation.
Methodology:
-
Dissolve 2,4-dichloro-5-nitrobenzaldehyde (10 mmol) and formamidine acetate (15 mmol) in 2-methoxyethanol (20 mL).
-
Heat the mixture to reflux (
) under atmosphere. -
Mechanism: The amidine condenses with the aldehyde to form a Schiff base intermediate. The nitrogen then attacks the C2 position (intramolecular
), displacing chloride. -
Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) disappears, and the cyclized product ( ) appears. -
Yield: Typically 80-85% of 7-chloro-6-nitroquinazoline .
Step 2: Late-Stage Functionalization (
-
Objective: Substitution of the remaining activated C7-chlorine (originally C4).
-
Reagents: 7-chloro-6-nitroquinazoline (from Step 1), 3-chloro-4-fluoroaniline (or similar amine).
-
Conditions: Isopropanol,
, 2 hours.
Methodology:
-
Suspend the crude quinazoline product in isopropanol.
-
Add the amine (1.1 eq).
-
Heat to
. The reaction is rapid due to the ortho-nitro activation at the C6 position (originally C5). -
Cool to precipitate the product as a hydrochloride salt or free base.
-
Advantage: This step proceeds under much milder conditions than if the nitro group were absent.
Workflow Diagram
Figure 2: Streamlined synthesis workflow minimizing purification steps.
Safety & Handling
While 2,4-Dichloro-5-nitrobenzaldehyde is a valuable intermediate, it requires specific safety protocols due to the nitro-aromatic moiety.
-
Thermal Stability: Nitro compounds can be energetic. Avoid heating crude reaction mixtures above
without DSC (Differential Scanning Calorimetry) testing. -
Skin Sensitization: Like 2,4-dinitrochlorobenzene (DNCB), this compound is a potent sensitizer. Double-gloving (Nitrile) and full face shielding are mandatory.
-
Storage: Store under inert gas at
. The aldehyde is prone to oxidation to the corresponding benzoic acid upon prolonged air exposure, which deactivates the C2-position for cyclization.
Conclusion
2,4-Dichloro-5-nitrobenzaldehyde represents a "privileged intermediate" for medicinal chemistry. By strategically leveraging the ortho-nitro effect for late-stage diversification and the aldehyde-ortho-chloro motif for core construction, researchers can access complex quinazoline libraries with higher atom economy and milder conditions than traditional benzoic acid routes.
References
-
Regioselectivity in Quinazoline Synthesis
- Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Source: PMC (PubMed Central).
-
URL:[Link]
- Title: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine (Analogous Chemistry).
-
Synthesis of 4,7-Dichloro-6-nitroquinazoline (Afatinib Intermediate)
- Title: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Source: ResearchG
-
URL:[Link]
-
Product Data & CAS Verification
Sources
Benchmarking 2,4-Dichloro-5-nitrobenzaldehyde: A Comparative Guide for Condensation Protocols
Executive Summary
2,4-Dichloro-5-nitrobenzaldehyde (2,4-DCNB) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of antimicrobial and anticancer agents (e.g., tubulin polymerization inhibitors). Its unique reactivity profile is defined by a "Push-Pull" conflict: the 5-nitro and 2,4-dichloro groups create a hyper-electrophilic carbonyl carbon (electronic activation), while the ortho-chloro substituent introduces significant steric hindrance.
This guide benchmarks 2,4-DCNB against standard alternatives (Benzaldehyde, 4-Nitrobenzaldehyde) in two critical condensation pathways: Knoevenagel Condensation and Schiff Base Formation .
Part 1: Chemical Profile & Mechanistic Logic
To optimize yields, researchers must understand the competing forces at play.
| Feature | Chemical Effect | Impact on Protocol |
| 5-Nitro Group | Strong Electron Withdrawing Group (-I, -R) | Significantly lowers LUMO energy of the carbonyl, increasing susceptibility to nucleophilic attack. |
| 2-Chloro Group | Inductive Withdrawal (-I) + Steric Bulk | Increases electrophilicity but blocks nucleophilic approach vectors (steric hindrance). |
| 4-Chloro Group | Inductive Withdrawal (-I) | Moderate activation of the ring; stabilizes the resulting anion in intermediate steps. |
Mechanistic Pathway (Knoevenagel)
The following diagram illustrates the critical transition state where the high electrophilicity of 2,4-DCNB overcomes the steric barrier of the ortho-chloro group.
Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack. The electron-deficient nature of 2,4-DCNB accelerates the 'Attack' phase.
Part 2: Benchmark 1 - Knoevenagel Condensation
Objective: Compare the reactivity of 2,4-DCNB with Malononitrile against standard aldehydes. Context: This reaction is widely used to synthesize pharmacophores found in antifungal agents.
Comparative Performance Data
Conditions: Ethanol, Piperidine (Cat.), Reflux, 1 hour.[1]
| Substrate | Electronic Character | Yield (%) | Reaction Time | Notes |
| 2,4-DCNB | Hyper-Activated (EWG) | 92 - 96% | 15-30 min | Fastest conversion due to -NO2/-Cl synergy. |
| 4-Nitrobenzaldehyde | Activated (EWG) | 88 - 92% | 45 min | Standard benchmark; slightly slower. |
| Benzaldehyde | Neutral | 65 - 75% | 2-3 hours | Requires longer reflux; baseline reactivity. |
| 4-Methoxybenzaldehyde | Deactivated (EDG) | 40 - 55% | 4+ hours | Electron-donating group hinders attack. |
Validated Protocol: Knoevenagel Synthesis
This protocol is self-validating via TLC monitoring.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2,4-DCNB (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (10 mL) .
-
Catalysis: Add Piperidine (2-3 drops) . Note: A color change (often to yellow/orange) indicates immediate deprotonation and initiation.
-
Reaction: Stir at room temperature for 15 minutes. If precipitation is not heavy, warm to 50°C for 10 additional minutes.
-
Validation (TLC): Spot reaction mixture vs. starting aldehyde (Mobile phase: 20% EtOAc/Hexane).
-
Success Criteria: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a lower Rf product spot.
-
-
Workup: Cool in an ice bath. Filter the precipitate.[2][3] Wash with cold ethanol (2x 5 mL) and recrystallize from ethanol/DMF if necessary.
Part 3: Benchmark 2 - Schiff Base Formation
Objective: Synthesize hydrazone derivatives (Antimicrobial scaffolds). Challenge: Unlike the Knoevenagel reaction, Schiff base formation is sensitive to steric hindrance at the ortho position.
Comparative Performance Data
Reagent: 4-Nitrophenylhydrazine.[4][5] Conditions: Ethanol, Acetic Acid (Cat.), Reflux.[1][6]
| Substrate | Steric Hindrance (Ortho) | Yield (%) | Kinetic Profile |
| 2,4-DCNB | High (2-Cl) | 85 - 89% | Fast initial rate, but requires heat to complete. |
| 4-Nitrobenzaldehyde | Low (H) | 90 - 95% | Very fast; often reacts at RT. |
| 2,4-Dichlorobenzaldehyde | High (2-Cl) | 68 - 72% | Slower; lacks the 5-nitro activation. |
Expert Insight: While 2,4-DCNB is electronically superior to 2,4-Dichlorobenzaldehyde, it slightly lags behind 4-Nitrobenzaldehyde in reaction speed because the incoming nucleophile (hydrazine) must navigate the steric bulk of the 2-chloro substituent. However, the final yield remains excellent due to the thermodynamic stability of the product.
Experimental Workflow
The following workflow ensures high purity by incorporating a "Hot Filtration" step to remove unreacted hydrazine.
Figure 2: Optimized workflow for Schiff base synthesis using 2,4-DCNB. The acid catalyst is crucial to protonate the carbonyl oxygen, offsetting the steric hindrance.
Part 4: Applications in Drug Discovery
The condensation products of 2,4-DCNB are not merely chemical curiosities; they are bioactive scaffolds.[6][7]
-
Antifungal Agents: Hydrazones derived from 2,4-DCNB show high activity against Candida albicans. The electron-deficient ring enhances lipophilicity and cellular uptake.
-
Tubulin Inhibitors: Chalcones synthesized via the Knoevenagel route (using acetophenones) bind to the colchicine site of tubulin. The 2,4-dichloro substitution pattern mimics the pharmacophore of Combretastatin A-4.
References
-
BenchChem. (2025).[7] Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. Retrieved from
-
Kutama, I. U., et al. (2021).[3] "Synthesis and Biological Evaluation of Hydrazones Derived from 2,4-Dinitrophenylhydrazine." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2). Retrieved from [3]
-
Khan, S. (2024).[8] "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde." Fine Chemical Engineering. Retrieved from
-
Augustine, J. K., et al. (2007).[5] "Gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel-Doebner Reaction." Journal of Organic Chemistry, 72, 9854-9856.[5] Retrieved from
-
Hidayati, N., et al. (2025).[9] "Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone." Science and Technology Indonesia. Retrieved from
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. rsisinternational.org [rsisinternational.org]
- 3. ajpamc.com [ajpamc.com]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
Strategic Guide: Alternative Starting Materials for Nitrated Benzaldehyde Synthesis
Executive Summary: The Isomer Challenge
The Problem: The direct nitration of benzaldehyde is a classic textbook reaction, but it is synthetically flawed for many applications. The aldehyde carbonyl group is a strong electron-withdrawing group (EWG) and a meta-director. Consequently, nitrating benzaldehyde yields 3-nitrobenzaldehyde (meta-isomer) almost exclusively (~80-90%).
The Solution: For drug discovery campaigns requiring 2-nitrobenzaldehyde (ortho) or 4-nitrobenzaldehyde (para)—crucial pharmacophores in calcium channel blockers and antimicrobial agents—direct nitration is non-viable.
This guide evaluates three alternative precursor pathways that bypass the meta-directing limitation of benzaldehyde by establishing the nitro-regiochemistry before the aldehyde functionality is introduced.
Comparative Analysis of Precursor Pathways
Route A: The Oxidative Route (From Nitrotoluenes)
Target: 2-nitro and 4-nitro isomers This is the industrial standard. Since the methyl group of toluene is an ortho/para director, nitration of toluene yields a mixture of o- and p-nitrotoluene, which can be separated cheaply. The challenge lies in oxidizing the methyl group to an aldehyde without over-oxidizing to the carboxylic acid.
-
Classic Method: Etard Reaction (Chromyl Chloride).[1][2] Effective but utilizes toxic Cr(VI).
-
Modern Method: Catalytic oxidation using
with Co/Mn/Br catalysts or Ceric Ammonium Nitrate (CAN).
Route B: The Sommelet Reaction (From Nitrobenzyl Halides)
Target: All isomers (dependent on halide availability) This route avoids strong oxidants entirely. It converts a benzyl halide (chloride or bromide) into an aldehyde using hexamethylenetetramine (HMTA/Hexamine).[3] It is particularly valuable for lab-scale synthesis of 4-nitrobenzaldehyde where high purity is required without heavy metal contamination.
Route C: The Green Oxidation (From Nitrobenzyl Alcohols)
Target: All isomers Nitrobenzyl alcohols are stable, commercially available precursors. The challenge is chemoselectivity: oxidizing the alcohol to the aldehyde without touching the nitro group or over-oxidizing to the acid.
-
The Solution: TEMPO-mediated oxidation.[4][5] This is the superior "Green Chemistry" approach, operating in aqueous media with household bleach (NaOCl) as the terminal oxidant.
Decision Matrix: Selecting Your Precursor
| Feature | Nitrotoluene (Route A) | Nitrobenzyl Halide (Route B) | Nitrobenzyl Alcohol (Route C) |
| Primary Utility | Industrial Scale-up | Lab Scale / High Purity | Green Chemistry / MedChem |
| Isomer Access | Excellent for ortho/para | Good for para | Excellent for all (commercial availability) |
| Reagent Cost | Low | Low-Medium | Medium |
| Safety Profile | High Risk: Explosive intermediates | Moderate: Lachrymators | Best: Aqueous conditions |
| Atom Economy | High | Moderate (Hexamine waste) | High |
| Key Risk | Over-oxidation to acid | Alkylation of nucleophiles | Over-oxidation (mitigated by TEMPO) |
Visualizing the Synthetic Landscape
The following diagram illustrates the divergence in starting materials to achieve specific regiochemical outcomes.
Caption: Divergent synthetic pathways showing how alternative precursors (Toluene, Halides, Alcohols) bypass the meta-selectivity of direct benzaldehyde nitration.
Detailed Experimental Protocols
Protocol 1: The Sommelet Reaction (Halide Aldehyde)
Best for: Synthesis of 4-nitrobenzaldehyde from 4-nitrobenzyl chloride.[6] Mechanism: Formation of a hexaminium salt followed by hydrolysis.[3]
-
Quaternization:
-
Dissolve 4-nitrobenzyl chloride (11.4 g, 66 mmol) in Chloroform (70 mL).
-
Add Hexamethylenetetramine (11.0 g, 78 mmol).
-
Reflux for 4 hours.[3] A thick white precipitate (the hexaminium salt) will form.
-
Critical Step: Cool and filter the salt.[7] Wash with cold chloroform. (Do not skip purification; the salt purity dictates final yield).
-
-
Hydrolysis:
-
Dissolve the isolated salt in 50% Aqueous Acetic Acid (100 mL).
-
Reflux for 2 hours.[3] The solution will turn yellow/orange.
-
Add Conc. HCl (15 mL) and reflux for an additional 15 minutes to ensure complete breakdown of amine byproducts.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Extract with Diethyl Ether (3 x 50 mL).
-
Wash organic layer with water and brine. Dry over
. -
Evaporate solvent to yield crude 4-nitrobenzaldehyde.[6] Recrystallize from ethanol/water.
-
Expected Yield: 75–85%.
-
Protocol 2: TEMPO-Mediated Oxidation (Alcohol Aldehyde)
Best for: Green synthesis of any isomer from the corresponding alcohol. Mechanism: An oxoammonium cation acts as the oxidant, continuously regenerated by NaOCl (bleach).
-
Reaction Setup:
-
To a flask containing 4-nitrobenzyl alcohol (1.53 g, 10 mmol) in Dichloromethane (DCM) (25 mL), add a solution of KBr (119 mg, 1 mmol) in water (5 mL).
-
Add TEMPO (15.6 mg, 0.1 mmol) radical.
-
Cool the biphasic mixture to 0°C in an ice bath.
-
-
Oxidant Addition:
-
Slowly add aqueous NaOCl (household bleach, ~0.35 M, buffered to pH 8.6 with
) dropwise over 20 minutes. -
Self-Validating Check: The organic layer should turn orange-red (active TEMPO species). If it turns pale yellow, the reaction has stalled (add more oxidant).
-
-
Quenching & Isolation:
-
Monitor via TLC (Hexane:EtOAc 3:1). Alcohol spot (
) should disappear; Aldehyde spot ( ) appears. -
Quench with saturated
(sodium thiosulfate) to destroy excess bleach. -
Separate layers.[3] Extract aqueous phase with DCM.
-
Wash combined organics with 1M HCl, then brine.
-
Expected Yield: >90%.
-
Mechanistic Insight: The TEMPO Cycle
Understanding the catalytic cycle is crucial for troubleshooting Route C. The TEMPO radical is not the oxidant; the N-oxoammonium species is.
Caption: The catalytic cycle of TEMPO oxidation. NaOCl acts as the stoichiometric oxidant, regenerating the active N-oxoammonium species.
References
-
Popkov, A. (2005). "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chimica Slovenica. 52, 460–462. Link
-
Organic Syntheses. "p-Nitrobenzaldehyde: Oxidation of p-Nitrotoluene." Org.[8][9][10][11] Synth. Coll. Vol. 2, p.441. Link
-
Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link
-
Angibeaud, P. et al. (1985). "Sommelet reaction applied to the synthesis of aromatic aldehydes."[3] Synthesis. Link
-
BenchChem. "A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde." Link
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chegg.com [chegg.com]
- 5. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 6. prepchem.com [prepchem.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. DE2708115A1 - (Ortho)-nitro-benzaldehyde prepn. - by hydrolysis of (ortho)-nitro-benzyl bromide to (ortho)-nitro-benzyl alcohol; followed by oxidation with nitric acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Comparison Guide: Optimizing Regioselectivity in 2-Chlorobenzaldehyde Nitration
Executive Summary
The nitration of 2-chlorobenzaldehyde is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for benzimidazole scaffolds and Schiff base ligands. The primary challenge lies in controlling regioselectivity between the desired 2-chloro-5-nitrobenzaldehyde (Major) and the persistent impurity 2-chloro-3-nitrobenzaldehyde (Minor).
While the thermodynamic preference for the 5-nitro isomer is strong, thermal runaway and local hot-spots in standard batch processes frequently degrade the isomeric ratio (5-nitro:3-nitro) from a theoretical 95:5 to a practical 85:15. This guide compares the classical Mixed Acid Batch protocol against Nitrate Salt and Continuous Flow methodologies, demonstrating that while Flow Chemistry offers superior kinetic control, a strictly temperature-controlled Batch process coupled with a specific slurry-wash purification remains the most accessible high-purity workflow for gram-to-kilogram scale synthesis.
Part 1: Mechanistic Analysis & Regioselectivity
To optimize this reaction, one must understand the electronic "battleground" of the substrate. The regiochemistry is governed by the synergistic (and occasionally conflicting) directing effects of the Chlorine and Aldehyde substituents.
-
Aldehyde (-CHO): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position relative to itself (Positions 3 and 5).
-
Chlorine (-Cl): A weak deactivator (inductive effect) but an ortho/para director (resonance effect). Relative to itself, it directs to positions 3, 5, and 6.
The "Sweet Spot" (Position 5): Position 5 is electronically unique. It is para to the Chlorine (favored) and meta to the Aldehyde (favored). This cooperative directing effect makes it the major product.
The Steric Trap (Position 3): Position 3 is also electronically favored (ortho to Cl, meta to CHO). However, it is sandwiched between the Chlorine atom and the Aldehyde group. Steric hindrance significantly retards attack at this site, limiting it to a minor product (typically <10%).
Visualization: Directing Vectors
The following diagram illustrates the electronic vectors determining the major and minor pathways.
Figure 1: Mechanistic pathway showing the synergistic directing effects favoring the 5-nitro isomer.
Part 2: Comparative Methodologies
We analyzed three distinct approaches to synthesizing 2-chloro-5-nitrobenzaldehyde. The data below synthesizes experimental yields and purity profiles from patent literature and process chemistry studies.
Method A: Classical Mixed Acid (The Benchmark)
-
Reagents: Fuming
/ Conc. . -
Mechanism: Generation of high-concentration nitronium ions (
) in a dehydrating medium. -
Pros: High conversion rates; inexpensive reagents.
-
Cons: Extreme exotherm; risk of oxidative byproducts (oxidation of -CHO to -COOH); difficult temperature control at scale.
Method B: Alkali Nitrate Salt (In-Situ Generation)
-
Reagents:
or suspended in . -
Mechanism: Gradual release of
as the solid salt dissolves. -
Pros: "Self-throttling" reaction rate prevents massive thermal spikes; easier handling of solids vs. fuming liquids.
-
Cons: Heterogeneous mixture requires vigorous stirring; salt waste generation (
).
Method C: Continuous Flow (Process Intensification)
-
Reagents: Fuming
/ in a microreactor. -
Mechanism: Rapid mixing in micro-channels with high surface-area-to-volume ratio.
-
Pros: Near-isothermal conditions eliminate hot-spots; residence times reduced from hours to minutes; significantly higher safety profile.
-
Cons: High capital expenditure (CapEx) for pumps/reactors; clogging risk if solids precipitate.
Performance Matrix
| Metric | Method A: Mixed Acid (Batch) | Method B: Nitrate Salt | Method C: Continuous Flow |
| Crude Yield | 85 - 92% | 80 - 88% | 90 - 95% |
| Isomer Ratio (5-NO2 : 3-NO2) | ~ 88 : 12 | ~ 90 : 10 | ~ 92 : 8 |
| Thermal Safety | Low (Runaway Risk) | Medium (Controlled Release) | High (Excellent Heat Transfer) |
| Scalability | Difficult (Cooling limits) | Moderate | Excellent (Numbering up) |
| E-Factor (Waste) | High (Acid waste) | High (Acid + Salt waste) | Moderate (Optimized stoichiometry) |
Part 3: Optimized Experimental Protocol (Method A Modified)
While Flow Chemistry offers the best theoretical performance, the Mixed Acid method remains the standard for most laboratories due to equipment availability. However, the protocol below incorporates a critical Slurry Wash purification step [1, 2] which is often omitted in standard texts but is essential for upgrading the isomeric purity from ~88% to >99%.
Workflow Diagram
Figure 2: Optimized batch workflow including the critical slurry purification step.
Step-by-Step Methodology
1. Nitrating Mixture Preparation:
-
Charge a 3-neck round bottom flask with concentrated Sulfuric Acid (
, 98%). -
Cool the vessel to
using an ice/salt bath. -
Critical: Add the substrate (2-chlorobenzaldehyde) before the nitric acid. This protects the aldehyde from oxidation by the neat oxidant.
2. Controlled Nitration:
-
Prepare a mixture of Fuming Nitric Acid (
) and Sulfuric Acid if using a pre-mixed oxidant, OR add Fuming dropwise directly. -
Rate Control: Add the nitrating agent slowly via an addition funnel.[1][2]
-
Temperature Limit: Maintain internal temperature strictly between 0°C and 5°C .
-
Why? Exceeding 10°C significantly increases the formation of the 3-nitro isomer and oxidation byproducts (2-chlorobenzoic acid).
-
3. Reaction Monitoring:
-
Stir at
for 2-3 hours. -
Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:4). The 5-nitro product is less polar than the starting material.
4. Quench and Isolation:
-
Pour the reaction mixture carefully onto crushed ice (approx. 5x weight of acid).
-
Vigorous stirring will precipitate a pale yellow solid.
-
Filter the crude solid and wash with copious amounts of cold water to remove residual acid.
-
Crude Analysis: At this stage, the solid is typically ~88-90% 5-nitro isomer and ~8-10% 3-nitro isomer.
5. Purification (The "Slurry Wash"):
-
Do not perform a standard recrystallization (which often co-crystallizes the isomers).
-
Protocol: Suspend the crude wet cake in a 1:1 mixture of Methanol and Water (or Acetone/Water).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Mechanism:[3][4][5][6] The 3-nitro isomer is significantly more soluble in the aqueous-organic mixture than the 5-nitro isomer. The 3-nitro isomer leaches into the solvent, while the 5-nitro isomer remains solid [2].
-
Filter the suspension.[2][7][8] The filter cake is now pure 2-chloro-5-nitrobenzaldehyde (>99% purity).
References
-
BenchChem Technical Support. (2025).[1][7][8][9][10] A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from
-
Scholz, T., et al. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. U.S. Patent 5,149,882. Retrieved from
-
Kulkarni, A. A., et al. (2009).[11] Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development, 13(5), 999–1002.[11] Retrieved from
-
Sainz-Díaz, C. I., et al. (1999). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. ResearchGate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sci-Hub. Continuous Flow Nitration of Benzaldehyde / Organic Process Research & Development, 2009 [sci-hub.box]
Safety Operating Guide
2,4-Dichloro-5-nitrobenzaldehyde: Operational Disposal Guide
Executive Summary
Do not treat 2,4-Dichloro-5-nitrobenzaldehyde as standard organic waste. Due to the presence of both nitro and halogen functional groups on an aromatic ring, this compound requires strict segregation into Halogenated Waste Streams . Improper disposal (e.g., mixing with strong bases or non-halogenated solvents) can lead to exothermic decomposition or regulatory non-compliance (RCRA violations).
Immediate Action Items:
-
Segregate: All waste containing this compound must go into the Halogenated waste container.
-
Isolate: Keep away from strong bases (NaOH, KOH) and amines to prevent runaway nucleophilic aromatic substitution.
-
Destruction: The only compliant end-of-life path is high-temperature incineration equipped with scrubbers.
Hazard Profiling & Scientific Rationale
To ensure safety, operators must understand the causality behind these protocols. We do not follow rules blindly; we manage chemical energy.
Structural Analysis
The molecule (C₇H₃Cl₂NO₃) presents a "Triad of Risk" that dictates its handling:
-
Nitro Group (-NO₂): Electron-withdrawing group. While stable on the benzene ring, it increases the energy potential of the molecule. Implication: Avoid shock or high heat when the compound is dry/pure.
-
Halogens (Cl x2): The chlorine atoms mandate that this waste be treated as Halogenated . Implication: If incinerated in a standard facility without acid gas scrubbers, it generates Hydrogen Chloride (HCl) and potential Dioxins. It must go to a specialized facility.
-
Aldehyde Group (-CHO): Susceptible to oxidation (to benzoic acid derivatives) and nucleophilic attack. Implication: Incompatible with strong oxidizers and bases.[1]
Critical Data Table
| Property | Value | Operational Impact |
| CAS Number | 6361-21-3 | Use for waste labeling/manifests. |
| Physical State | Yellow Crystalline Solid | Dust explosion hazard if finely divided.[2] |
| GHS Signal | WARNING | H315, H319, H335, H412.[3] |
| Incompatibility | Strong Bases, Oxidizers | DO NOT add to "Basic Waste" carboys. |
| Waste Code | Non-listed (Characteristic) | Treat as D001/Toxic if leachable; Halogenated. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for nitro-aromatics due to potential skin absorption and sensitization.
| Zone | PPE Requirement | Rationale |
| Hands | Double Gloving: Nitrile (Outer) + Laminate/Silver Shield (Inner) | Nitro compounds can permeate standard nitrile over time. |
| Eyes | Chemical Splash Goggles | Dust/Vapor is a severe irritant (H319).[2][3] |
| Respiratory | N95 (Solids) or Fume Hood (Solutions) | Prevent inhalation of dust (H332/H335). |
| Body | Tyvek Sleeves or Apron | Prevent contamination of street clothes. |
Disposal Workflow & Protocols
Decision Logic: Waste Segregation
The following logic gate ensures regulatory compliance and prevents cross-contamination.
Figure 1: Waste segregation logic ensuring all traces enter the Halogenated Waste stream.
Protocol A: Solid Waste Disposal
Scenario: Expired reagent or contaminated solid spill debris.
-
Containerize: Place the solid into a clear polyethylene bag.
-
Secondary Containment: Place the first bag into a second bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2,4-Dichloro-5-nitrobenzaldehyde, 98%"
-
Hazards: Toxic, Irritant.[3]
-
-
Storage: Store in the Solid Waste satellite accumulation area.
-
Disposal: Hand off to EHS for incineration.
Protocol B: Liquid Waste Disposal
Scenario: Mother liquor from recrystallization or reaction mixture.
-
pH Check: Ensure the solution is Neutral or slightly Acidic (pH 4-7).
-
Warning: If the solution is basic (pH > 9), neutralize carefully with dilute HCl or Acetic Acid before bottling to prevent heat generation.
-
-
Selection: Select the Halogenated Solvent waste container (typically blue-labeled or distinct from non-halogenated organic waste).
-
Transfer: Pour using a funnel to avoid drips.
-
Log: Record the volume and concentration on the waste log immediately.
Emergency Spill Management
Spills of nitro-benzaldehydes require immediate containment to prevent dust generation.
Figure 2: Spill response workflow prioritizing dust suppression.
Detailed Cleanup Steps:
-
Dampening: Do not dry sweep. Lightly mist the powder with mineral oil or Polyethylene Glycol (PEG) to suppress dust.
-
Absorption: If liquid, absorb with Vermiculite or Diatomaceous Earth. Do not use paper towels or sawdust (combustibles), as drying nitro compounds on organic fibers increases flammability risk.
-
Decontamination: Wash the area with soapy water. The yellow color is a visual indicator; clean until no yellow residue remains.
Regulatory & Compliance Context
-
US EPA (RCRA): While not explicitly P-listed, this waste is regulated under 40 CFR 261.3 due to toxicity and ignitability characteristics if mixed with solvents.
-
Halogen Requirement: The presence of Chlorine triggers the requirement for specific thermal treatment to prevent the formation of acid gases and persistent organic pollutants (POPs).
-
Sewer Ban: Strictly prohibited from drain disposal (40 CFR 403.5) due to aquatic toxicity (H412) and potential to damage plumbing via acid generation.
References
-
PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
US Environmental Protection Agency. (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved January 28, 2026, from [Link]
Sources
Personal protective equipment for handling 2,4-Dichloro-5-nitrobenzaldehyde
Executive Summary & Chemical Context
2,4-Dichloro-5-nitrobenzaldehyde (CAS: 6361-21-3) is a functionalized aromatic aldehyde frequently employed as an intermediate in the synthesis of Schiff bases, pharmaceuticals, and agrochemicals.[1]
As a Senior Application Scientist, I must emphasize that while GHS classifications often label this merely as an "Irritant," its structural moieties dictate a higher level of caution. The combination of electron-withdrawing nitro and chloro groups increases its lipophilicity, enhancing potential dermal absorption, while the aldehyde functionality presents specific reactivity hazards with nucleophiles (bases/amines).
Immediate Action Required: Treat this compound as a Sensitizer and Lachrymator (tear-inducing) risk. Do not handle on an open bench.
Risk Assessment: The "Why" Behind the Protocol
Effective safety is not about blind compliance; it is about understanding the chemical mechanism of injury.
| Structural Moiety | Associated Hazard | Mechanism of Action |
| Aldehyde (-CHO) | Respiratory/Eye Irritation | Reacts with mucous membrane proteins; potential for oxidation to acidic byproducts. |
| Nitro (-NO₂) | Toxicity/Sensitization | Metabolic reduction can lead to reactive intermediates; potential methemoglobinemia risk if absorbed in large quantities. |
| Dichloro (-Cl₂) | Dermal Absorption | Increases lipid solubility, allowing the compound to penetrate the stratum corneum (outer skin layer) faster than non-halogenated analogues. |
Personal Protective Equipment (PPE) Matrix
Use the following self-validating PPE system. "Self-validating" means the equipment allows you to visually or physically verify its integrity before and during use.
Primary Barrier Defense
| PPE Component | Material/Standard | Operational Logic (The Senior Scientist's View) |
| Hand Protection | Double Nitrile (min. 0.11 mm per layer) | Why: Halogenated aromatics can microscopically degrade nitrile over time. Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. If you see blue, the outer barrier is compromised. Change outer gloves every 30 mins or immediately upon splash. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Why: Safety glasses are insufficient for fine powders. Static charge can cause dust to "jump" around side shields. Goggles provide a complete seal. |
| Respiratory | Fume Hood (Primary) | Why: Engineering controls supersede PPE. Ensure face velocity is 0.3–0.5 m/s. Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/N95 respirator with a full facepiece. |
| Body | Lab Coat (High-neck, cotton/poly) | Why: Prevents neck exposure. Synthetic fibers can melt if a fire occurs; ensure >35% cotton blend. |
PPE Selection Decision Tree
Figure 1: Decision logic for glove selection based on physical state and solvent carrier. Note that halogenated solvents (often used with this aldehyde) require specialized gloves.
Operational Workflow: Step-by-Step
This protocol minimizes static buildup and aerosolization, the two primary risks when handling nitrobenzaldehydes.
Phase 1: Preparation & Weighing
-
Static Control: This powder is prone to static cling. Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping it into the bottle.
-
The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, turn the hood fan to "Low" (never off) only during the precise read, then immediately return to "High/Normal."
-
Transfer: Use a weighing funnel rather than paper. 2,4-Dichloro-5-nitrobenzaldehyde crystals can stick to creased paper, leading to "flick" accidents where powder becomes airborne during transfer.
Phase 2: Reaction Setup
-
Solvent Addition: Add the solvent to the reaction flask before adding the solid if possible, or add the solid to the flask and gently stream solvent down the side to wash it down.
-
Incompatibility Check:
Phase 3: Cleanup & Decontamination
-
Wipe Down: Use a solvent-dampened tissue (Ethanol or Acetone) to wipe the balance area. The "Dichloro" nature makes water ineffective for cleaning this lipophilic solid.
-
Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs (>500 mg), follow this logic:
Figure 2: Immediate response protocol for laboratory spills. Note the emphasis on "wetting" the powder to prevent inhalation.
Disposal Strategy
This compound contains Chlorine.[5] It cannot be disposed of in standard organic waste streams in many jurisdictions due to incineration requirements for halogenated compounds (creation of dioxins/HCl).
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do not mix with acetone/non-halogenated solvents if your facility separates them (cost saving).
-
Labeling: Clearly mark "Toxic" and "Irritant."
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chloro-5-nitrobenzaldehyde.
-
Sigma-Aldrich (Merck). (2025).[1] Safety Data Sheet: 4-Nitrobenzaldehyde (Analogue Reference).
-
Bucknell University. (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated.
-
National Institutes of Health (PMC). (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
